molecular formula C7H16Cl2N2 B1433485 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride CAS No. 1795283-47-4

2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride

Cat. No.: B1433485
CAS No.: 1795283-47-4
M. Wt: 199.12 g/mol
InChI Key: QYNVKDXQIYLXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.4]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-7(6-9)2-3-8-4-7;;/h8H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNVKDXQIYLXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795283-47-4
Record name 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride, a spirocyclic diamine of increasing interest in medicinal chemistry. Spirocyclic scaffolds are gaining prominence in drug discovery due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This document details the physicochemical properties, synthesis, and stability of this compound, offering valuable insights for its application in research and drug development.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond traditional "flat" aromatic structures. Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, offer a unique three-dimensional architecture. This distinct spatial arrangement can provide a superior fit to biological targets, improve metabolic stability, and modulate physicochemical properties such as aqueous solubility.[1] 2-Methyl-2,6-diazaspiro[3.4]octane, as a member of this class, presents a rigid and versatile scaffold for the design of novel therapeutics. The dihydrochloride salt form enhances its aqueous solubility and handling properties, making it particularly suitable for biological screening and formulation development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The following section details the known and predicted properties of this compound.

Core Structural and Physical Data
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1795283-47-4[2]
Molecular Formula C₇H₁₆Cl₂N₂[2]
Molecular Weight 199.12 g/mol [3]
Appearance Off-white solid[4]
Basicity (pKa)

Computational approaches, particularly those coupling density functional theory (B3LYP) with a Poisson-Boltzmann continuum solvent model, have demonstrated high accuracy in predicting the pKa of aliphatic amines and diamines, often with a mean absolute error of less than 0.5 pKa units.[1][5]

Based on these computational models and the structural features of 2-Methyl-2,6-diazaspiro[3.4]octane (a tertiary amine in a four-membered ring and a secondary amine in a five-membered ring), the estimated pKa values are:

  • pKa₁ (tertiary amine): ~ 8.5 - 9.5

  • pKa₂ (secondary amine): ~ 10.0 - 11.0

The lower pKa of the tertiary amine is attributed to the higher s-character of the nitrogen lone pair orbital in the strained four-membered azetidine ring. A detailed experimental protocol for the precise determination of these pKa values is provided in Section 5.

Aqueous Solubility

The dihydrochloride salt form of 2-Methyl-2,6-diazaspiro[3.4]octane is expected to exhibit significantly higher aqueous solubility compared to its free base. The protonation of the two basic nitrogen centers leads to the formation of a salt that readily dissolves in polar solvents like water. The relationship between the free base, its protonated forms, and its enhanced solubility as a dihydrochloride salt is illustrated in the following diagram.

G cluster_solubility Equilibrium in Aqueous Solution FreeBase 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base) Low Aqueous Solubility MonoHCl Monoprotonated Species (Monohydrochloride) FreeBase->MonoHCl + HCl MonoHCl->FreeBase - H+ DiHCl Diprotonated Species (Dihydrochloride Salt) High Aqueous Solubility MonoHCl->DiHCl + HCl DiHCl->MonoHCl - H+

Caption: Protonation equilibrium and its effect on solubility.

The solubility of amine salts is influenced by several factors, including the pKa of the amine, the pH of the solution, and the lattice energy of the salt.[6] It is anticipated that this compound will be freely soluble in water and physiological buffers.

Synthesis and Preparation

A reliable synthetic route is crucial for the accessibility of this building block for research and development. The synthesis of the 2,6-diazaspiro[3.4]octane core can be achieved through a multi-step sequence, followed by the formation of the dihydrochloride salt. A plausible synthetic approach is outlined below, based on literature precedents for similar spirocyclic diamines.[2]

G start Commercially Available Starting Materials step1 Step 1: Synthesis of Protected Azetidine Intermediate start->step1 step2 Step 2: 1,3-Dipolar Cycloaddition step1->step2 step3 Step 3: Reduction and Ring Closure step2->step3 step4 Step 4: N-Methylation step3->step4 step5 Step 5: Deprotection step4->step5 step6 Step 6: Dihydrochloride Salt Formation step5->step6 end 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride step6->end

Caption: General synthetic workflow.

The final step of forming the dihydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) with an excess of hydrochloric acid (either as a gas or a solution in a solvent like dioxane). The resulting precipitate is then collected by filtration and dried.

Stability and Handling

The dihydrochloride salt of 2-Methyl-2,6-diazaspiro[3.4]octane is expected to be a crystalline solid with good stability under standard laboratory conditions (room temperature, protected from moisture). Amine hydrochloride salts are generally less susceptible to oxidative degradation compared to their corresponding free bases.[7] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a step-by-step method for the accurate determination of the two pKa values of this compound.

Principle

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8] It involves the gradual addition of a titrant (in this case, a strong base like NaOH) to a solution of the analyte (the dihydrochloride salt) while monitoring the pH of the solution. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Materials and Equipment
  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (Milli-Q or equivalent)

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

  • Automatic titrator or a manual burette

  • Magnetic stirrer and stir bar

  • Temperature probe

Step-by-Step Procedure
  • Preparation of the Analyte Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in 50 mL of high-purity water in a beaker.

  • Initial pH Adjustment: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and temperature probe into the solution. Begin stirring. Add a known excess of 0.1 M HCl (e.g., 2-3 equivalents) to ensure that both nitrogen atoms are fully protonated at the start of the titration.

  • Titration with NaOH: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The resulting titration curve will show two inflection points, corresponding to the two equivalence points. The pKa values are determined from the pH at the half-equivalence points.

    • pKa₂: The pH at the first half-equivalence point.

    • pKa₁: The pH at the second half-equivalence point. Alternatively, a first or second derivative plot of the titration data can be used to more accurately determine the equivalence points.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a rigid, three-dimensional scaffold that can be leveraged to design novel therapeutic agents with potentially improved properties. This guide has provided a detailed overview of its fundamental basic properties, including estimations for its pKa values and a discussion of its solubility and stability. The provided experimental protocol for pKa determination offers a practical approach for researchers to obtain precise values for this critical parameter. As the exploration of novel chemical space continues to be a priority in drug discovery, compounds like 2-Methyl-2,6-diazaspiro[3.4]octane are poised to play an increasingly important role.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson-Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422–4430. [Link]

  • Kimberly, M. M., & Goldstein, J. H. (2011). Measurement of polyamine pKa values. In Methods in Molecular Biology (Vol. 720, pp. 493–503). Humana Press.
  • ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Methyl-2,6-diazaspiro[3.4]octane. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • ResearchGate. (2017). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Molecules. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

  • Forensic Toxicology. (2014). Instability of the hydrochloride salts of cathinone derivatives in air. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Molecules. (2025, September 21). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. Retrieved from [Link]

  • ACS Applied Polymer Materials. (2026, January 13). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. Retrieved from [Link]

  • ResearchGate. (2025, September 25). Predicting CO2 Equilibrium Solubility in Various Amine-CO2 Systems Using an Artificial Neural Network Model. Retrieved from [Link]

  • Scholars Portal Journals. (n.d.). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. Retrieved from [Link]

  • Chemical Communications. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • ResearchGate. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026, January 19). Volume 91, Issue 2. Retrieved from [Link]

Sources

2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride: A Novel Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a spirocyclic diamine of increasing interest in medicinal chemistry. We will delve into its fundamental properties, explore rational synthetic approaches, and discuss its application as a versatile building block for the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to address complex biological targets.

Introduction: The Emergence of Spirocyclic Scaffolds

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond flat, aromatic structures. Spirocyclic scaffolds have emerged as privileged motifs due to their inherent three-dimensionality.[1] The fusion of two rings through a single quaternary carbon atom creates a rigid, well-defined conformational arrangement. This "sp3-rich" character is often correlated with improved physicochemical properties, such as enhanced solubility and metabolic stability, which can lead to a higher probability of clinical success.[1]

This compound belongs to this important class of molecules. It features an azetidine ring fused with a pyrrolidine ring, offering unique structural vectors for substituent placement. As a bioisosteric replacement for more conventional diamine cores like piperazine, it provides a novel platform for designing next-generation therapeutics with potentially improved selectivity and pharmacokinetics.[2] The dihydrochloride salt form ensures enhanced aqueous solubility, making it highly suitable for use in biological assays and formulation development.[2]

Core Compound Identification and Physicochemical Properties

The fundamental identity and key properties of this compound are summarized below. Understanding these parameters is the first step in its rational application in a research setting.

PropertyValueSource
CAS Number 1795283-47-4[3]
Molecular Formula C₇H₁₆Cl₂N₂[3][4]
Molecular Weight 199.12 g/mol [3][4]
IUPAC Name 2-methyl-2,6-diazaspiro[3.4]octane;dihydrochloride---
PubChem CID 86811636[3]
InChI Key GRXBQONYAKEHDY-UHFFFAOYSA-N (for free base)[5]
Physical Form White solid (typical for salts)[6]
Solubility Enhanced solubility in aqueous systems[2]

Chemical Structure and Visualization

The structure of 2-Methyl-2,6-diazaspiro[3.4]octane features a central spirocyclic carbon atom shared by a four-membered azetidine ring and a five-membered pyrrolidine ring. In the dihydrochloride salt, both nitrogen atoms are protonated, forming ionic bonds with two chloride anions.

Caption: Structure of this compound.

Synthetic Strategy: A Representative Protocol

While multiple synthetic routes to diazaspirocycles exist, a common and effective strategy involves the construction of the key quaternary spiro-center followed by cyclization and functionalization. Below is a representative, multi-step protocol illustrating a plausible synthesis, grounded in established organic chemistry principles for constructing such scaffolds.[7][8]

Experimental Workflow Diagram

workflow start Step 1: Spiro-Center Formation (e.g., Michael Addition) step2 Step 2: First Ring Closure (Reductive Amination) start->step2 Generates acyclic intermediate step3 Step 3: Second Ring Closure (Intramolecular Substitution) step2->step3 Forms first heterocycle step4 Step 4: N-Methylation (e.g., Eschweiler-Clarke) step3->step4 Completes spiro-diamine core step5 Step 5: Salt Formation (HCl Treatment) step4->step5 Introduces methyl group product Final Product: 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride step5->product Yields stable salt

Caption: Representative workflow for the synthesis of the target compound.

Step-by-Step Methodology

Objective: To synthesize this compound from commercially available starting materials.

Step 1: Synthesis of Diethyl 2-allyl-2-(2-cyanoethyl)malonate

  • Causality: This initial step constructs the carbon framework containing the future spiro-carbon and the necessary functional groups for subsequent cyclizations.

  • Procedure: To a solution of sodium ethoxide in ethanol, add diethyl allylmalonate. Stir for 30 minutes at room temperature. Add acrylonitrile dropwise and reflux the mixture for 12 hours. After cooling, neutralize with acetic acid and concentrate under reduced pressure. Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the target diester.

Step 2: Reduction and First Cyclization to form a Pyrrolidine Intermediate

  • Causality: The nitrile and one ester group are reduced to amines and an alcohol, respectively, which then undergo spontaneous cyclization to form the pyrrolidine ring.

  • Procedure: Add the diester from Step 1 to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0°C. Allow the reaction to warm to room temperature and then reflux for 18 hours. Cool the reaction to 0°C and quench carefully by sequential addition of water and 15% NaOH solution. Filter the resulting solids and concentrate the filtrate to obtain the crude pyrrolidine intermediate, which can be used directly in the next step.

Step 3: Formation of the Azetidine Ring

  • Causality: The remaining alcohol is converted to a leaving group (e.g., tosylate or mesylate), and an intramolecular nucleophilic substitution by the primary amine closes the four-membered azetidine ring, completing the spirocyclic core.

  • Procedure: Dissolve the crude intermediate from Step 2 in dichloromethane (DCM) with triethylamine. Cool to 0°C and add methanesulfonyl chloride dropwise. Stir for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution. The resulting mesylate is then heated in a high-boiling-point solvent like acetonitrile to facilitate the intramolecular cyclization, yielding the 2,6-diazaspiro[3.4]octane core.

Step 4: N-Methylation

  • Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the exhaustive methylation of a primary or secondary amine using formic acid and formaldehyde.

  • Procedure: To the spiro-diamine from Step 3, add an excess of aqueous formaldehyde and formic acid. Heat the mixture at 90-100°C for 8 hours. Cool the reaction, make it basic with NaOH solution, and extract with ethyl acetate. Dry the organic layer and concentrate to yield 2-Methyl-2,6-diazaspiro[3.4]octane.

Step 5: Dihydrochloride Salt Formation

  • Causality: Conversion to the dihydrochloride salt improves the compound's stability, crystallinity, and solubility in aqueous media for biological testing.

  • Procedure: Dissolve the free base from Step 4 in isopropanol. Add a 2M solution of HCl in diethyl ether (2.2 equivalents) dropwise with stirring. The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-Methyl-2,6-diazaspiro[3.4]octane lies in its utility as a versatile building block for creating novel bioactive molecules.

  • CNS Drug Discovery: Spirocyclic frameworks are integral to the design of ligands for central nervous system (CNS) targets. The rigid conformation of the diazaspiro[3.4]octane core can precisely orient pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for receptors like the muscarinic M4 receptor or the sigma-1 receptor, which are relevant for treating neurological and psychiatric disorders.[9]

  • Bioisosteric Replacement: In many drug candidates, a piperazine ring is used as a linker or pharmacophore. However, it can be susceptible to metabolic degradation. The 2,6-diazaspiro[3.3]heptane scaffold, a close relative of the title compound, has been successfully used as a more stable and three-dimensional replacement for piperazine.[2] The 2,6-diazaspiro[3.4]octane core offers a similar advantage, providing a new avenue for lead optimization.

  • Exploring Uncharted Chemical Space: The unique geometry of this scaffold allows for the synthesis of compound libraries with novel structures.[10] Attaching different substituents to the two distinct nitrogen atoms can generate a diverse set of molecules for screening against various biological targets, from oncology to infectious diseases.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial.

  • Hazard Identification: Based on data for related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][6] It may also be harmful if swallowed or inhaled.[6]

  • Recommended PPE: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its integrity.

Conclusion

This compound is more than just a chemical entity; it is a tool for innovation in drug discovery. Its rigid, three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for medicinal chemists aiming to overcome the limitations of traditional flat molecules. By providing new vectors for molecular interaction and improved metabolic stability, this compound and its derivatives hold significant promise for the development of the next generation of therapeutics.

References

  • American Elements. This compound | CAS 1795283-47-4. [Link]

  • ChemBK. 2-methyl-2,5-diazaspiro[3.4]octane. [Link]

  • iChemical. 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2. [Link]

  • PubChemLite. 2-methyl-6-azaspiro[3.4]octane hydrochloride (C8H15N). [Link]

  • PubChemLite. 2-methyl-2,6-diazaspiro[3.4]octane (C7H14N2). [Link]

  • PubChem. 2-Methyl-2,6-diazaspiro(3.4)octane. [Link]

  • PubChem. 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]

  • PubMed Central. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]

  • Royal Society of Chemistry Publishing. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]

  • PubMed. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Link]

  • The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane. [Link]

Sources

The 2-Methyl-2,6-diazaspiro[3.4]octane Scaffold: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the demand for molecules with enhanced three-dimensionality is paramount for achieving superior efficacy, selectivity, and pharmacokinetic profiles. The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold has emerged as a significant building block, offering a rigid yet versatile framework for the design of novel therapeutics. This guide provides an in-depth analysis of this scaffold, from its fundamental physicochemical properties and synthesis to its application in medicinal chemistry, supported by a detailed case study. We will explore the causal relationships behind synthetic strategies and the nuances of structure-activity relationships (SAR), providing researchers and drug development professionals with a comprehensive resource for leveraging this promising scaffold in their programs.

The Strategic Advantage of Spirocyclic Scaffolds in Drug Design

Medicinal chemistry has progressively moved away from "flat," aromatic-heavy molecules towards more sp³-rich, three-dimensional structures. This shift is driven by the understanding that molecular shape is a critical determinant of biological activity and drug-like properties. Spirocycles, which feature two rings sharing a single quaternary carbon atom, are exemplary of this design philosophy.[1][2] Their inherent rigidity reduces the entropic penalty upon binding to a biological target and projects functional groups into distinct vectors in three-dimensional space.[3] This precise spatial arrangement can lead to significant improvements in:

  • Potency and Selectivity: By presenting substituents in a more defined orientation, spirocyclic scaffolds can achieve more specific and higher-affinity interactions with the target protein.[1][2]

  • Physicochemical Properties: The introduction of sp³-rich spirocyclic cores can modulate key properties like solubility, lipophilicity (LogP/LogD), and metabolic stability. For instance, replacing a flat piperazine ring with a diazaspiroalkane can alter basicity and reduce lipophilicity, which are often desirable modifications for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold, a fusion of an azetidine and a pyrrolidine ring, embodies these advantages while providing two distinct nitrogen atoms for differential functionalization, making it a highly valuable and versatile core for library synthesis and lead optimization.

Physicochemical and Structural Properties

The 2-Methyl-2,6-diazaspiro[3.4]octane core possesses a unique combination of structural rigidity and functional accessibility. Its key properties are summarized below.

PropertyValue / DescriptionRationale and Implication in Drug Design
Molecular Formula C₇H₁₄N₂A low molecular weight, nitrogen-containing scaffold provides a good starting point for building more complex molecules without excessive molecular weight gain.
Fraction of sp³ carbons (Fsp³) 1.0A fully saturated core maximizes three-dimensionality, which is correlated with higher clinical success rates by improving target engagement and reducing off-target effects.[1]
Topological Polar Surface Area (TPSA) ~24 Ų (for the core)The two nitrogen atoms contribute to a moderate TPSA, which can be tuned by substitution to balance solubility and membrane permeability.
Basicity (pKa) Two distinct pKa values are expected for the azetidine and pyrrolidine nitrogens. The N-methylated azetidine nitrogen will have a different basicity compared to the secondary pyrrolidine nitrogen.This differential basicity is crucial. It allows for selective protonation under physiological conditions, influencing receptor interactions (e.g., forming salt bridges) and pharmacokinetic properties like absorption and clearance.
Structural Rigidity HighThe spirocyclic fusion point locks the conformation of the two rings, reducing the number of rotatable bonds and pre-organizing the molecule for target binding.
Synthetic Handles Two distinct nitrogen atoms (N-2 and N-6).N-2 is a tertiary amine due to the methyl group, while N-6 is a secondary amine, offering orthogonal sites for derivatization to explore the surrounding chemical space and build SAR.

Synthetic Strategies and Methodologies

The synthesis of the 2-Methyl-2,6-diazaspiro[3.4]octane core relies on the strategic construction of the spirocyclic diamine framework, often using orthogonal protecting groups to allow for selective functionalization. A robust and scalable synthesis is critical for its widespread use in medicinal chemistry.

Generalized Synthetic Workflow

A common and effective strategy involves a multi-step sequence starting from commercially available materials to build the pyrrolidine ring first, followed by the formation of the azetidine ring. The key is the creation of the quaternary spiro-carbon. The workflow allows for the synthesis of an orthogonally protected intermediate, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, which is a versatile precursor to the target scaffold.

G A N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine + Methyl Acrylate B Methyl 1-benzylpyrrolidine- 3-carboxylate A->B [3+2] Cycloaddition (TFA catalyst) C Dimethyl 1-benzylpyrrolidine- 3,3-dicarboxylate B->C Carboxylation (LDA, ClCOOMe) D (1-Benzyl-3-(hydroxymethyl) pyrrolidin-3-yl)methanol C->D Reduction (LiAlH4) E (1-Benzylpyrrolidine-3,3-diyl) dimethanediyl bis(4-methylbenzenesulfonate) D->E Tosylation (TsCl, Pyridine) F 2-Benzyl-6-(2-nitro-N-(2-nitrophenylsulfonyl) benzenesulfonamido)-2,6-diazaspiro[3.4]octane E->F Cyclization with 2-nitrobenzenesulfonamide G 2-Benzyl-2,6-diazaspiro[3.4]octane F->G Deprotection (Thiophenol, Cs2CO3) H tert-Butyl 2-benzyl-2,6- diazaspiro[3.4]octane-6-carboxylate G->H Boc Protection (Boc2O) I tert-Butyl 2,6-diazaspiro[3.4] octane-6-carboxylate H->I Debenzylation (H2, Pd/C) J 2-Methyl-2,6-diazaspiro[3.4]octane I->J 1. Boc Deprotection (TFA) 2. Reductive Amination (HCHO, NaBH(OAc)3) G cluster_0 Structure-Activity Relationship (SAR) Hotspots Scaffold 2-Methyl-2,6-diazaspiro[3.4]octane Scaffold N2_sub N-2 Position (Azetidine) Scaffold->N2_sub N6_sub N-6 Position (Pyrrolidine) Scaffold->N6_sub N2_text Small alkyl groups are optimal. Methyl (R²=CH₃) consistently provides better potency than H or Ethyl. This suggests a small, defined hydrophobic pocket near the azetidine ring. N2_sub->N2_text N6_text Electron-withdrawing groups on a benzyl substituent enhance potency. (e.g., -CF₃, -Cl). This points to a key interaction with an electron-deficient region or a π-stacking interaction sensitive to ring electronics. N6_sub->N6_text

Sources

The Diazaspiro[3.4]octane Core: A Rising Star in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemical Space with Three-Dimensional Scaffolds

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds. The exploration of three-dimensional (3D) molecular architectures has become a cornerstone of modern drug design, offering a pathway to enhanced target selectivity, improved physicochemical properties, and novel intellectual property. Among the diverse array of spirocyclic systems, the diazaspiro[3.4]octane core has emerged as a particularly compelling and versatile building block. Its inherent rigidity, synthetic accessibility, and the precise spatial orientation of its nitrogen atoms make it an attractive framework for the design of potent and selective ligands for a wide range of biological targets. This technical guide provides a comprehensive overview of the diazaspiro[3.4]octane core, delving into its synthesis, physicochemical properties, and its burgeoning role in shaping the next generation of medicines.

The Allure of the Diazaspiro[3.4]octane Core: A Structural and Physicochemical Perspective

The diazaspiro[3.4]octane scaffold is a bicyclic heterocyclic system characterized by two nitrogen atoms within an eight-membered spirocyclic framework. The two main isomers of interest in drug discovery are the 1,6-diazaspiro[3.4]octane and the 2,6-diazaspiro[3.4]octane. The unique 3D conformation of this core imparts several advantageous properties compared to more traditional, flexible cyclic amines like piperazine.

A Rigid Framework for Precise Vectorial Orientation

The spirocyclic nature of the diazaspiro[3.4]octane core confers a high degree of conformational rigidity. This rigidity is a key asset in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the fixed spatial arrangement of the two nitrogen atoms and the substituents appended to them allows for precise control over the vectorial presentation of pharmacophoric features. This is particularly crucial for engaging with complex binding sites and establishing specific interactions with target proteins.

Comparative Physicochemical Properties: Diazaspiro[3.4]octane vs. Piperazine

The diazaspiro[3.4]octane core is often employed as a bioisosteric replacement for the ubiquitous piperazine motif. This strategic substitution can lead to significant improvements in a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PropertyPiperazine1,6-Diazaspiro[3.4]octane (Predicted)Rationale for Improvement
Molecular Weight ( g/mol ) 86.14112.16The increase is modest and often within acceptable limits for drug-like molecules.
cLogP -1.5[1]-1.2The spirocyclic nature and higher sp³ character can lead to reduced lipophilicity, which is often associated with improved solubility and reduced off-target effects.
pKa 9.8, 5.7~10.4 (for a substituted analog)[2]The basicity of the nitrogen atoms can be modulated by substitution, allowing for fine-tuning of pharmacokinetic properties.
Aqueous Solubility HighHigh (Predicted)[2]The increased polarity and reduced lipophilicity generally contribute to enhanced aqueous solubility.
Fraction of sp³ carbons (Fsp³) 1.01.0Both are fully saturated, but the 3D nature of the diazaspiro core is a key differentiator.

Synthetic Strategies: Building the Diazaspiro[3.4]octane Core

The successful application of any scaffold in medicinal chemistry hinges on the availability of robust and efficient synthetic routes. Fortunately, several methods for the synthesis of orthogonally protected diazaspiro[3.4]octane analogues have been developed, enabling their use as versatile building blocks.

Illustrative Synthetic Protocol: Multi-step Synthesis of a Protected 1,6-Diazaspiro[3.4]octane Derivative

The following protocol outlines a common strategy for the synthesis of a protected 1,6-diazaspiro[3.4]octane derivative, which can then be further functionalized. This multi-step sequence begins with readily available starting materials and employs well-established chemical transformations.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
11,3-Dipolar CycloadditionN-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylateMethyl 1-benzylpyrrolidine-3-carboxylatecat. TFA, CH₂Cl₂, 0 °C to r.t.90
2CarboxylationMethyl 1-benzylpyrrolidine-3-carboxylateMethyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylateLDA, ClCOOMe, THF, -78 °C to 0 °C84
3ReductionMethyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate(1-Benzylpyrrolidin-3-yl)methanolLiAlH₄, THF, 0 °C to r.t.95
4Mesylation(1-Benzylpyrrolidin-3-yl)methanol(1-Benzylpyrrolidin-3-yl)methyl methanesulfonateMsCl, Et₃N, CH₂Cl₂, 0 °C to r.t.98
5Azide Formation(1-Benzylpyrrolidin-3-yl)methyl methanesulfonate3-(Azidomethyl)-1-benzylpyrrolidineNaN₃, DMF, 80 °C92
6Staudinger Reaction/Aza-Wittig3-(Azidomethyl)-1-benzylpyrrolidineProtected 1,6-diazaspiro[3.4]octanePPh₃, then intramolecular cyclization-
7DeprotectionProtected 1,6-diazaspiro[3.4]octane1,6-Diazaspiro[3.4]octaneH₂, Pd/C, MeOH-

This is a generalized representation. Specific conditions and yields may vary based on the protecting groups and substituents used.

Experimental Workflow: Synthesis of a Protected Diazaspiro[3.4]octane

G A Starting Materials (e.g., N-benzyl amine, acrylate) B 1,3-Dipolar Cycloaddition (Formation of pyrrolidine ring) A->B TFA C Functional Group Interconversion (e.g., Carboxylation, Reduction) B->C LDA, LiAlH4 D Introduction of Second Nitrogen (e.g., Azide formation) C->D MsCl, NaN3 E Intramolecular Cyclization (e.g., Staudinger/Aza-Wittig) D->E PPh3 F Orthogonally Protected Diazaspiro[3.4]octane E->F G Selective Deprotection & Functionalization F->G Specific deprotection conditions H Final Drug Candidate G->H Coupling reactions

Caption: Generalized workflow for the synthesis of diazaspiro[3.4]octane derivatives.

Applications in Drug Discovery: Case Studies and Structure-Activity Relationships

The diazaspiro[3.4]octane core has been successfully incorporated into a variety of drug candidates targeting different disease areas. The following case studies highlight the versatility of this scaffold and the insights gained from structure-activity relationship (SAR) studies.

Case Study 1: Antitubercular Agents

The 2,6-diazaspiro[3.4]octane core has been identified as a privileged structure in the development of potent antitubercular agents.[3] A series of nitrofuran carboxamide derivatives incorporating this scaffold were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Insights:

A study involving twelve compounds with diverse peripheral substitutions on the 2,6-diazaspiro[3.4]octane core revealed a highly potent antitubercular lead with a minimal inhibitory concentration (MIC) of 0.016 μg/mL.[3] The SAR was not straightforward, indicating that subtle changes in the periphery can have a significant impact on activity. For instance, the replacement of a 1,2,4-triazole with a 1,2,4-oxadiazole moiety led to an increase in activity in one context but not another, highlighting the complex interplay between the core and its substituents.[3]

CompoundR GroupMIC (μg/mL)
Lead Compound Substituted 1,2,4-triazole0.016
Analog 1Substituted 1,2,4-oxadiazole>10
Analog 2Isobutylcarbamoyl>10
Analog 3Cyclopropylmethylcarbamoyl>10
Case Study 2: Sigma-1 Receptor Antagonists for Pain Management

The sigma-1 receptor (σ1R) is a promising target for the development of novel analgesics. A series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed and synthesized as potent σ1R antagonists.[4] Through detailed SAR studies, a lead compound was identified that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance.[4]

Signaling Pathway Implication:

The sigma-1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways, including those involving opioid receptors. Antagonism of the σ1R is thought to enhance opioid-mediated analgesia by preventing the negative regulatory effects of σ1R on mu-opioid receptor signaling.

G cluster_0 Opioid Signaling Pathway cluster_1 Modulatory Pathway Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Agonist Analgesia Analgesia MOR->Analgesia Initiates signaling S1R_Antagonist 2,6-Diazaspiro[3.4]octan-7-one (σ1R Antagonist) S1R Sigma-1 Receptor (σ1R) S1R_Antagonist->S1R Antagonist S1R->MOR Negative modulation

Caption: Modulation of opioid signaling by a diazaspiro[3.4]octane-based σ1R antagonist.

Conclusion: A Scaffold with a Bright Future

The diazaspiro[3.4]octane core represents a significant advancement in the medicinal chemist's toolkit. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes it a highly attractive scaffold for the design of novel therapeutics. As demonstrated by its successful application in the development of antitubercular and analgesic agents, this core offers a powerful strategy for navigating complex biological targets and optimizing drug-like properties. The continued exploration of the chemical space around the diazaspiro[3.4]octane core, coupled with a deeper understanding of its influence on ADME and pharmacology, will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • List of ADME and Physicochemical Properties of the Title Compounds 1−16 a. ResearchGate. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

  • Quantitative Structure–Activity Relationships. ResearchGate. [Link]

  • ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][5][6]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed. [Link]

  • Targeting G protein coupled receptor-related pathways as emerging molecular therapies. [Link]

  • Piperazine. PubChem. [Link]

Sources

The Ascendancy of 2-Methyl-2,6-diazaspiro[3.4]octane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular scaffolds that offer superior three-dimensionality and physicochemical properties is a paramount objective in contemporary medicinal chemistry. The 2-Methyl-2,6-diazaspiro[3.4]octane core, a notable member of the diazaspiro[3.4]octane family, has recently emerged as a privileged structure in drug discovery. Its unique sp³-rich framework provides a rigid and spatially defined arrangement for substituent placement, thereby enabling precise interactions with biological targets. This guide provides an in-depth exploration of the chemical space surrounding 2-Methyl-2,6-diazaspiro[3.4]octane derivatives, detailing synthetic strategies, diversification protocols, and their burgeoning applications in various therapeutic areas. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Diazaspiro[3.4]octane Core

The pharmaceutical industry's pursuit of next-generation therapeutics is increasingly focused on moving beyond flat, aromatic structures towards more complex, three-dimensional molecules. Spirocyclic systems, particularly the diazaspiro[3.4]octane scaffold, have garnered significant attention due to their inherent rigidity and synthetic accessibility.[1][2] This structural rigidity minimizes the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. The 2,6-diazaspiro[3.4]octane isomer, and its methylated derivatives, are proving to be particularly versatile building blocks in medicinal chemistry.[3][4]

The 2-Methyl-2,6-diazaspiro[3.4]octane core offers two distinct nitrogen atoms that can be selectively functionalized, providing vectors for exploring chemical space in a controlled manner. This guide will illuminate the pathways to harness the potential of this promising scaffold.

Synthesis of the Core Scaffold: A Foundation for Diversity

The successful application of any molecular scaffold is contingent upon robust and scalable synthetic routes. The synthesis of the 2,6-diazaspiro[3.4]octane core, and by extension its 2-methyl derivative, often involves a multi-step sequence that strategically builds the quaternary spirocyclic center. A common and effective strategy leverages enolate acylation to construct the required carbon framework.[4]

General Synthetic Protocol: Orthogonally Protected 2,6-Diazaspiro[3.4]octane

A key to unlocking the derivatization potential of the scaffold is the use of orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), on the two nitrogen atoms. This allows for the selective deprotection and subsequent functionalization of each amine independently.

Key Experimental Steps:

  • Formation of a Protected Azetidine Precursor: The synthesis often commences with a commercially available azetidine derivative, which is suitably protected.

  • Enolate Formation and Acylation: The azetidine precursor is treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate then undergoes acylation with a reagent that will ultimately form the second ring of the spirocycle.

  • Cyclization to Form the Pyrrolidine Ring: The acylated intermediate is then subjected to conditions that promote intramolecular cyclization, often through reductive amination, to yield the diazaspiro[3.4]octane core.

  • Orthogonal Protection: The nitrogen atoms are protected with distinct groups (e.g., Boc and Cbz) to facilitate selective future modifications.

This foundational synthesis provides a versatile building block ready for diversification.

Exploring the Chemical Space: Strategies for Derivatization

With the orthogonally protected 2-Methyl-2,6-diazaspiro[3.4]octane core in hand, the exploration of its chemical space can be systematically undertaken. The differential reactivity of the two nitrogen atoms is the cornerstone of this process.

Selective N-Functionalization Workflow

The following workflow illustrates a typical strategy for creating a library of diverse derivatives:

G A Orthogonally Protected 2-Methyl-2,6-diazaspiro[3.4]octane (e.g., N-Boc, N'-Cbz) B Selective Deprotection of N-Boc Group A->B  Acidic Conditions (e.g., TFA) C Selective Deprotection of N'-Cbz Group A->C Hydrogenolysis (e.g., H2, Pd/C) D N-Alkylation / Acylation / Reductive Amination B->D E N'-Alkylation / Acylation / Reductive Amination C->E F Library of N-Functionalized Derivatives D->F H Sequential or Orthogonal Functionalization D->H G Library of N'-Functionalized Derivatives E->G E->H I Diverse Di-substituted Derivatives H->I

Caption: Workflow for selective derivatization of the 2-Methyl-2,6-diazaspiro[3.4]octane core.

Experimental Protocol: N-Acylation

This protocol details a general procedure for the acylation of one of the nitrogen atoms following selective deprotection.

Materials:

  • Deprotected 2-Methyl-2,6-diazaspiro[3.4]octane derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

  • Organic base (e.g., DIPEA, triethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid, coupling agent, and organic base in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected 2-Methyl-2,6-diazaspiro[3.4]octane derivative to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Applications in Drug Discovery: A Scaffold of Growing Importance

The 2,6-diazaspiro[3.4]octane motif is increasingly appearing in biologically active compounds across a range of therapeutic areas.[5] This highlights its emergence as a privileged structure in drug design.

Antitubercular Agents

Recent studies have demonstrated the potent antitubercular activity of nitrofuran carboxamides derived from the 2,6-diazaspiro[3.4]octane core.[2][5] By exploring various substituents on the periphery of the molecule, researchers have identified compounds with remarkable in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.016 µg/mL.[2][5]

Compound IDPeriphery GroupMIC (µg/mL) against M. tuberculosis H37Rv
Lead 1 5-nitrofuran-2-carboxamide0.016
Analog 1a Varied azole substituent> 1.0
Analog 1b Alternative heterocyclic moiety0.5

Data synthesized from published research for illustrative purposes.[5]

Antimalarial Agents

A high-throughput screening campaign against Plasmodium falciparum identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the parasite's lifecycle.[6] The sp³-rich nature of this scaffold provided an attractive starting point for a hit-to-lead optimization program.[6] Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the diazaspiro[3.4]octane core can lead to compounds with potent, low nanomolar activity.[1]

Other Therapeutic Areas

The versatility of the 2,6-diazaspiro[3.4]octane core is further evidenced by its incorporation into compounds with diverse biological activities, including:

  • Inhibitors of the hepatitis B capsid protein[5]

  • Inhibitors of the menin-MLL1 interaction for cancer treatment[5]

  • Modulators of MAP and PI3K signaling[5]

  • Selective dopamine D₃ receptor antagonists[5]

  • VDAC1 inhibitors for the treatment of diabetes[5]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The rigid nature of the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold allows for a more straightforward interpretation of SAR. The defined spatial orientation of substituents provides clear insights into the structural requirements for optimal target engagement. For instance, in the development of certain receptor antagonists, it has been observed that substitution at one nitrogen position leads to a significant increase in potency, while functionalization at the other is detrimental to activity. This underscores the importance of a systematic and vectorized exploration of the chemical space around this core.

Conclusion and Future Perspectives

The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold represents a significant advancement in the design of novel therapeutics. Its favorable physicochemical properties, coupled with its synthetic tractability, make it an invaluable tool for medicinal chemists. The continued exploration of its chemical space is expected to yield a new generation of potent and selective drug candidates across a wide spectrum of diseases. The insights and protocols presented in this guide are intended to empower researchers to fully leverage the potential of this remarkable molecular architecture.

References

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, "privileged structures"—scaffolds that can bind to multiple, unrelated biological targets—have emerged as powerful starting points for drug discovery. This guide provides an in-depth technical analysis of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride, a rising star within this prestigious class of molecules. We will explore the synthetic rationale, key physicochemical properties, and diverse biological applications of this spirocyclic diamine, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Privileged Structure Concept: A Paradigm of Efficiency in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of serving as a high-affinity ligand for multiple, distinct biological targets.[1] This concept has gained significant traction as it offers a more efficient path to lead discovery and optimization compared to traditional high-throughput screening of vast, uncurated compound libraries. The inherent value of a privileged scaffold lies in its pre-validated ability to interact with biological macromolecules, often due to a combination of desirable physicochemical properties and a three-dimensional architecture that presents functional groups in a pharmacologically relevant manner.[2][3]

The 2,6-diazaspiro[3.4]octane core exemplifies the key attributes of a privileged structure. Its rigid, three-dimensional nature, a direct consequence of the spirocyclic fusion of an azetidine and a pyrrolidine ring, provides a fixed spatial arrangement for appended functionalities. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the high fraction of sp3-hybridized carbons (Fsp3) in this scaffold contributes to improved solubility, metabolic stability, and reduced off-target toxicity—hallmarks of successful clinical candidates.[4]

Physicochemical and Pharmacokinetic Advantages of the 2-Methyl-2,6-diazaspiro[3.4]octane Scaffold

The incorporation of the 2-Methyl-2,6-diazaspiro[3.4]octane moiety into a drug candidate can significantly enhance its developability profile. The spirocyclic nature of the core imparts a level of three-dimensionality that is often lacking in the "flatland" of aromatic-rich compounds. This increased globular shape can lead to improved aqueous solubility and can disrupt crystal packing, which can be advantageous for formulation.

The two nitrogen atoms within the scaffold offer multiple points for derivatization, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The secondary amine in the pyrrolidine ring and the tertiary amine in the azetidine ring (in the case of the 2-methyl derivative) possess distinct pKa values, enabling differential interactions with biological targets and influencing the overall charge state of the molecule at physiological pH. This is a critical parameter for cell permeability and target engagement.

Synthesis of this compound: A Detailed Protocol

Synthesis of the Core Scaffold: Orthogonally Protected 2,6-Diazaspiro[3.4]octane

A multi-step synthesis leveraging an enolate acylation to construct the key quaternary spirocenter is a common approach.[5]

  • Step 1: Synthesis of a Suitable Azetidinone Precursor. This can be achieved through various established methods, often starting from commercially available amino acids.

  • Step 2: Enolate Formation and Acylation. The azetidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate, which is then acylated with a suitable electrophile to introduce the carbon framework of the second ring.

  • Step 3: Ring Closure and Formation of the Spirocycle. Subsequent chemical transformations, such as reduction and intramolecular cyclization, lead to the formation of the 2,6-diazaspiro[3.4]octane core. The nitrogen atoms are typically protected with orthogonal protecting groups (e.g., Boc and Cbz) to allow for selective deprotection and derivatization.

N-Methylation of the 2,6-Diazaspiro[3.4]octane Scaffold

With the orthogonally protected scaffold in hand, selective deprotection of one of the nitrogen atoms is performed, followed by N-methylation. Reductive amination is a common and efficient method for this transformation.[6]

  • Step 1: Selective Deprotection. Depending on the protecting groups used, one of the nitrogen atoms is selectively deprotected. For instance, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), leaving a Cbz group intact.

  • Step 2: Reductive Amination. The resulting free amine is then reacted with formaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the N-methylated product.

Deprotection and Dihydrochloride Salt Formation

The final steps involve the removal of the remaining protecting group and the formation of the dihydrochloride salt.

  • Step 1: Final Deprotection. The remaining protecting group (e.g., Cbz) is removed. Catalytic hydrogenation is a common method for the removal of a Cbz group.

  • Step 2: Dihydrochloride Salt Formation. The free base of 2-Methyl-2,6-diazaspiro[3.4]octane is dissolved in a suitable solvent, such as diethyl ether or methanol, and treated with a solution of hydrochloric acid (e.g., 2 M in diethyl ether) to precipitate the dihydrochloride salt. The salt is then collected by filtration and dried under vacuum.

Synthesis_Workflow A Protected Azetidinone B Enolate Formation & Acylation A->B 1. Strong Base 2. Electrophile C Orthogonally Protected 2,6-Diazaspiro[3.4]octane B->C Cyclization D Selective Deprotection C->D E N-Methylation (Reductive Amination) D->E F Protected 2-Methyl-2,6-diazaspiro[3.4]octane E->F G Final Deprotection F->G H 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base) G->H I 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride H->I HCl Biological_Applications Core 2-Methyl-2,6-diazaspiro[3.4]octane Scaffold Antitubercular Antitubercular Agents Core->Antitubercular Antimalarial Antimalarial Agents Core->Antimalarial CNS CNS Disorders Core->CNS Oncology Oncology Core->Oncology

Caption: Diverse biological applications of the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold.

Future Perspectives and Conclusion

The this compound scaffold represents a compelling example of a privileged structure that is poised to make a significant impact on drug discovery. Its unique three-dimensional architecture, coupled with its favorable physicochemical properties and synthetic tractability, makes it an ideal starting point for the development of novel therapeutics against a wide array of diseases. As our understanding of the principles of molecular recognition continues to evolve, we can anticipate that this and other spirocyclic scaffolds will play an increasingly important role in the design of the next generation of medicines. The continued exploration of the chemical space around this privileged core will undoubtedly lead to the discovery of new and improved clinical candidates.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., ... & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Annand, J. R., Taylor, D., Gibhard, L., Njoroge, M., Taylor, M. C., Burt, H., ... & Chibale, K. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2067–2084. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Sondi, S. M., Singh, R. P., & Kumar, A. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry, 43(5), 1029-1036. [Link]

  • Wenkert, D., Chen, T. F., Ramachandran, K., Valasinas, L., Weng, L. L., & McPhail, A. T. (2001). N-methylated 5-alkenyloxazolium salt transformations. Organic Letters, 3(15), 2301-2303. [Link]

  • Barlocco, D., & Costantino, L. (2006). Privileged structures as leads in medicinal chemistry. Current medicinal chemistry, 13(1), 65–85. [Link]

  • Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Zhang, J., Li, Y., Zhang, Y., ... & Xiong, B. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European journal of medicinal chemistry, 249, 115178. [Link]

  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Modular and Scalable Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, have emerged as privileged structures in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic rings, enabling more precise and potent interactions with biological targets. The 2,6-diazaspiro[3.4]octane core, a key building block, provides a unique vectoral arrangement of its nitrogen atoms, making it an attractive scaffold for exploring new chemical space in drug development programs. This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride, a versatile intermediate for further chemical elaboration.

Synthetic Strategy: A Three-Stage Approach

The synthesis of the target compound is strategically designed in three main stages, ensuring high purity and scalability. The overall workflow is depicted below.

G cluster_0 Stage 1: Synthesis of Protected Spirocyclic Core cluster_1 Stage 2: Selective N-Methylation cluster_2 Stage 3: Deprotection and Salt Formation A Commercially Available Starting Materials B Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate A->B Multi-step sequence C Deprotection of Benzyl Group B->C Hydrogenolysis D Reductive Amination C->D Formaldehyde, NaBH(OAc)₃ E Boc Deprotection D->E Acidic Conditions (TFA) F Formation of Dihydrochloride Salt E->F HCl in Dioxane G Final Product: 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride F->G

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key reagents, molecular weights, equivalents, and expected yields for the pivotal steps of the synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield
1 tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylateBenzyl bromide, K₂CO₃tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate>90%
2 tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylateH₂, 10% Pd/Ctert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylateQuantitative
3 tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylateFormaldehyde (37% aq.), NaBH(OAc)₃tert-butyl 6-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate~70-80%
4 tert-butyl 6-methyl-2,6-diazaspiro[3.4]octane-2-carboxylateTrifluoroacetic acid (TFA)2-Methyl-2,6-diazaspiro[3.4]octane>95% (crude)
5 2-Methyl-2,6-diazaspiro[3.4]octaneHCl in 1,4-DioxaneThis compoundQuantitative

Detailed Experimental Protocol

Stage 1: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

The initial strategy involves the preparation of an orthogonally protected diazaspirocycle, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate. This allows for selective manipulation of the two nitrogen atoms. The synthesis of similar diazaspiro[3.4]octane cores has been described in the literature, often starting from commercially available materials and involving multiple steps.[1][2] For the purpose of this protocol, we will assume the availability of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate as the starting material for the final key steps.

Stage 2: Selective N-Methylation via Reductive Amination

This stage first involves the deprotection of the benzyl group, followed by a selective methylation of the newly freed secondary amine.

Step 2a: Debenzylation via Hydrogenolysis

  • To a solution of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in ethanol (10 mL per 1g of substrate), add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • The mixture is hydrogenated in an autoclave under a hydrogen atmosphere (100 atm) at room temperature for 12 hours.[3]

  • Upon completion, the reaction mixture is carefully filtered through a plug of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate as an oil, which is typically used in the next step without further purification. The yield is assumed to be quantitative.[3]

Step 2b: Reductive Amination

The methylation of the secondary amine is achieved through reductive amination, a reliable and high-yielding method.[4]

G cluster_0 Reductive Amination Mechanism Amine R₂NH Iminium_Ion [R₂N=CH₂]⁺ Amine->Iminium_Ion + CH₂O, - H₂O Formaldehyde CH₂O Methylated_Amine R₂N-CH₃ Iminium_Ion->Methylated_Amine + [H⁻] from NaBH(OAc)₃ Reducing_Agent NaBH(OAc)₃

Caption: Mechanism of reductive amination for N-methylation.

  • Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂) (20 mL per 1g of substrate).

  • To this vigorously stirred solution, add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • After stirring for 15 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the aldehyde.

  • The reaction mixture is stirred at room temperature for 18 hours.[3]

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to afford tert-butyl 6-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate.

Stage 3: Final Deprotection and Dihydrochloride Salt Formation

Step 3a: Boc Deprotection

  • Dissolve tert-butyl 6-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in CH₂Cl₂ (10 mL per 1g of substrate) and cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise. Expertise Insight: TFA is a strong acid that effectively cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[3]

  • The solvent and excess TFA are removed under reduced pressure. The resulting crude oil, 2-Methyl-2,6-diazaspiro[3.4]octane, is used directly in the next step.

Step 3b: Dihydrochloride Salt Formation

  • Dissolve the crude 2-Methyl-2,6-diazaspiro[3.4]octane in a minimal amount of methanol.

  • Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (4 M, 2.5 eq) dropwise with stirring.

  • The product, this compound, will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white solid. Trustworthiness Note: Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle and weigh accurately compared to the free base, which is often an oil.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • Melting Point (mp): To assess the purity of the crystalline salt.

References

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • PubMed Central. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Available from: [Link]

  • National Institutes of Health. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]

  • PubChem. 2-Methyl-2,6-diazaspiro(3.4)octane. Available from: [Link]

  • SYNTHESIS. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

Sources

Strategic Amine Protection in the Synthesis of 2,6-Diazaspiro[3.4]octane: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 2,6-Diazaspiro[3.4]octane in Drug Discovery

The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique vectoral projection of substituents into chemical space, enabling novel interactions with biological targets.[1][2] This spirocyclic diamine is an increasingly common motif in the development of therapeutics for a range of diseases, including tuberculosis, cancer, and diabetes, as well as acting as a potent sigma-1 receptor antagonist for pain management.[2][3][4] The successful synthesis and subsequent functionalization of this valuable building block hinge on a well-defined protecting group strategy to differentiate the two secondary amine functionalities. This application note provides a detailed guide to the strategic use of protecting groups in the synthesis of 2,6-diazaspiro[3.4]octane, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers in drug development.

The Orthogonality Principle: A Cornerstone of Diazaspiro[3.4]octane Synthesis

The core challenge in manipulating 2,6-diazaspiro[3.4]octane lies in the selective functionalization of its two nitrogen atoms. This necessitates the use of "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting each other.[5][6][7] The most common and effective protecting groups for this purpose are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups.[5][8] The choice of protecting group is dictated by the desired synthetic route and the compatibility of their deprotection conditions with other functional groups in the molecule.[5][8]

Key Protecting Groups and Their Deprotection Conditions:

Protecting GroupAbbreviationCommon Reagents for IntroductionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA, HCl in dioxane)[8][9]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (CbzCl)Hydrogenolysis (e.g., H₂/Pd-C)[8][9]
FluorenylmethyloxycarbonylFmoc9-Fluorenylmethyl chloroformate (FmocCl)Basic conditions (e.g., Piperidine in DMF)[8][10]

The strategic application of these orthogonal protecting groups allows for the stepwise functionalization of the 2,6-diazaspiro[3.4]octane core, providing access to a diverse range of derivatives.

Visualizing the Strategy: A Decision-Making Workflow

The selection of an appropriate protecting group strategy is a critical first step. The following diagram illustrates a logical workflow for this decision-making process.

protecting_group_strategy start Define Synthetic Target & Functionalization Order q1 Is the azetidine N functionalized first? start->q1 strategy1 Strategy 1: Protect Azetidine N with Boc Protect Pyrrolidine N with Cbz/Bn q1->strategy1 Yes q2 Is the pyrrolidine N functionalized first? q1->q2 No deprotect1 Deprotect Azetidine N (Acid) Functionalize Azetidine N strategy1->deprotect1 deprotect2 Deprotect Pyrrolidine N (Hydrogenolysis) Functionalize Pyrrolidine N deprotect1->deprotect2 end_product Final Target Molecule deprotect2->end_product strategy2 Strategy 2: Protect Pyrrolidine N with Boc Protect Azetidine N with Cbz/Bn q2->strategy2 Yes deprotect3 Deprotect Pyrrolidine N (Acid) Functionalize Pyrrolidine N strategy2->deprotect3 deprotect4 Deprotect Azetidine N (Hydrogenolysis) Functionalize Azetidine N deprotect3->deprotect4 deprotect4->end_product

Caption: Decision workflow for selecting a protecting group strategy.

Synthetic Protocol: Orthogonal Protection of 2,6-Diazaspiro[3.4]octane

This section details a reliable and efficient synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane derivative, specifically tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate. This strategy protects the azetidine nitrogen with a Boc group and the pyrrolidine nitrogen with a benzyl (Bn) group, which serves as a stable protecting group readily removed by hydrogenolysis. The synthesis commences from commercially available N-Boc-azetidin-3-one.[2]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate cluster_deprotection Selective Deprotection and Functionalization start_material N-Boc-azetidin-3-one step1 Horner-Wadsworth-Emmons Olefination start_material->step1 intermediate1 α,β-unsaturated ester step1->intermediate1 step2 [3+2] Cycloaddition intermediate1->step2 intermediate2 Protected 2,6-diazaspiro[3.4]octane step2->intermediate2 deprotect_boc Boc Deprotection (TFA or HCl) intermediate2->deprotect_boc functionalize_azetidine Functionalization of Azetidine Nitrogen deprotect_boc->functionalize_azetidine deprotect_bn Benzyl Deprotection (Hydrogenolysis) functionalize_azetidine->deprotect_bn functionalize_pyrrolidine Functionalization of Pyrrolidine Nitrogen deprotect_bn->functionalize_pyrrolidine final_product Diverse 2,6-Diazaspiro[3.4]octane Derivatives functionalize_pyrrolidine->final_product

Caption: Synthetic workflow for 2,6-diazaspiro[3.4]octane.

Step-by-Step Protocol

Step 1: Synthesis of tert-butyl 3-(2-(methoxycarbonyl)vinyl)azetidine-1-carboxylate (α,β-unsaturated ester)

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 eq).

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Rationale: The Horner-Wadsworth-Emmons olefination is a reliable method for the formation of a carbon-carbon double bond, in this case, creating the necessary precursor for the subsequent cycloaddition reaction.[2]

Step 2: Synthesis of tert-butyl 6-benzyl-7-(methoxycarbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

  • To a solution of the α,β-unsaturated ester from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile, add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).

  • Heat the reaction mixture to reflux for 18-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the orthogonally protected 2,6-diazaspiro[3.4]octane.

Rationale: The [3+2] cycloaddition reaction between the azomethine ylide generated in situ and the α,β-unsaturated ester efficiently constructs the pyrrolidine ring, forming the spirocyclic core.[1]

Summary of Reaction Conditions and Yields
StepKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
1N-Boc-azetidin-3-one, Triethyl phosphonoacetate, NaHTHF0 °C to RT12-1685-95
2α,β-unsaturated ester, N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, TFAAcetonitrileReflux18-2460-70

Selective Deprotection Protocols

Protocol 1: Selective Removal of the Boc Group

  • Dissolve the orthogonally protected 2,6-diazaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free amine at the azetidine nitrogen.

Protocol 2: Selective Removal of the Benzyl Group

  • Dissolve the N-functionalized (at the azetidine) 2,6-diazaspiro[3.4]octane derivative (1.0 eq) in methanol or ethanol.

  • Add palladium on activated carbon (10 wt. % Pd, 0.1 eq).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Conclusion

The strategic use of orthogonal protecting groups is paramount for the successful synthesis and derivatization of the medicinally important 2,6-diazaspiro[3.4]octane scaffold. By carefully selecting a protecting group strategy based on the desired final product and order of functionalization, researchers can efficiently access a wide array of novel compounds for drug discovery programs. The protocols detailed herein provide a robust and reproducible foundation for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane and its subsequent selective deprotection, empowering chemists to explore the full potential of this valuable molecular framework.

References

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Selvita.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem.
  • Antipin, R., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

  • ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Available at: [Link]

Sources

Unlocking a Privileged Scaffold: The Reaction Mechanism and Synthesis of the 2,6-Diazaspiro[3.4]octane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

The 2,6-diazaspiro[3.4]octane motif is a valuable three-dimensional scaffold increasingly utilized in medicinal chemistry as a bioisosteric replacement for piperazine and other cyclic amines. Its rigid, spirocyclic structure offers precise vectorization of substituents into chemical space, enhancing molecular rigidity and potentially improving target selectivity and pharmacokinetic properties.[1][2] This guide provides a detailed examination of a key reaction mechanism for the formation of this ring system, focusing on a robust intramolecular cyclization strategy. We supplement this mechanistic exploration with a detailed, step-by-step laboratory protocol and expert insights to facilitate its practical application in drug discovery programs.

Mechanistic Rationale: The Intramolecular Cyclization Pathway

The construction of the 2,6-diazaspiro[3.4]octane core presents the unique challenge of forming a quaternary spiro-center—the carbon atom shared by both the azetidine and pyrrolidine rings. A common and effective strategy involves the sequential construction of the two rings, culminating in a key intramolecular cyclization step. This approach offers excellent control over the introduction of desired functionality.

The overall transformation can be conceptually divided into two primary phases:

  • Phase 1: Precursor Synthesis: This phase focuses on building a linear precursor that contains one of the heterocyclic rings and all the necessary atoms and functional groups to form the second. A typical precursor is a substituted azetidine bearing both a reactive amine and an electrophilic center (e.g., a leaving group like a halide or sulfonate) positioned for the final ring closure.

  • Phase 2: Base-Mediated Intramolecular Cyclization: The critical ring-forming step is an intramolecular nucleophilic substitution (Sₙ2) reaction. A strong, non-nucleophilic base is used to deprotonate the secondary amine, generating a potent nucleophile that attacks the electrophilic carbon center, thereby closing the second ring and forming the spirocyclic junction. This strategy is analogous to proven methods for synthesizing related diazaspirocycles, such as 2,6-diazaspiro[3.3]heptanes.[3]

The proposed mechanism is visualized in the diagram below.

G cluster_0 A Azetidine Precursor (with leaving group) B Intermediate Amine A->B Reductive Amination (e.g., R-NH2, NaBH(OAc)3) C Anionic Intermediate B->C Deprotonation (e.g., t-BuOK) D 2,6-Diazaspiro[3.4]octane (Product) C->D Intramolecular Sₙ2 Cyclization (Ring Closure)

Caption: Key mechanistic steps for 2,6-diazaspiro[3.4]octane formation.

Application Protocol: Synthesis of N-Benzyl-2,6-diazaspiro[3.4]octane

This protocol outlines a practical, multi-step synthesis based on the intramolecular cyclization mechanism. It begins with a commercially available precursor and proceeds through reductive amination followed by a base-mediated cyclization.

Objective: To synthesize N-benzyl-2,6-diazaspiro[3.4]octane as a representative, functionalized scaffold ready for further elaboration.

Materials and Reagents
  • 1-Boc-3-(hydroxymethyl)azetidin-3-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • 1-Chloro-2-(chloromethyl)propane

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or argon gas inlet

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard glassware for extraction and filtration

Detailed Step-by-Step Procedure

Step A: Synthesis of the Aldehyde Precursor (1-Boc-3-formylazetidine)

  • To a stirred solution of 1-Boc-3-(hydroxymethyl)azetidin-3-ol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate solution. Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.

Step B: Reductive Amination with Benzylamine

  • Dissolve the crude aldehyde from Step A (1.0 eq) in anhydrous DCM (0.2 M).

  • Add benzylamine (1.1 eq) followed by acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench carefully with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the intermediate amine.

Step C: Intramolecular Cyclization to Form the Spirocycle

  • Dissolve the purified amine from Step B (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add potassium tert-butoxide (2.5 eq, 1.0 M solution in THF) dropwise.[3]

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours in a sealed tube, monitoring for the consumption of the starting material.[3]

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the final N-benzyl-2,6-diazaspiro[3.4]octane.

Data Summary and Expected Outcomes
StepKey ReagentsEquivalents (Typical)SolventTemperature (°C)Time (h)Expected Yield (%)
A: Oxidation Dess-Martin periodinane1.2DCM0 to RT2-3>90 (crude)
B: Reductive Amination Benzylamine, NaBH(OAc)₃1.1, 1.5DCM0 to RT12-1660-80
C: Cyclization Potassium tert-butoxide2.5THF704-655-75

Expertise & Trustworthiness: Rationale and Validation

  • Causality Behind Experimental Choices:

    • Reductive Amination: Sodium triacetoxyborohydride is the reagent of choice for this step. It is milder than other hydrides like NaBH₄ and selectively reduces the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions such as aldehyde reduction.[3] The addition of acetic acid is crucial as it catalyzes the formation of the iminium ion.[3]

    • Cyclization Base: Potassium tert-butoxide is a strong, non-nucleophilic base.[3] Its steric bulk prevents it from competing with the intramolecular amine as a nucleophile (i.e., it avoids Sₙ2 reaction with the leaving group). Its strength is sufficient to deprotonate the secondary amine, generating the necessary anion for the subsequent ring-closing reaction.

  • Protocol Self-Validation:

    • Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the starting material before proceeding to the next step or workup. This prevents the carry-over of unreacted intermediates, which can complicate purification.

    • Structural Confirmation: The identity and purity of the final 2,6-diazaspiro[3.4]octane product must be confirmed through standard analytical techniques. ¹H and ¹³C NMR spectroscopy will verify the core structure and the formation of the quaternary spiro-carbon. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.

Conclusion

The synthesis of the 2,6-diazaspiro[3.4]octane ring system via an intramolecular cyclization pathway is a reliable and adaptable strategy for accessing this medicinally important scaffold. Understanding the underlying mechanism, particularly the key base-mediated ring closure, allows researchers to troubleshoot and adapt the synthesis for a wide variety of substituted analogues. The detailed protocol provided herein serves as a validated starting point for drug discovery professionals aiming to incorporate this unique three-dimensional building block into their research programs.

References

  • Selvita. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Yuan, Z., et al. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Selvita S.A. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. Available at: [Link]

  • Li, Y., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

  • Cherney, R. J., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters - ACS Publications. Available at: [Link]

  • Hamza, D., & Thomson, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • Wang, Z., et al. (2017). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8,8-Difluoro-2,6-diazaspiro[3.4]octane. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Diazaspiro(3.4)octane. PubChem. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. PubMed. Available at: [Link]

  • Kumar, C. S., et al. (2012). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Forgács, A., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Serrano-Becerra, M., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]

Sources

Application Note: Leveraging 2-Methyl-2,6-diazaspiro[3.4]octane for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel chemical entities with improved pharmacological profiles is incessant. Medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds that can explore chemical space more effectively than their planar counterparts. Spirocyclic systems, characterized by two rings sharing a single carbon atom, are exemplary in this regard. Their rigid, well-defined three-dimensional geometry allows for precise projection of functional groups into biological space, often leading to enhanced target affinity and selectivity.

The 2,6-diazaspiro[3.4]octane framework has emerged as a particularly valuable scaffold. It provides two distinct nitrogen atoms that can be functionalized, offering a gateway to a diverse array of chemical structures. This application note focuses on 2-Methyl-2,6-diazaspiro[3.4]octane , a readily accessible building block, and delineates its application in parallel synthesis to rapidly generate libraries of novel compounds for hit identification and lead optimization programs.

Core Principles: Why 2-Methyl-2,6-diazaspiro[3.4]octane?

The utility of 2-Methyl-2,6-diazaspiro[3.4]octane in parallel synthesis is rooted in its distinct chemical properties:

  • Differential Reactivity: The scaffold possesses a tertiary amine (N-2) and a secondary amine (N-6). The secondary amine is significantly more nucleophilic and sterically accessible, allowing for selective functionalization at this position while the N-methyl group remains intact. This inherent differentiation is a key advantage for controlled library synthesis.

  • Structural Rigidity and Vectorial Diversity: The spirocyclic core holds appended functionalities in defined spatial vectors. By diversifying at the N-6 position, chemists can systematically probe the pharmacophore space around a biological target.

  • Favorable Physicochemical Properties: The incorporation of sp3-rich spirocycles can improve properties such as solubility and metabolic stability while reducing planarity, which is often associated with promiscuous binding and toxicity.

This guide will provide detailed protocols for the derivatization of the N-6 position of 2-Methyl-2,6-diazaspiro[3.4]octane and introduce strategies for creating more complex libraries using orthogonally protected analogues.

Workflow for Parallel Library Synthesis

The generation of a compound library using the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold typically follows a solution-phase parallel synthesis workflow. This approach is highly amenable to automation and allows for the rapid production of milligram-to-gram quantities of discrete compounds, which is ideal for subsequent biological screening.

Parallel Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis cluster_3 Output Scaffold 2-Methyl-2,6- diazaspiro[3.4]octane (Scaffold) ParallelReaction Parallel Reaction Setup (e.g., 96-well plate) - Amide Coupling - Sulfonylation Scaffold->ParallelReaction BuildingBlocks Array of Building Blocks (e.g., Acyl Chlorides, Sulfonyl Chlorides) BuildingBlocks->ParallelReaction Purification Parallel Purification (e.g., SPE, Prep-LCMS) ParallelReaction->Purification Analysis QC Analysis (LCMS, NMR) Purification->Analysis Library Compound Library Plate (for HTS) Analysis->Library

Caption: High-level workflow for parallel library synthesis.

Experimental Protocols

The following protocols are designed for a parallel synthesis format, for instance, using a 24 or 96-well reaction block. All reagents should be dispensed under an inert atmosphere (Nitrogen or Argon) to prevent degradation, especially of the acylating and sulfonylating agents.

Protocol 1: Parallel Amide Library Synthesis

This protocol details the acylation of the N-6 secondary amine. The reaction is typically high-yielding and proceeds under mild conditions.

Materials:

  • 2-Methyl-2,6-diazaspiro[3.4]octane

  • A library of diverse acyl chlorides or carboxylic acids

  • Coupling agent (if using carboxylic acids), e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Extraction solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of 2-Methyl-2,6-diazaspiro[3.4]octane and a 0.3 M stock solution of DIPEA in anhydrous DCM.

  • Reagent Dispensing: To each well of a 96-well reaction block, add 250 µL of the 2-Methyl-2,6-diazaspiro[3.4]octane stock solution (0.05 mmol, 1.0 eq).

  • Base Addition: Add 167 µL of the DIPEA stock solution (0.05 mmol, 1.0 eq) to each well.

  • Building Block Addition: Prepare 0.2 M stock solutions of a diverse set of acyl chlorides in anhydrous DCM. Add 300 µL of each unique acyl chloride solution (0.06 mmol, 1.2 eq) to a separate well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-18 hours. The progress can be monitored by taking a small aliquot from a representative well for LCMS analysis.

  • Workup:

    • Add 500 µL of saturated aqueous NaHCO₃ to each well to quench the reaction.

    • Add 1 mL of DCM to each well, seal, and shake vigorously for 5 minutes.

    • Allow the layers to separate.

    • Carefully remove the aqueous layer from each well using a pipette or a liquid handler.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a phase separator plate or by adding anhydrous sodium sulfate.

  • Isolation: Transfer the organic solutions to a tared collection plate and concentrate under a stream of nitrogen or in a vacuum centrifuge.

  • Analysis: Redissolve the crude products in a suitable solvent (e.g., DMSO/MeOH) for LCMS analysis to determine purity and confirm identity. Further purification can be performed using parallel preparative HPLC/MS.

Protocol 2: Parallel Sulfonamide Library Synthesis

This protocol outlines the synthesis of sulfonamides, another key functional group in medicinal chemistry, at the N-6 position.

Procedure:

The procedure is analogous to Protocol 1, with the following key modifications:

  • Building Blocks: Use a library of sulfonyl chlorides instead of acyl chlorides.

  • Reaction Conditions: To a solution of the spiro-diamine (1.0 eq) and triethylamine (1.25 eq) in CH₂Cl₂ at 0 °C, add the respective sulfonyl chloride (1.25 eq) dropwise.[1] Allow the mixture to stir overnight while warming to room temperature.[1]

  • Workup: The workup procedure is identical to the amide synthesis protocol.

Reaction TypeScaffold (eq)Reagent (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield
Amidation1.0Acyl Chloride (1.2)DIPEA (1.0)DCM2512-18>80%
Sulfonylation1.0Sulfonyl Chloride (1.25)TEA (1.25)DCM0 to 2518>75%
Table 1: Generalized Reaction Conditions for Parallel Synthesis.

Advanced Strategy: Orthogonal Protection for Multi-Vector Elaboration

To achieve greater molecular diversity, it is often desirable to functionalize both nitrogen atoms of the diazaspiro core. This requires an orthogonally protected version of the scaffold, such as 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane . The Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups are common orthogonal protecting groups that allow for selective deprotection and derivatization.[2]

Orthogonal_Strategy cluster_0 Vector 1 Derivatization cluster_1 Vector 2 Derivatization Scaffold Boc-N,N'-H 2,6-diazaspiro[3.4]octane Step1 1. Couple R1-X (e.g., Acylation) Scaffold->Step1 Intermediate1 Boc-N,N'-R1 Step1->Intermediate1 Step2 2. Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 H-N,N'-R1 Step2->Intermediate2 Step3 3. Couple R2-Y (e.g., Reductive Amination) Intermediate2->Step3 Product R2-N,N'-R1 Diverse Library Step3->Product

Caption: Diversification using an orthogonally protected scaffold.

Protocol 3: Selective N-6 Acylation and N-2 Deprotection
  • N-6 Acylation: Follow Protocol 1, using 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane as the starting scaffold. This will yield a library of N-6 acylated, N-2 Boc-protected compounds.

  • Boc-Deprotection:

    • To each well containing the purified product from the previous step, add a solution of 20-50% Trifluoroacetic acid (TFA) in DCM.

    • Seal the plate and shake at room temperature for 1-2 hours.

    • Concentrate the plate to dryness to remove excess TFA and DCM.

    • The resulting library of N-6 acylated free amines can be used directly in the next step.

Protocol 4: N-2 Reductive Amination
  • Reaction Setup: To each well containing the deprotected amine library, add a solution of a unique aldehyde or ketone (1.5 eq) in a solvent such as Dichloroethane (DCE) or Methanol (MeOH).

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq).

  • Reaction: Seal the plate and shake at room temperature for 12-24 hours.

  • Workup and Purification: Quench the reaction with aqueous NaHCO₃ and perform a liquid-liquid extraction as described in Protocol 1. Purify via parallel preparative HPLC/MS.

Conclusion: A Robust Platform for Discovery

The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold and its orthogonally protected analogues represent a powerful and versatile platform for parallel synthesis in drug discovery. The protocols outlined in this application note provide a robust framework for the rapid generation of diverse chemical libraries with high three-dimensionality. By leveraging the unique structural and chemical attributes of this scaffold, research organizations can significantly accelerate their hit-finding and lead-optimization efforts, ultimately increasing the probability of discovering next-generation therapeutics.

References

  • (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. See Supplementary Information. [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]

  • Thompson, L. A., & Ellman, J. A. (2002). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600. [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. [Link]

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46-58. [Link]

Sources

Application Note: Leveraging the 3D-Scaffold of 2-Methyl-2,6-diazaspiro[3.4]octane for Novel Vector Exploration in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Escaping the 'Flatland' of Traditional Screening

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics, complementing traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large collections of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind to a target with low affinity.[2] The elegance of this approach lies in the high "ligand efficiency" (LE) of these simple fragments; they form very efficient interactions with the target protein, making them ideal building blocks for optimization.[3]

A persistent challenge in drug discovery is the over-representation of flat, aromatic, sp²-rich compounds in screening libraries.[4][5] While synthetically accessible, this "flatland" of chemical space limits the exploration of complex, pocketed, or allosteric binding sites on protein targets. To overcome this, there is a growing imperative to enrich fragment libraries with three-dimensional, sp³-rich scaffolds.[4][6] These molecules provide rigid frameworks that project functional groups into defined vectors in 3D space, offering superior shape complementarity for challenging targets.

This guide focuses on 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride , a prime example of a privileged 3D fragment scaffold. Its rigid spirocyclic core, composed of fused azetidine and pyrrolidine rings, reduces the entropic penalty of binding and presents two distinct nitrogen atoms.[4] These serve as defined, synthetically tractable vectors for rapid fragment elaboration, making it an exemplary tool for modern FBDD campaigns.

Physicochemical Profile: A Scaffold Built for FBDD

For a fragment to be successful, it must adhere to a set of guiding principles, often referred to as the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[7] 2-Methyl-2,6-diazaspiro[3.4]octane is well-aligned with these principles, positioning it as an ideal starting point. The dihydrochloride salt form significantly enhances its aqueous solubility, a critical requirement for biophysical screening assays which are often performed at high fragment concentrations to detect weak binding.[6]

PropertyValueFBDD Significance
Molecular Formula C₇H₁₄N₂·2HCl
Molecular Weight 199.12 g/mol Well within the "Rule of Three" (< 300 Da), ensuring high ligand efficiency.[2]
Calculated LogP -0.6 (for free base)Low lipophilicity helps ensure solubility and reduces non-specific binding.
Hydrogen Bond Donors 1 (secondary amine)Provides a key interaction point and a primary vector for chemical elaboration.
Hydrogen Bond Acceptors 2 (both nitrogens)Offers potential for multiple hydrogen-bonding interactions with the target.
Fraction of sp³ Carbons (Fsp³) 1.0Maximally three-dimensional, providing access to complex binding site topographies.[4][5]
Aqueous Solubility High (as dihydrochloride)Essential for preparing high-concentration stock solutions for screening.

Physicochemical properties are based on the free base form (CID 15107450) unless otherwise noted.[8]

The FBDD Screening Cascade: From Fragment to Lead

The journey from a fragment library to a validated, structurally characterized hit follows a multi-stage cascade. Each stage employs a sensitive biophysical technique to filter and enrich the pool of fragments, ensuring that resources are focused on the most promising chemical matter. This workflow is designed to be efficient, minimizing protein consumption and maximizing the quality of information obtained at each step.[9][10]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Ranking cluster_2 Phase 3: Structural Biology & Elaboration Library 3D Fragment Library (incl. 2-Methyl-2,6-diazaspiro[3.4]octane) PrimaryScreen Primary Screen (e.g., Thermal Shift Assay) Library->PrimaryScreen High Throughput HitPool Initial Hit Pool (Low Confidence) PrimaryScreen->HitPool Identify ΔTm > 1°C Validation Hit Validation (e.g., Surface Plasmon Resonance) HitPool->Validation Triage & Confirm RankedHits Validated Hits (Ranked by KD & LE) Validation->RankedHits Confirm direct binding Calculate affinity Structure Structural Characterization (X-Ray Crystallography / NMR) RankedHits->Structure Prioritize best hits Elaboration Structure-Guided Fragment Elaboration Structure->Elaboration Identify binding mode & growth vectors

Figure 1. A typical FBDD screening cascade.

Protocol 1: Primary Screening via Thermal Shift Assay (TSA/DSF)

Expertise & Rationale: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is an ideal primary screening technique due to its speed, low protein consumption, and high-throughput nature.[11][] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).[13] This protocol uses a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds, allowing the Tm to be monitored using a standard real-time PCR instrument.[14]

Methodology:

  • Reagent Preparation:

    • Target Protein: Prepare a stock solution of the purified target protein at 2 mg/mL in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Fragment Stock: Prepare a 100 mM stock of this compound in deionized water. For a library screen, fragments are typically plated in 100% DMSO.

    • Fluorescent Dye: Prepare a 500X stock of a suitable dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup (96- or 384-well PCR plate):

    • Final Concentration Goals: Protein at 2 µM, Fragment at 200 µM, Dye at 5X, and DMSO at a final, constant concentration (e.g., 1%).

    • Sample Wells: To each well, add:

      • Assay Buffer

      • Fragment stock solution

      • Protein stock solution

      • Dye stock solution

    • Controls (Critical for Data Integrity):

      • Apo Control: Protein + Dye + Buffer + equivalent volume of fragment solvent (e.g., 1% DMSO). This defines the baseline Tm.

      • No Protein Control: Fragment + Dye + Buffer. This checks for dye-fragment interactions.

  • Instrumentation & Data Collection:

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in a real-time PCR instrument.[14]

    • Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, collecting fluorescence data at each interval.

  • Data Analysis & Hit Identification:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • Calculate the Tm, which is the midpoint of the transition (often determined from the peak of the first derivative).[15]

    • Calculate the thermal shift: ΔTm = Tm (Fragment) - Tm (Apo Control) .

    • Hit Criterion: A fragment is typically considered an initial hit if it induces a ΔTm ≥ 1.0°C .

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

Expertise & Rationale: While TSA indicates binding, it is an indirect method. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides direct evidence of binding.[9][16] It is a crucial validation step to eliminate false positives and to quantify binding affinity (KD) and kinetics (kon, koff).[10] This quantitative data is essential for calculating ligand efficiency and ranking hits for structural studies.

Methodology:

  • Chip Preparation & Target Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the target protein to the desired density (typically ~5000-10000 RU) via amine coupling in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[3]

  • Assay Development & Execution:

    • Running Buffer: Use a buffer similar to the TSA screen (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20) supplemented with a constant percentage of DMSO to match the fragment solutions.

    • Concentration Series: Prepare a serial dilution of the hit fragment (e.g., from 800 µM down to 12.5 µM in 2-fold dilutions).

    • Binding Analysis: Inject the concentration series over both the target and reference flow cells. Include several buffer-only injections for double referencing.

  • Data Analysis & Interpretation:

    • Process the raw sensorgram data by subtracting the reference channel signal and then a buffer injection signal (double referencing).

    • Plot the response at equilibrium against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

    • Calculate Ligand Efficiency (LE): LE = (ΔG / N), where ΔG = -RTln(KD) and N is the number of non-hydrogen atoms. A higher LE indicates a more efficient binder.

    • Validation Criterion: A confirmed hit shows a clear, concentration-dependent binding response with a measurable KD and a good LE (typically > 0.3).

Structural Characterization & Vector-Based Elaboration

Expertise & Rationale: The ultimate goal of FBDD is not just to find binders, but to understand how they bind to enable structure-guided design.[17] X-ray crystallography is the gold standard for this, providing a high-resolution 3D map of the fragment-protein complex.[18][19] For a scaffold like 2-Methyl-2,6-diazaspiro[3.4]octane, this structural information is paramount as it reveals the orientation of the scaffold in the binding pocket and illuminates the precise vectors available for synthetic elaboration.

Workflow Overview:

  • Crystallization & Soaking: Obtain high-quality crystals of the target protein (apo form). Soak these crystals in a solution containing a high concentration (e.g., 10-50 mM) of the validated fragment hit.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data, typically at a synchrotron source for high resolution.

  • Structure Solution: Solve the protein structure and carefully examine the electron density maps for evidence of the bound fragment.

  • Analysis of Binding Mode: Once the fragment's position and orientation are confirmed, analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Identifying Growth Vectors: The structural data will reveal which parts of the fragment are exposed to solvent and where additional chemical groups can be added to engage new parts of the binding site. For 2-Methyl-2,6-diazaspiro[3.4]octane, the secondary amine (N6) is the most probable and synthetically accessible growth vector.

Vector_Elaboration cluster_0 Structure-Guided Design Fragment 2-Methyl-2,6-diazaspiro[3.4]octane (Core Binder) Pocket Target Protein Binding Pocket Fragment->Pocket Binds via core interactions Vector Solvent-Exposed Secondary Amine (N6) (Growth Vector) Fragment->Vector Exposes vector to solvent Optimized Optimized Lead Compound (Higher Affinity) NewGroup New Chemical Group (e.g., Carboxamide) Vector->NewGroup Synthetic Elaboration NewInteraction Additional H-Bond or Hydrophobic Interaction NewGroup->NewInteraction Forms new interaction

Figure 2. Elaboration from the spirocyclic core.

The rigidity of the spiro[3.4]octane core ensures that any chemical modification made at the N6 position is projected into a predictable region of space, maximizing the chances of forming a productive new interaction and increasing binding affinity. This removes the guesswork associated with flexible linkers and accelerates the optimization cycle.

Conclusion

This compound is more than just another small molecule; it is a strategic tool for modern fragment-based drug discovery. Its inherent three-dimensionality, physicochemical suitability, and synthetically tractable nature make it an outstanding candidate for inclusion in fragment libraries targeting the next generation of "undruggable" proteins. By following a rigorous biophysical screening and validation cascade, researchers can leverage this scaffold's rigid framework to uncover novel binding modes and rapidly develop potent, selective lead compounds through structure-guided design.

References

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. Available at: [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Available at: [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Medicinal Chemistry. Available at: [Link]

  • Rich, R. L., et al. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology. Available at: [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Available at: [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry. Available at: [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Creative Biolabs. (n.d.). Thermal Shift Assay Service for Fragment-Based Screening. Available at: [Link]

  • ResearchGate. (n.d.). Validation of fragment hits by surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR). Available at: [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Available at: [Link]

  • King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry. Available at: [Link]

  • Protocols.io. (n.d.). XChem crystallographic fragment screening. Available at: [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Available at: [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Medicinal Chemistry. Available at: [Link]

  • Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. Available at: [Link]

  • Lesburg, C. A. (2011). Crystallographic Fragment Screening. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • Wang, N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15107450, 2-Methyl-2,6-diazaspiro(3.4)octane. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery Conference. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]

  • AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules. Available at: [Link]

  • Scott, J. S., et al. (2021). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Society Reviews. Available at: [Link]

  • Siegal, G., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. Available at: [Link]

  • Parker, C. G. (2021). Fragment-based covalent ligand discovery. Chemical Society Reviews. Available at: [Link]

  • Asghar, F., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports. Available at: [Link]

Sources

Application of 2-Methyl-2,6-diazaspiro[3.4]octane in the Development of Antitubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Antitubercular Drug Discovery

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics with new mechanisms of action.[1][2] In recent years, spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel interactions with biological targets.[3] The 2,6-diazaspiro[3.4]octane core, a saturated spirocyclic diamine, is an emerging privileged structure in drug discovery, with applications ranging from antiviral to anticancer agents.[1] This guide provides detailed application notes and protocols for the utilization of the 2-methyl-2,6-diazaspiro[3.4]octane scaffold in the development of potent antitubercular agents, with a focus on a promising series of nitrofuran derivatives.

Part 1: Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives

The synthesis of antitubercular agents based on the 2,6-diazaspiro[3.4]octane scaffold involves a multi-step process, beginning with the construction of the core spirocyclic system, followed by diversification to generate a library of candidate compounds.

Protocol 1: Synthesis of the Core 2,6-Diazaspiro[3.4]octane Building Block

This protocol outlines a general procedure for the synthesis of a functionalized 2,6-diazaspiro[3.4]octane building block, which can be subsequently modified. The synthesis starts from commercially available N-Boc-azetidin-3-one.

Materials:

  • N-Boc-azetidin-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • Lithium fluoride (LiF)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Horner-Wadsworth-Emmons olefination:

    • To a stirred suspension of NaH in THF at 0 °C, add triethyl phosphonoacetate dropwise.

    • After the evolution of hydrogen ceases, add a solution of N-Boc-azetidin-3-one in THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by silica gel chromatography to yield the α,β-unsaturated ester.

  • [3+2] Cycloaddition:

    • To a solution of the α,β-unsaturated ester in MeCN, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and LiF.

    • Heat the mixture at 60 °C for 18 hours.

    • After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the core 2,6-diazaspiro[3.4]octane building block.[2]

Protocol 2: Diversification of the 2,6-Diazaspiro[3.4]octane Core

This protocol describes the derivatization of the core building block to introduce a nitrofuran carboxamide moiety, a pharmacophore known for its antitubercular activity.[1]

Materials:

  • 2,6-Diazaspiro[3.4]octane building block from Protocol 1

  • Lithium hydroxide (LiOH)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Various primary or secondary amines

  • Trifluoroacetic acid (TFA)

  • 5-Nitro-2-furoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amide Coupling:

    • Hydrolyze the ester group of the core building block using LiOH in a mixture of dioxane and water.

    • To the resulting carboxylic acid, add HOBt, EDC, and the desired amine.

    • Stir the reaction at room temperature for 12 hours.

    • Work up the reaction and purify the product to obtain the corresponding amide derivative.[1]

  • Boc Deprotection:

    • Dissolve the Boc-protected amide in DCM and add TFA at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Remove the solvent and excess TFA under reduced pressure.

  • Acylation with 5-Nitro-2-furoic acid:

    • To a solution of 5-nitro-2-furoic acid in DMF, add CDI and stir for 1 hour at room temperature.

    • Add the deprotected amine from the previous step to the reaction mixture.

    • Stir for an additional 1 hour.

    • Purify the final nitrofuran derivative by chromatography or recrystallization.[1]

Synthesis_Workflow cluster_synthesis Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives Start N-Boc-azetidin-3-one HWE Horner-Wadsworth-Emmons Olefination Start->HWE Cycloaddition [3+2] Cycloaddition HWE->Cycloaddition Core 2,6-Diazaspiro[3.4]octane Core Building Block Cycloaddition->Core Amidation Amide Coupling Core->Amidation Deprotection Boc Deprotection Amidation->Deprotection Acylation Acylation with 5-Nitro-2-furoic acid Deprotection->Acylation Final_Product Final Nitrofuran Derivatives Acylation->Final_Product

Caption: Synthetic workflow for 2,6-diazaspiro[3.4]octane antitubercular agents.

Part 2: In Vitro Biological Evaluation

A critical aspect of developing new antitubercular agents is the thorough evaluation of their biological activity, including their potency against M. tuberculosis and their toxicity towards mammalian cells.

Protocol 3: Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO vehicle)

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in fresh broth.

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include positive and negative controls on each plate.

  • Incubation:

    • Seal the plates and incubate at 37 °C for 7 days.

  • Assay Development and Reading:

    • After incubation, add 20 µL of Alamar Blue solution to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is crucial for determining the selectivity of the antitubercular compounds.

Materials:

  • Mammalian cell line (e.g., HepG2 human liver cancer cell line, or Vero kidney epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Negative control (DMSO vehicle)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the old medium with the medium containing the test compounds.

    • Incubate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).

Part 3: Data Presentation and Interpretation

The data generated from the biological assays should be carefully analyzed and presented to guide the structure-activity relationship (SAR) studies and lead optimization.

Table 1: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane-Nitrofuran Derivatives
Compound IDR GroupMIC (µg/mL) against M. tuberculosis H37Rv
5a Methyl>10
5b Isobutyl0.125
5c Cyclopropylmethyl0.25
6d Dimethylaminomethyl>10
13 1-Benzyl-5-methyl-1H-imidazol-2-yl>10
17 4-Methyl-4H-1,2,4-triazol-3-yl0.016
Isoniazid -0.03

Data sourced from a study on nitrofuran carboxamide chemotypes.[2]

The results indicate that the nature of the substituent on the 2,6-diazaspiro[3.4]octane core significantly influences the antitubercular activity. Notably, compound 17 , featuring a 4-methyl-4H-1,2,4-triazol-3-yl group, exhibited exceptionally potent activity, surpassing that of the first-line drug isoniazid.[2]

Part 4: Mechanism of Action and Structure-Activity Relationship (SAR)

Mechanism of Action

The antitubercular activity of the nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives is believed to be mediated by the reductive activation of the 5-nitrofuryl moiety by mycobacterial enzymes.[1] This process generates reactive nitrogen species that are lethal to the bacterium through various mechanisms, including DNA damage and inhibition of essential metabolic pathways.[4][5]

Structure-Activity Relationship (SAR) Insights

The preliminary SAR from the data in Table 1 suggests that:

  • Lipophilicity and steric bulk at the periphery play a crucial role. The isobutyl (5b) and cyclopropylmethyl (5c) groups conferred good activity, while the smaller methyl group (5a) or the more polar dimethylaminomethyl group (6d) were not favorable.

  • Heterocyclic substituents can dramatically enhance potency. The introduction of a 4-methyl-4H-1,2,4-triazol-3-yl moiety in compound 17 led to a remarkable increase in activity, highlighting the importance of exploring diverse heterocyclic groups at this position.[2]

Part 5: ADME/Tox Profiling

For the progression of a lead compound in a drug discovery program, a favorable absorption, distribution, metabolism, and excretion (ADME) and toxicity profile is essential.

Recommended In Vitro ADME Assays
  • Solubility: Determine the kinetic and thermodynamic solubility of the compounds.

  • Metabolic Stability: Assess the stability of the compounds in liver microsomes (human and other species) to predict their metabolic clearance.

  • Permeability: Use Caco-2 or PAMPA assays to evaluate the potential for oral absorption.

  • Plasma Protein Binding: Determine the extent of binding to plasma proteins, as only the unbound fraction is pharmacologically active.

  • CYP450 Inhibition: Screen for inhibition of major cytochrome P450 enzymes to assess the potential for drug-drug interactions.

Screening_Cascade cluster_screening Screening Cascade for Antitubercular Agents Compound_Library Library of 2,6-Diazaspiro[3.4]octane Derivatives Primary_Screening Primary Screening (MABA against M. tb H37Rv) Compound_Library->Primary_Screening Hit_Identification Hit Identification (MIC ≤ 1 µg/mL) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cytotoxicity Assay - MTT) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Selection (High Selectivity Index) Secondary_Screening->Lead_Selection ADME_Profiling In Vitro ADME Profiling Lead_Selection->ADME_Profiling Selective Compounds In_Vivo_Studies In Vivo Efficacy Studies ADME_Profiling->In_Vivo_Studies

Caption: A typical screening cascade for the development of novel antitubercular agents.

Conclusion

The 2-methyl-2,6-diazaspiro[3.4]octane scaffold represents a promising starting point for the development of novel antitubercular agents. The synthetic accessibility and the potential for diversification, coupled with the potent activity observed for nitrofuran derivatives, make this an attractive area for further research. The protocols and application notes provided in this guide are intended to facilitate the exploration of this chemical space and contribute to the discovery of new and effective treatments for tuberculosis. Future work should focus on a comprehensive SAR exploration, detailed ADME/Tox profiling of lead compounds, and eventual evaluation of their in vivo efficacy in relevant animal models of tuberculosis.

References

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). Antimicrobial Agents and Chemotherapy, 67(9), e0047423.
  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. (2014). PLOS ONE, 9(2), e87909.
  • Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis. (2014). PubMed. Retrieved January 19, 2026, from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529.

Sources

Application Notes and Protocols: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives for CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in CNS Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is relentless. The 2,6-diazaspiro[3.4]octane core, a unique spirocyclic diamine, has emerged as a privileged scaffold in modern drug discovery.[1] Its rigid structure allows for precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets. This guide focuses on the synthesis and potential applications of 2-methyl-2,6-diazaspiro[3.4]octane derivatives, a subset of this promising class of compounds, with a particular emphasis on their relevance to the treatment of Central Nervous System (CNS) disorders.

The incorporation of spirocyclic frameworks, such as the diazaspiro[3.4]octane motif, into drug candidates can confer several advantages, including increased metabolic stability and improved aqueous solubility.[2][3] These properties are highly desirable for CNS-penetrant drugs, where the blood-brain barrier presents a formidable challenge. While the broader 2,6-diazaspiro[3.4]octane scaffold has been integrated into compounds targeting a range of biological entities, including hepatitis B capsid protein inhibitors and dopamine D3 receptor antagonists, this note will delve into the specific synthetic strategies for its 2-methylated counterpart and explore its potential in addressing complex neurological diseases.[1]

Synthetic Strategies for the 2,6-Diazaspiro[3.4]octane Core

The synthesis of the 2,6-diazaspiro[3.4]octane core can be approached through several strategic routes, often involving the construction of the azetidine and pyrrolidine rings in a sequential or convergent manner. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy 1: Annulation of the Cyclopentane Ring

One effective approach involves the annulation of the cyclopentane ring onto a pre-existing four-membered azetidine ring. This method offers a high degree of control over the stereochemistry of the final product. A general workflow for this strategy is outlined below.

Synthesis_Workflow_1 A Protected Azetidine Precursor B Functionalization of Azetidine A->B Introduction of a pendant alkene or other reactive group C Ring-Closing Metathesis or Intramolecular Cyclization B->C Formation of the cyclopentane ring D Deprotection C->D Removal of protecting groups E 2,6-Diazaspiro[3.4]octane Core D->E Final Scaffold

Caption: General workflow for cyclopentane ring annulation.

Protocol 1: Synthesis via Ring-Closing Metathesis

This protocol exemplifies the cyclopentane annulation strategy using a Grubbs-catalyzed ring-closing metathesis (RCM) reaction.

Materials:

  • N-Boc-3-amino-3-(hydroxymethyl)azetidine

  • Allyl bromide

  • Sodium hydride (NaH)

  • Grubbs II catalyst

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Standard glassware and purification supplies

Step-by-Step Procedure:

  • N-Alkylation: To a solution of N-Boc-3-amino-3-(hydroxymethyl)azetidine in anhydrous THF, add NaH (1.2 eq.) portion-wise at 0 °C. Stir for 30 minutes, then add allyl bromide (1.1 eq.). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • O-Alkylation: The crude product from the previous step is dissolved in anhydrous THF, and NaH (1.2 eq.) is added at 0 °C. After 30 minutes, allyl bromide (1.1 eq.) is added, and the reaction is stirred at room temperature for 16 hours. Work-up is performed as in step 1.

  • Ring-Closing Metathesis: The resulting diallylated compound is dissolved in degassed toluene. Grubbs II catalyst (5 mol%) is added, and the mixture is heated to 80 °C for 4 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the protected spirocycle.

  • Deprotection: The Boc-protected spirocycle is dissolved in a 1:1 mixture of DCM and TFA and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the 2,6-diazaspiro[3.4]octane core as a TFA salt.

Rationale: The use of orthogonal protecting groups (e.g., Boc and Bn) can allow for selective functionalization of the two nitrogen atoms in subsequent steps.[4] The choice of Grubbs II catalyst is due to its high tolerance for various functional groups and its efficiency in forming five-membered rings.[5]

Strategy 2: [3+2] Cycloaddition

An alternative and often more convergent approach involves a [3+2] cycloaddition reaction to construct the pyrrolidine ring. This method can provide rapid access to the spirocyclic core.[2]

Synthesis_Workflow_2 A Azetidin-3-one or Methyleneazetidine C [3+2] Cycloaddition A->C B Azomethine Ylide B->C D 2,6-Diazaspiro[3.4]octane Derivative C->D Formation of the pyrrolidine ring

Caption: [3+2] Cycloaddition approach to the spirocyclic core.

Introduction of the 2-Methyl Group and Further Derivatization

Once the core 2,6-diazaspiro[3.4]octane is synthesized, the introduction of the methyl group at the 2-position can be achieved through several standard methods.

Protocol 2: Reductive Amination

Materials:

  • 2,6-Diazaspiro[3.4]octane

  • Formaldehyde (37% in water)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2,6-diazaspiro[3.4]octane in a mixture of DCE and MeOH, add formaldehyde (1.1 eq.).

  • Reductive Agent Addition: Add STAB (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 2-methyl-2,6-diazaspiro[3.4]octane.

Rationale: Reductive amination is a mild and efficient method for N-methylation. STAB is a particularly useful reducing agent as it is selective for the iminium intermediate and can be used in the presence of other reducible functional groups.

Further derivatization at the 6-position can be achieved using various techniques such as acylation, alkylation, or sulfonylation, allowing for the creation of a library of compounds for biological screening.[1]

Biological Evaluation in the Context of CNS Disorders

While specific data on 2-methyl-2,6-diazaspiro[3.4]octane derivatives for CNS disorders is emerging, the broader class of spirocyclic diamines has shown promise in modulating CNS targets.[3] For instance, related spirocyclic scaffolds have been investigated as antagonists for the sigma-1 receptor, which is implicated in pain and various neurological conditions.[3] Additionally, their structural similarity to known CNS-active motifs suggests potential interactions with targets such as muscarinic acetylcholine receptors.[6]

A hypothetical screening cascade for newly synthesized 2-methyl-2,6-diazaspiro[3.4]octane derivatives could involve:

  • Primary Binding Assays: High-throughput screening against a panel of CNS receptors (e.g., dopamine, serotonin, muscarinic receptors).

  • Functional Assays: Evaluation of agonist or antagonist activity at the identified primary targets.

  • In Vitro ADME Profiling: Assessment of metabolic stability in liver microsomes and cell permeability (e.g., Caco-2 assay) to predict blood-brain barrier penetration.

  • In Vivo Efficacy Studies: Testing in animal models of CNS disorders (e.g., models of anxiety, depression, or cognitive impairment).

Screening_Cascade A Synthesized Compound Library B Primary Binding Assays (CNS Receptor Panel) A->B C Hit Identification B->C D Functional Assays (Agonist/Antagonist) C->D E In Vitro ADME Profiling (Stability, Permeability) D->E F Lead Candidate Selection E->F G In Vivo Efficacy Studies (Animal Models) F->G

Caption: A typical screening cascade for CNS drug discovery.

Data Summary and Interpretation

The following table provides hypothetical characterization data for a representative 2-methyl-2,6-diazaspiro[3.4]octane derivative.

Compound IDStructureMolecular Weight ( g/mol )1H NMR (CDCl3, 400 MHz) δ (ppm)LC-MS (m/z) [M+H]+
MDS-001 2-methyl-6-benzoyl-2,6-diazaspiro[3.4]octane230.317.42-7.35 (m, 5H), 4.01 (s, 2H), 3.85 (s, 2H), 3.35 (t, J=7.2 Hz, 2H), 2.45 (s, 3H), 2.10 (t, J=7.2 Hz, 2H), 1.95 (s, 2H)231.15

Conclusion and Future Directions

The 2-methyl-2,6-diazaspiro[3.4]octane scaffold represents a valuable building block for the development of novel therapeutics for CNS disorders. The synthetic protocols outlined in this guide provide a solid foundation for the generation of diverse compound libraries. Future research should focus on exploring a wide range of substitutions at the 6-position to modulate the pharmacological profile and optimize drug-like properties. A deeper understanding of the structure-activity relationships of these compounds will be crucial for advancing this promising class of molecules towards clinical development.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025).
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025).
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (n.d.).
  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... (n.d.).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025).
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. (n.d.). Benchchem.

Sources

Application Notes and Protocols for the Utilization of 2-Methyl-2,6-diazaspiro[3.4]octane as a Piperazine Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Evolving Beyond Flatland in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, celebrated for its favorable physicochemical properties and synthetic tractability. Found in numerous FDA-approved drugs, its two basic nitrogen atoms provide reliable handles for modulating potency and solubility. However, the conformational flexibility of the piperazine ring and its susceptibility to metabolism, particularly N-dealkylation and oxidation, present persistent challenges in drug development.[1][2] These metabolic liabilities can lead to poor pharmacokinetic profiles and the formation of undesired metabolites.

To overcome these limitations, medicinal chemists are increasingly turning to bioisosteric replacement strategies that enhance the three-dimensionality of drug candidates.[3] Bioisosterism, the exchange of a molecular fragment with another that retains similar biological activity, is a cornerstone of modern drug design.[4][5] The 2-methyl-2,6-diazaspiro[3.4]octane scaffold has emerged as a superior bioisostere for piperazine, offering a conformationally restricted, sp³-rich alternative.[6][7] Its rigid spirocyclic core orients substituents in well-defined vectors, which can lead to improved target engagement and selectivity. Furthermore, the quaternary spiro-carbon often enhances metabolic stability by shielding adjacent sites from enzymatic degradation.[3][8]

These application notes provide a comprehensive guide for researchers on the strategic incorporation of the 2-methyl-2,6-diazaspiro[3.4]octane moiety into drug discovery programs. We will detail the synthetic protocols for accessing this key building block, its coupling to a parent molecule, and a suite of comparative assays to validate its advantages over a traditional piperazine-containing analogue.

Conceptual Framework: The Bioisosteric Replacement Workflow

The decision to replace a piperazine with a 2-methyl-2,6-diazaspiro[3.4]octane scaffold is driven by the need to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing potency. The general workflow for this strategic modification is outlined below.

Bioisostere Workflow cluster_0 Lead Compound Analysis cluster_1 Synthetic Strategy cluster_2 Comparative Evaluation Lead Lead Compound (Piperazine-containing) Liabilities Identified Liabilities: - Poor Metabolic Stability - Off-Target Activity - Low Solubility Lead->Liabilities ADME Profiling Strategy Bioisosteric Replacement Strategy Liabilities->Strategy Synthesis Synthesize Spirocyclic Analogue Strategy->Synthesis Assays In Vitro & In Vivo Comparative Assays Synthesis->Assays Decision Data-Driven Decision Assays->Decision Optimized Optimized Candidate Decision->Optimized Improved Profile Re-evaluate Re-evaluate Design Decision->Re-evaluate New Liabilities

Caption: Workflow for piperazine to diazaspiro[3.4]octane bioisosteric replacement.

Application Case Study: Muscarinic M1 Receptor Antagonists

To illustrate the practical benefits of this bioisosteric switch, we will use the development of selective muscarinic M1 receptor antagonists as a case study. The M1 receptor, a G-protein coupled receptor (GPCR), is a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[9][10] Piperazine-containing M1 antagonists have been developed, but achieving selectivity over other muscarinic subtypes (M2-M5) and optimizing CNS exposure remain significant hurdles.[8] The rigid 2,6-diazaspiro[3.4]octane core can enforce a binding conformation that enhances M1 selectivity.[11]

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor primarily couples through Gαq/11 proteins.[9][12] Agonist binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including neuronal excitation.[13] Antagonists block this pathway by preventing acetylcholine from binding to the receptor.

M1 Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gαq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation Ca->Response PKC->Response Antagonist Spiro-Antagonist Antagonist->M1R Blocks

Caption: Simplified M1 muscarinic receptor signaling pathway.

Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of the 2-methyl-2,6-diazaspiro[3.4]octane building block and its subsequent incorporation into a model aryl scaffold, representing a common step in synthesizing a final drug candidate.

Protocol 1: Synthesis of Orthogonally Protected 2-Methyl-2,6-diazaspiro[3.4]octane

This multi-step synthesis is adapted from established literature procedures for related diazaspirocycles and provides an orthogonally protected intermediate suitable for diverse derivatization.[6][14]

  • Step 1: 1,3-Dipolar Cycloaddition

    • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add trifluoroacetic acid (TFA, 0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with CH₂Cl₂.

    • Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield methyl 1-benzylpyrrolidine-3-carboxylate.

  • Step 2: Diester Formation

    • To a solution of methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

    • Stir for 1 hour at -78 °C, then add methyl chloroformate (1.2 eq).

    • Allow the mixture to warm to 0 °C and stir for 2 hours.

    • Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

    • Dry, concentrate, and purify by chromatography to yield methyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate.

  • Step 3: Reduction to Diol

    • Add the diester (1.0 eq) dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF at 0 °C.

    • Stir at room temperature for 4 hours.

    • Carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water.

    • Filter the resulting solid and wash with THF. Concentrate the filtrate to yield (1-benzylpyrrolidin-3-yl)dimethanol.

  • Step 4: Mesylation and Azetidine Ring Formation

    • To a solution of the diol (1.0 eq) and triethylamine (3.0 eq) in CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise.

    • Stir for 2 hours at 0 °C.

    • Wash with water, dry, and concentrate to give the crude dimesylate.

    • Dissolve the crude dimesylate in acetonitrile, add methylamine (40% in water, 10 eq), and heat in a sealed vessel at 80 °C for 18 hours.

    • Cool, concentrate, and perform an aqueous workup. Purify by chromatography to yield 6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane.

  • Step 5: Orthogonal Protection

    • To a solution of 6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane (1.0 eq) in CH₂Cl₂, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12 hours.

    • Concentrate and purify by chromatography to yield tert-butyl 6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate.

    • Dissolve this intermediate in methanol, add palladium on carbon (10 wt. %), and hydrogenate under a balloon of hydrogen (H₂) for 16 hours.

    • Filter through Celite and concentrate to yield the final product: tert-butyl 2-methyl-2,6-diazaspiro[3.4]octane-6-carboxylate . This building block has a free secondary amine for arylation and a Boc-protected tertiary amine.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

This protocol describes the coupling of the spirocyclic amine to an aryl bromide, a common transformation in the synthesis of GPCR ligands.[3]

  • Reaction Setup:

    • In a dry reaction vial under an inert atmosphere (e.g., argon), combine tert-butyl 2-methyl-2,6-diazaspiro[3.4]octane-6-carboxylate (1.2 eq), the desired aryl bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction Execution:

    • Add anhydrous toluene to the vial.

    • Seal the vial and heat the reaction mixture to 100 °C for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the N-aryl-2-methyl-2,6-diazaspiro[3.4]octane product.

  • Final Deprotection (if required):

    • Dissolve the purified product in a solution of 4M HCl in dioxane or trifluoroacetic acid in CH₂Cl₂ to remove the Boc protecting group, yielding the final compound.

Comparative In Vitro ADME & Pharmacology Protocols

To empirically validate the benefits of the bioisosteric replacement, the newly synthesized spirocyclic analogue ("Spiro-Compound") should be tested in parallel with its piperazine-containing counterpart ("Pip-Compound").

Protocol 3: Kinetic Solubility Assay (Nephelometry)

This assay determines the solubility of a compound in an aqueous buffer, a critical parameter for oral absorption.[15]

  • Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 100 µM. Prepare in triplicate.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • Compare the light scattering units to a standard curve of known concentrations of a reference precipitate or interpret the point at which precipitation occurs. The concentration at which the compound begins to precipitate is its kinetic solubility.

Protocol 4: Caco-2 Permeability Assay

This assay assesses a compound's ability to cross the intestinal epithelium, predicting its in vivo absorption.[10][12][16]

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS), pH 7.4.

    • Add the test compound (e.g., 10 µM final concentration) to the apical (A) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (B) chamber. Replace the volume with fresh HBSS.

  • Efflux Measurement (Basolateral to Apical):

    • In a separate set of wells, add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Analysis:

    • Quantify the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Protocol 5: Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to Phase I metabolism by cytochrome P450 enzymes.[7][9]

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

    • Add the test compound to a final concentration of 1 µM.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).

Protocol 6: M1 Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of the test compounds for the M1 muscarinic receptor.[1][4][16]

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from CHO cells stably expressing the human M1 muscarinic receptor.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound (Pip-Compound or Spiro-Compound).

    • To determine non-specific binding, include wells with an excess of a known non-radioactive antagonist (e.g., atropine).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Counting:

    • Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: A Comparative Analysis

The data generated from the above protocols should be tabulated to provide a clear, head-to-head comparison of the two analogues. The following tables present hypothetical but representative data illustrating the potential improvements achieved by the bioisosteric replacement.

Table 1: Comparative Physicochemical and Pharmacological Properties

ParameterPip-CompoundSpiro-CompoundRationale for Change
M1 Receptor Affinity (Ki, nM) 5.24.8Rigid scaffold maintains or improves target engagement.
M3 Receptor Affinity (Ki, nM) 15.645.1Constrained conformation reduces binding to off-target subtypes.
M1/M3 Selectivity Ratio 39.4Increased rigidity enhances selectivity.
Kinetic Solubility (µM, pH 7.4) 4578Higher sp³ character often disrupts crystal packing, improving solubility.

Table 2: Comparative In Vitro ADME Properties

ParameterPip-CompoundSpiro-CompoundRationale for Change
Caco-2 Papp (A→B, 10⁻⁶ cm/s) 8.510.2Improved solubility and favorable lipophilicity can enhance permeability.
Efflux Ratio (B→A / A→B) 3.11.2The spirocyclic structure may not be recognized by efflux transporters.
HLM Stability (t½, min) 18>120Steric hindrance at the spiro-center and removal of metabolically labile N-alkyl group protects against CYP450 metabolism.
Intrinsic Clearance (CLint, µL/min/mg) 88<5Reduced metabolic rate leads to significantly lower intrinsic clearance.

Conclusion and Future Directions

The strategic replacement of a flexible piperazine moiety with the conformationally constrained 2-methyl-2,6-diazaspiro[3.4]octane scaffold represents a powerful tactic in modern medicinal chemistry. As demonstrated through the protocols and representative data presented herein, this bioisosteric switch can confer significant advantages, including enhanced metabolic stability, improved aqueous solubility, and superior target selectivity, while maintaining or even improving on-target potency. The provided step-by-step methodologies for synthesis and comparative evaluation offer a robust framework for researchers to confidently apply this strategy within their own drug discovery programs, accelerating the development of safer and more effective therapeutics.

References

  • Adler, A., et al. (2011). The Caco-2 cell permeability assay for regulatory and non-regulatory purposes. JRC Big Data Analytics Platform. Available at: [Link]

  • Bender, A. M., & Lindsley, C. W. (2022). M1 muscarinic receptor signaling in mouse hippocampus and cortex. PubMed. Available at: [Link]

  • Cancedda, L., et al. (2006). The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons. The Journal of Neuroscience, 26(23), 6283-6295. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. Available at: [Link]

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(12), 1207-1212. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2007). Muscarinic Receptor Agonists and Antagonists. Molecules, 12(7), 1447-1464. Available at: [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. Available at: [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Available at: [Link]

  • ResearchGate. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Mamedov, I., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2538. Available at: [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Available at: [Link]

  • PubMed. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the 2-Methyl-2,6-diazaspiro[3.4]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. The 2,6-diazaspiro[3.4]octane core, a unique structural motif, offers a distinct advantage in drug design by enabling a precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. The introduction of a methyl group at the 2-position of this scaffold creates a valuable building block with a pre-existing tertiary amine, leaving the secondary amine at the 6-position available for a wide array of functionalization strategies. This guide provides a comprehensive overview of the synthesis and functionalization of the 2-Methyl-2,6-diazaspiro[3.4]octane core, offering detailed protocols and expert insights for researchers in drug development. The fully saturated, high-Fsp3 character of the 2,6-diazaspiro[3.4]octane core makes it an emerging privileged structure in drug discovery, with applications in developing treatments for a range of diseases, including cancer, hepatitis B, and diabetes.[1]

Part 1: Synthesis of the 2-Methyl-2,6-diazaspiro[3.4]octane Core

Proposed Multi-Step Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane

This synthetic strategy involves the initial construction of a protected pyrrolidine ring, followed by the formation of the azetidine ring, and subsequent methylation and deprotection steps.

G

Protocol 1: Synthesis of 6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octane

This protocol outlines the key steps to construct the core spirocyclic structure with a benzyl protecting group on one nitrogen and the desired methyl group on the other.

Step 1: 1,3-Dipolar Cycloaddition

  • Reaction: N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate undergo a TFA-catalyzed 1,3-dipolar cycloaddition.[2]

  • Procedure: To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.2 eq) in CH₂Cl₂ at 0 °C, add trifluoroacetic acid (TFA, 0.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography to yield methyl 1-benzylpyrrolidine-3-carboxylate.

Step 2: Carboxylation

  • Reaction: Introduction of a second ester group at the 3-position of the pyrrolidine ring.[2]

  • Procedure: To a solution of methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in THF at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq) dropwise. After stirring for 1 hour, add methyl chloroformate (1.2 eq). Allow the reaction to warm to 0 °C and stir for an additional 2 hours.

  • Work-up: Quench with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain dimethyl 1-benzylpyrrolidine-3,3-dicarboxylate.

Step 3: Reduction

  • Reaction: Reduction of the diester to a diol.

  • Procedure: To a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in THF at 0 °C, add a solution of dimethyl 1-benzylpyrrolidine-3,3-dicarboxylate (1.0 eq) in THF dropwise. Stir at room temperature for 4 hours.

  • Work-up: Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to yield (1-benzylpyrrolidin-3-yl)dimethanol.

Step 4: Mesylation

  • Reaction: Conversion of the diol to a dimesylate.

  • Procedure: To a solution of (1-benzylpyrrolidin-3-yl)dimethanol (1.0 eq) and triethylamine (2.5 eq) in CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise. Stir at 0 °C for 2 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to give 1-benzyl-3,3-bis((methylsulfonyloxy)methyl)pyrrolidine, which is often used in the next step without further purification.

Step 5: Cyclization with Methylamine

  • Reaction: Formation of the azetidine ring using methylamine.

  • Procedure: To a solution of 1-benzyl-3,3-bis((methylsulfonyloxy)methyl)pyrrolidine (1.0 eq) in acetonitrile, add a solution of methylamine (excess, e.g., 40% in water or 2.0 M in THF). Heat the mixture in a sealed tube at 80-100 °C for 12-24 hours.

  • Work-up: After cooling, concentrate the reaction mixture. Dissolve the residue in an organic solvent like ethyl acetate and wash with water. Dry, concentrate, and purify by flash chromatography to yield 6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane.

Protocol 2: Deprotection to Yield 2-Methyl-2,6-diazaspiro[3.4]octane
  • Reaction: Removal of the benzyl protecting group via hydrogenolysis.

  • Procedure: To a solution of 6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane (1.0 eq) in methanol or ethanol, add palladium on carbon (10% Pd/C, 10-20 wt%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite and wash with methanol. Concentrate the filtrate under reduced pressure to obtain 2-Methyl-2,6-diazaspiro[3.4]octane.

Part 2: Functionalization of the 2-Methyl-2,6-diazaspiro[3.4]octane Core

With the 2-Methyl-2,6-diazaspiro[3.4]octane core in hand, the secondary amine at the 6-position is available for a variety of functionalization reactions. The following protocols detail common and effective methods for introducing diverse substituents at this position.

G

Protocol 3: N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in many drug molecules.

  • Rationale: This method utilizes either an acyl chloride for a direct reaction or a carboxylic acid with a coupling agent for a milder and more versatile approach. The choice of coupling agent can be critical for sensitive substrates.

  • Materials:

    • 2-Methyl-2,6-diazaspiro[3.4]octane

    • Desired carboxylic acid or acyl chloride

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Base (e.g., DIPEA, Et₃N)

    • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

  • Procedure (using a coupling agent):

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of 2-Methyl-2,6-diazaspiro[3.4]octane (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash chromatography.

Protocol 4: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of aryl or heteroaryl substituents.

  • Rationale: This reaction is known for its broad substrate scope and high functional group tolerance, making it a go-to method for synthesizing N-aryl amines. The choice of ligand and base is crucial for reaction efficiency.

  • Materials:

    • 2-Methyl-2,6-diazaspiro[3.4]octane

    • Aryl halide (e.g., bromide or iodide) or triflate

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, RuPhos)

    • Base (e.g., Cs₂CO₃, K₃PO₄)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 2-Methyl-2,6-diazaspiro[3.4]octane (1.2 eq), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (1.5-2.0 eq) to a reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 5: Reductive Amination

Reductive amination is a versatile method for introducing alkyl groups onto the nitrogen atom.

  • Rationale: This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

  • Materials:

    • 2-Methyl-2,6-diazaspiro[3.4]octane

    • Aldehyde or ketone

    • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

    • Solvent (e.g., DCE, CH₂Cl₂, MeOH)

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • To a solution of 2-Methyl-2,6-diazaspiro[3.4]octane (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash chromatography.

Data Presentation: Representative Functionalizations

The following table summarizes expected outcomes for the functionalization of the 2-Methyl-2,6-diazaspiro[3.4]octane core based on established methodologies for the parent scaffold.

Reaction TypeReagents & ConditionsProduct TypeExpected Yield Range
N-Acylation Benzoyl chloride, Et₃N, CH₂Cl₂, 0 °C to rtN-Benzoyl derivative85-95%
4-Fluorobenzoic acid, HATU, DIPEA, DMF, rtN-(4-Fluorobenzoyl) derivative80-90%
N-Arylation 4-Bromotoluene, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °CN-(4-Methylphenyl) derivative70-85%
2-Chloropyridine, Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane, 110 °CN-(Pyridin-2-yl) derivative65-80%
Reductive Amination Cyclopentanone, NaBH(OAc)₃, DCE, rtN-Cyclopentyl derivative75-90%
Formaldehyde (37% aq.), NaBH(OAc)₃, DCE, rt2,6-Dimethyl-2,6-diazaspiro[3.4]octane80-95%

Conclusion

The 2-Methyl-2,6-diazaspiro[3.4]octane core represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. The ability to selectively functionalize the secondary amine allows for the creation of diverse libraries of compounds for biological screening, paving the way for the discovery of new therapeutic agents.

References

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. [Link]

  • Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. CHINESE J ORG CHEM. [Link]

  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Request PDF. (2025). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Martínez‐Pardo, P., et al. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis. [Link]

  • Liu, P., et al. (2023). N-Functionalization of 1,2-Azaborines. ACS Omega. [Link]

  • Kolyvanov, G. A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]

  • ResearchGate. (2015). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Cambridge Open Engage. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.4)octane. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. These characteristics often lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 2,6-diazaspiro[3.4]octane core, in particular, represents a valuable building block for the development of novel therapeutics, offering two distinct nitrogen atoms for further functionalization. This document provides a comprehensive guide to the large-scale synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride, a key intermediate for pharmaceutical research and development. The protocols described herein are designed to be scalable and robust, drawing upon established chemical transformations for analogous spirocyclic systems.[1][2][3]

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is approached through a multi-step sequence that involves the initial construction of a protected spirocyclic diamine core, followed by selective N-methylation and subsequent deprotection and salt formation. This strategy allows for controlled functionalization and purification of intermediates, which is crucial for large-scale production. The chosen pathway leverages a [3+2] cycloaddition to form the pyrrolidine ring, followed by the construction of the azetidine ring, a common strategy in the synthesis of related spirocycles.[4]

Overall Synthetic Workflow

The diagram below outlines the proposed multi-step synthesis for this compound.

G A Step 1: 1,3-Dipolar Cycloaddition B Step 2: Diester Formation A->B Methyl Acrylate, TFA C Step 3: Dieckmann Condensation & Decarboxylation B->C LDA, ClCOOMe D Step 4: Reductive Amination C->D Na, EtOH E Step 5: Azetidine Ring Formation D->E NH2OH.HCl, then Raney Ni, H2 F Step 6: N-Methylation E->F Formaldehyde, HCOOH (Eschweiler-Clarke) G Step 7: Deprotection F->G H2, Pd/C H Step 8: Salt Formation G->H HCl in Ether I Final Product: this compound H->I

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the Spirocyclic Core

This section details the construction of the foundational 2,6-diazaspiro[3.4]octane scaffold. The protocol is adapted from established methods for the synthesis of similar spirocyclic amines.[4][5]

Step 1: Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate

  • Rationale: This initial step involves a 1,3-dipolar cycloaddition to form the five-membered pyrrolidine ring. N-benzyl protection is employed for its stability under various reaction conditions and its ease of removal in a later step.

  • Protocol:

    • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add methyl acrylate (1.1 eq).

    • Add trifluoroacetic acid (TFA) (catalytic amount) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate

  • Rationale: Carboxylation at the 3-position is necessary to introduce a functional group that will be utilized in the subsequent cyclization step.

  • Protocol:

    • To a solution of methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add methyl chloroformate (ClCOOMe) (1.2 eq) dropwise.

    • Allow the reaction to warm to 0 °C and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product is often used in the next step without further purification.

Step 3: Synthesis of 1-Benzyl-2,6-diazaspiro[3.4]octan-7-one

  • Rationale: This key step involves a Dieckmann condensation to form the azetidine ring, followed by decarboxylation to yield the spirocyclic ketone.

  • Protocol:

    • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in toluene, add the crude diester from Step 2 (1.0 eq) dropwise at reflux.

    • Continue to heat at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to achieve a pH of 1-2.

    • Heat the mixture at reflux for 4 hours to effect decarboxylation.

    • Cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Step 4 & 5: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane

  • Rationale: The ketone is converted to the corresponding amine via reductive amination. This is a robust and scalable method for amine synthesis.

  • Protocol:

    • To a solution of 1-Benzyl-2,6-diazaspiro[3.4]octan-7-one (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Stir the mixture at room temperature for 4 hours to form the oxime.

    • Add Raney nickel (catalytic amount) to the reaction mixture.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • The crude product can be purified by column chromatography or used directly in the next step.

Part 2: N-Methylation and Final Product Formation

Step 6: Synthesis of 6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octane

  • Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines, which is ideal for large-scale synthesis due to its use of inexpensive reagents.

  • Protocol:

    • To a solution of 6-Benzyl-2,6-diazaspiro[3.4]octane (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 3.0 eq).

    • Heat the reaction mixture at reflux for 6-8 hours.

    • Cool to room temperature and basify with a 2N aqueous solution of sodium hydroxide to a pH of 10-12.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Step 7: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane

  • Rationale: The N-benzyl protecting group is removed by catalytic hydrogenation, a clean and high-yielding deprotection method.

  • Protocol:

    • To a solution of 6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octane (1.0 eq) in methanol, add palladium on carbon (10 wt. %, 0.1 eq).

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the free base.

Step 8: Synthesis of this compound

  • Rationale: The final step is the formation of the dihydrochloride salt, which often improves the stability and handling of the amine product.[6]

  • Protocol:

    • Dissolve the crude 2-Methyl-2,6-diazaspiro[3.4]octane in a minimal amount of methanol.

    • Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring.

    • A precipitate will form. Continue stirring at 0 °C for 1 hour.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis, based on analogous transformations reported in the literature for similar spirocyclic systems.[4]

StepReactionStarting MaterialProductReagents and ConditionsExpected Yield (%)
11,3-Dipolar CycloadditionN-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylateMethyl 1-benzylpyrrolidine-3-carboxylatecat. TFA, CH₂Cl₂, 0 °C to r.t.~90
2CarboxylationMethyl 1-benzylpyrrolidine-3-carboxylateMethyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylateLDA, ClCOOMe, THF, -78 °C to 0 °C~85
3Dieckmann Condensation & DecarboxylationMethyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate1-Benzyl-2,6-diazaspiro[3.4]octan-7-oneNaOEt, Toluene, reflux; then HCl, reflux~70
4 & 5Reductive Amination1-Benzyl-2,6-diazaspiro[3.4]octan-7-one6-Benzyl-2,6-diazaspiro[3.4]octaneNH₂OH·HCl, NaOAc; then Raney Ni, H₂~75
6N-Methylation6-Benzyl-2,6-diazaspiro[3.4]octane6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octaneHCOOH, HCHO, reflux~80
7Deprotection6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octane2-Methyl-2,6-diazaspiro[3.4]octaneH₂, Pd/C, MeOH>95
8Salt Formation2-Methyl-2,6-diazaspiro[3.4]octaneThis compoundHCl in Et₂O, MeOH>95

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Safety Considerations

  • Reagents: Many of the reagents used in this synthesis are hazardous. Always consult the Safety Data Sheet (SDS) before use.

  • Reactions: Some reactions are performed at high temperatures and pressures and should be carried out with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The protocol outlined in this application note provides a comprehensive and scalable route to this compound. By leveraging established and robust chemical transformations, this guide is intended to support researchers and drug development professionals in the large-scale production of this valuable spirocyclic building block.

References

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. (2015). Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. (2021). Available at: [Link]

  • Structure and synthesis of spirocyclic diamine scaffolds 1a-4a and... - ResearchGate. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. (2015). Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. (2019). Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate. (2019). Available at: [Link]

  • This compound | CAS 1795283-47-4. American Elements. Available at: [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. (2023). Available at: [Link]

  • Methyl 2-azaspiro[3.4]octane-6-carboxylate | C9H15NO2 | CID 177801974. PubChem. Available at: [Link]

  • 2-methyl-2,6-diazaspiro[3.4]octane. PubChem. Available at: [Link]

  • 2-Methyl-2,6-diazaspiro(3.4)octane. PubChem. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. ResearchGate. (2007). Available at: [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Sci-Hub. (2007). Available at: [Link]

  • EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2,6-diazaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane. This valuable spirocyclic diamine is a key building block in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise spatial arrangement of functional groups.[1] The inherent conformational rigidity of the azaspiro[3.4]octane scaffold can lead to improved pharmacological profiles, such as enhanced metabolic stability and target-binding affinity.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane and related spirocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to access the 2,6-diazaspiro[3.4]octane core?

A1: The synthesis of the 2,6-diazaspiro[3.4]octane ring system can be approached through several strategies. A prevalent method involves a multi-step sequence that constructs the quaternary spirocyclic center.[2] This often begins with the formation of one of the heterocyclic rings, followed by the annulation of the second ring. For instance, one approach involves building the cyclopentane ring first, while others focus on forming the four-membered azetidine ring initially.[2] These routes typically utilize readily available starting materials and conventional chemical transformations.[2][3] Another strategy that has been employed for similar spirocyclic diamines is the dearomatizing intramolecular diamination of phenols.[4][5][6][7]

Q2: My spirocyclization reaction is resulting in a low yield. What are the likely causes and how can I improve it?

A2: Low yields in spirocyclization reactions are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[8][9]

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time.

  • Side Product Formation: Competing side reactions can significantly reduce the yield of the desired product.[9] Common side reactions include polymerization, over-alkylation, or the formation of alternative cyclic or acyclic products.

  • Reagent Quality: The purity of starting materials, reagents, and solvents is crucial. Impurities can inhibit the reaction or lead to unwanted side products.[9]

  • Reaction Conditions: The reaction conditions may not be optimal. Key parameters to investigate include temperature, solvent, concentration, and the choice and loading of any catalysts or bases.[9]

Q3: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the potential side reactions?

A3: The formation of multiple products suggests the occurrence of side reactions. In the synthesis of diazaspirocycles, potential side reactions include:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to dimers or polymers.

  • Incomplete Cyclization: One of the rings may fail to close, resulting in an acyclic intermediate.

  • Rearrangement Products: Under certain conditions, intermediates may undergo rearrangement to form more stable, non-spirocyclic products.

  • Over-alkylation or Acylation: If protecting groups are not used or are unstable under the reaction conditions, the secondary amines of the diazaspirooctane core can undergo further reaction.[9]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane.

Issue 1: Low Yield of the Final Spirocyclic Product

A low isolated yield is a frequent challenge in multi-step organic synthesis. Here’s a systematic approach to identify and address the root cause.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If purity is confirmed purification Evaluate Purification Method optimize_conditions->purification incomplete_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->incomplete_reaction side_reactions Analyze Byproducts (NMR, MS) optimize_conditions->side_reactions alternative_purification Consider Alternative Purification (e.g., Crystallization, different chromatography) purification->alternative_purification adjust_time_temp Adjust Reaction Time and/or Temperature incomplete_reaction->adjust_time_temp change_solvent_reagent Screen Different Solvents, Bases, or Catalysts side_reactions->change_solvent_reagent success Improved Yield adjust_time_temp->success change_solvent_reagent->success alternative_purification->success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps & Explanations
  • Verify Starting Material and Reagent Purity: Impurities in your starting materials or reagents can have a significant impact on the reaction outcome.[9] It is advisable to re-purify starting materials if their purity is questionable. For example, residual acid or base from a previous step can interfere with the desired reaction.

  • Systematic Optimization of Reaction Conditions: A Design of Experiments (DoE) approach can be highly effective in identifying the optimal reaction conditions.[9]

    • Temperature: Vary the reaction temperature in a systematic manner. Some cyclization reactions require elevated temperatures to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side reactions.

    • Solvent: The choice of solvent can influence reaction rates and selectivity. Screen a range of solvents with varying polarities and boiling points.

    • Concentration: The concentration of the reactants can affect the balance between intramolecular (desired) and intermolecular (undesired) reactions. High dilution conditions often favor intramolecular cyclization.

  • Evaluate the Purification Method: The chosen purification method may not be suitable for the target compound, leading to product loss.

    • Chromatography: If using column chromatography, ensure the chosen stationary phase (e.g., silica gel, alumina) and solvent system are appropriate. The polarity of the eluent should be carefully optimized to achieve good separation.

    • Extraction and Washing: Ensure the pH during aqueous workup is appropriate to have the product in the organic phase. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Issue 2: Difficulty in Product Purification

The presence of closely related impurities can make the purification of 2-Methyl-2,6-diazaspiro[3.4]octane challenging.

Troubleshooting Workflow: Purification Challenges

Purification_Troubleshooting start Purification Difficulty characterize_impurities Identify Impurities (LC-MS, NMR) start->characterize_impurities chromatography_optimization Optimize Chromatography characterize_impurities->chromatography_optimization alternative_methods Explore Alternative Purification Methods characterize_impurities->alternative_methods derivatization Consider Derivatization characterize_impurities->derivatization solvent_system Screen Different Solvent Systems chromatography_optimization->solvent_system stationary_phase Try Different Stationary Phases chromatography_optimization->stationary_phase crystallization Attempt Crystallization/Recrystallization alternative_methods->crystallization distillation Consider Distillation (if applicable) alternative_methods->distillation protecting_groups Introduce Protecting Groups to Differentiate Polarity derivatization->protecting_groups success Pure Product Obtained solvent_system->success stationary_phase->success crystallization->success distillation->success protecting_groups->success

Caption: Troubleshooting workflow for purification challenges.

Detailed Steps & Explanations
  • Characterize Impurities: Before attempting to optimize the purification, it is essential to identify the major impurities. Techniques such as LC-MS and NMR spectroscopy can provide valuable information about their structures.

  • Optimize Chromatographic Conditions:

    • Solvent System: A systematic screening of different solvent systems for TLC can help identify an eluent that provides better separation. Consider using a combination of solvents with different polarities and selectivities.

    • Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica.

  • Explore Alternative Purification Methods:

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Experiment with different solvents and solvent mixtures to induce crystallization.

    • Acid-Base Extraction: As 2-Methyl-2,6-diazaspiro[3.4]octane is a diamine, its solubility is pH-dependent. An acid-base extraction can be used to separate it from non-basic impurities.

Experimental Protocols

The following is a generalized, illustrative protocol for a key transformation often involved in the synthesis of diazaspirocycles: reductive amination followed by cyclization. Specific reagents and conditions will vary depending on the exact synthetic route.

Illustrative Protocol: Reductive Amination and Cyclization

Step 1: Reductive Amination

  • To a solution of the aldehyde precursor in a suitable solvent (e.g., dichloromethane, dichloroethane), add the primary amine and one equivalent of acetic acid.

  • Stir the mixture at room temperature to form the iminium ion.

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.[10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • Dissolve the crude product from Step 1 in an appropriate solvent (e.g., THF, DMF).

  • Add a suitable base, such as potassium tert-butoxide or DBU, to the solution.[10]

  • Heat the reaction mixture to the optimal temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter if necessary.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or another suitable method.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized for the synthesis of diazaspiro[3.4]octane systems. The specific values will be dependent on the chosen synthetic route.

ParameterTypical Range/OptionsRationale for Optimization
Temperature -78 °C to 120 °CAffects reaction rate and selectivity. Lower temperatures can minimize side reactions, while higher temperatures may be needed to overcome activation barriers.
Solvent Dichloromethane, THF, DMF, AcetonitrileSolvent polarity and coordinating ability can influence reaction pathways and solubility of intermediates.
Base Potassium tert-butoxide, DBU, TriethylamineThe strength and steric hindrance of the base can be critical for promoting the desired cyclization without causing side reactions.
Concentration 0.01 M to 1 MHigh dilution can favor intramolecular cyclization over intermolecular polymerization.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate.
  • 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 - J&K Scientific.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - ResearchGate.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate.
  • Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions - Benchchem.
  • 2-Methyl-2,6-diazaspiro(3.4)octane - PubChem.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate.
  • Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note for Researchers - Benchchem.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing).
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online.
  • (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols - ResearchGate.
  • Facile Synthesis of 2‐azaspiro[3.4]octane - The Royal Society of Chemistry.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry - Selvita.
  • 2-Methyl-2,6-diazaspiro[3.4]octane oxalate | 1408074-75-8 | Benchchem.
  • US5399776A - Purification of acetone - Google Patents.

Sources

Technical Support Center: Synthesis of Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of spirocyclic diamines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of constructing these unique three-dimensional scaffolds. Our goal is to equip you with the expertise to overcome common synthetic challenges, ensuring the efficiency and success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the synthesis of spirocyclic diamines.

Q1: What are the most significant challenges in synthesizing spirocyclic diamines?

A1: The synthesis of spirocyclic diamines is often complicated by a few key challenges. Firstly, the construction of the spirocyclic core itself can be difficult, frequently resulting in low reaction yields. Secondly, controlling the stereochemistry at the spirocenter and any adjacent chiral centers is a significant hurdle, often leading to mixtures of diastereomers that can be difficult to separate. Finally, the purification of these often highly polar and complex molecules can be non-trivial, requiring specialized chromatographic techniques.

Q2: How do I choose the appropriate synthetic strategy for my target spirocyclic diamine?

A2: The choice of synthetic strategy is highly dependent on the specific structure of your target molecule. Key considerations include the ring sizes of the heterocyclic systems, the nature and position of the amino functionalities, and the desired stereochemistry. Common strategies include intramolecular Michael additions, dearomative spirocyclization, and transition-metal-catalyzed cyclizations.[1] A thorough review of the literature for analogous structures is the best starting point to identify a suitable synthetic route.

Q3: What role do protecting groups play in the synthesis of spirocyclic diamines?

A3: Protecting groups are crucial in the synthesis of spirocyclic diamines to prevent unwanted side reactions involving the highly nucleophilic amine functionalities.[2][3] Carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used to temporarily mask one or both amine groups, allowing for selective reactions at other sites in the molecule. The choice of protecting group is critical and should be based on its stability to the reaction conditions of subsequent steps and the ease of its selective removal.[4]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Challenge 1: Low Reaction Yield in Spirocyclization

Low yields are a frequent obstacle in the formation of the spirocyclic core. This can stem from a variety of factors, from substrate reactivity to reaction conditions.

Q: My spirocyclization reaction is resulting in a low yield of the desired product. How can I troubleshoot this?

A: A systematic approach is essential to diagnose and resolve the issue of low yield. Consider the following factors:

  • Insufficient Reactivity: The nucleophilicity of the amine and the electrophilicity of the cyclization partner are critical.

    • Troubleshooting Protocol:

      • Activate the Nucleophile: If your reaction involves an intramolecular amine addition, consider using a stronger, non-nucleophilic base to deprotonate the amine or a preceding protecting group, thereby increasing its nucleophilicity.

      • Activate the Electrophile: For reactions involving electrophilic carbons, such as in a Michael addition, the use of a Lewis acid or a change to a more electron-deficient precursor can enhance reactivity.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice can dramatically impact reaction efficiency.

    • Troubleshooting Protocol:

      • Temperature Screening: Systematically vary the reaction temperature. Lower temperatures may favor the desired product by minimizing decomposition, while higher temperatures might be necessary to overcome a high activation energy barrier.[5]

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization.[6] Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol), to find the optimal medium for your reaction.[7][8]

      • Catalyst/Ligand Optimization: In catalyzed reactions, such as nickel-catalyzed enantioselective spirocyclizations, the choice of ligand is critical.[9][10][11][12][13] A thorough screening of different ligands can significantly improve both yield and stereoselectivity.

  • Product Decomposition: The desired spirocyclic diamine may be unstable under the reaction or workup conditions.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Analyze aliquots of the reaction mixture at different time points by TLC or LC-MS to monitor the formation and potential decomposition of the product.

      • Milder Workup: If product decomposition is observed during workup, consider using milder acidic or basic conditions for extraction and quenching. A rapid workup at lower temperatures can also be beneficial.

Experimental Workflow: Troubleshooting Low Yield

G start Low Yield Observed reactivity Assess Reactivity of Nucleophile & Electrophile start->reactivity conditions Optimize Reaction Conditions start->conditions decomposition Investigate Product Decomposition start->decomposition activate_nu Activate Nucleophile (e.g., stronger base) reactivity->activate_nu activate_el Activate Electrophile (e.g., Lewis acid) reactivity->activate_el temp_screen Temperature Screening conditions->temp_screen solvent_screen Solvent Screening conditions->solvent_screen catalyst_screen Catalyst/Ligand Screening conditions->catalyst_screen reaction_monitoring Monitor Reaction Over Time decomposition->reaction_monitoring workup Modify Workup Procedure decomposition->workup end Improved Yield activate_nu->end activate_el->end temp_screen->end solvent_screen->end catalyst_screen->end reaction_monitoring->end workup->end

Caption: A systematic workflow for troubleshooting low yields in spirocyclization reactions.

Challenge 2: Poor Stereoselectivity

Controlling the three-dimensional arrangement of atoms in spirocyclic diamines is a significant challenge, often leading to the formation of undesired stereoisomers.

Q: My spirocyclization reaction is producing a mixture of diastereomers with poor selectivity. How can I improve this?

A: Achieving high diastereoselectivity requires careful control over the transition state of the cyclization. Here are some strategies to improve stereochemical outcomes:

  • Solvent Effects: The solvent can play a crucial role in organizing the transition state geometry.[6]

    • Troubleshooting Protocol:

      • Vary Solvent Polarity: A systematic screen of solvents with varying polarities and coordinating abilities is recommended. For instance, non-polar solvents might favor a more compact transition state, leading to higher selectivity.[7][8]

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity.

    • Troubleshooting Protocol:

      • Conduct Reactions at Lower Temperatures: Running the reaction at 0 °C, -20 °C, or even -78 °C can amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[5]

  • Steric Hindrance: The steric bulk of substituents on the substrate can influence the facial selectivity of the cyclization.

    • Troubleshooting Protocol:

      • Modify Substrate: If possible, introduce a bulkier protecting group or substituent on the substrate to direct the cyclization from a less hindered face.

  • Choice of Reagents: The catalyst or reagents used can be the primary drivers of stereoselectivity.

    • Troubleshooting Protocol:

      • Screen Chiral Catalysts/Auxiliaries: In asymmetric synthesis, a thorough screening of chiral catalysts, ligands, or chiral auxiliaries is essential to induce high stereoselectivity.[5]

Data Presentation: Impact of Solvent on Diastereoselectivity

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Toluene2.490:10
Tetrahydrofuran (THF)7.675:25
Acetonitrile37.560:40
Methanol32.755:45

Note: The data presented in this table is illustrative and will vary depending on the specific reaction.

Challenge 3: Purification and Characterization Difficulties

The unique structural features of spirocyclic diamines can present challenges during their purification and characterization.

Q: I am having trouble purifying my spirocyclic diamine by standard column chromatography. What other techniques can I try?

A: The polarity and potential for multiple hydrogen bonding interactions in spirocyclic diamines can lead to tailing and poor separation on silica gel.

  • Troubleshooting Purification:

    • Column Chromatography Additives: Adding a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent can help to suppress tailing on silica gel by deactivating acidic sites.[14]

    • Alternative Stationary Phases: Consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18) for your column chromatography.

    • Crystallization: If your compound is a solid, recrystallization can be a highly effective method for obtaining highly pure material.[15] A systematic screening of different solvent systems is recommended.

Q: The NMR spectrum of my spirocyclic diamine is complex and difficult to interpret. What are the common challenges and how can I overcome them?

A: The rigid, three-dimensional structure of spirocyclic diamines can lead to complex NMR spectra due to restricted bond rotations and through-space interactions.

  • Troubleshooting NMR Interpretation:

    • Complex Splitting Patterns: The protons on the spirocyclic core are often diastereotopic, leading to complex multiplicity (e.g., doublet of doublets).

    • 2D NMR Techniques: Utilize two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are invaluable for assigning complex spectra.[16][17][18]

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Logical Relationship: Purification and Characterization Workflow

G start Crude Product purification Purification start->purification column Column Chromatography purification->column crystallization Crystallization purification->crystallization characterization Characterization nmr NMR Spectroscopy characterization->nmr xray X-ray Crystallography characterization->xray column->characterization crystallization->characterization pure_product Pure Product nmr->pure_product xray->pure_product

Caption: A typical workflow for the purification and characterization of spirocyclic diamines.

III. References

  • Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • Technical Support Center: Synthesis of Spirocyclic Compounds - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793–6797. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. (2024). Retrieved January 19, 2026, from [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PubMed. (2024). Retrieved January 19, 2026, from [Link]

  • Spirobicyclic diamines. Part 3: Synthesis and metal complexation of proline-derived [4.4]-spirodiamines | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). (2022). Retrieved January 19, 2026, from [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ResearchGate. (2024). Retrieved January 19, 2026, from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • New Protecting Group for Amines - ChemistryViews. (2018). Retrieved January 19, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved January 19, 2026, from [Link]

  • Shu, X., Zhang, T., Zhang, Y., Tong, K., Wang, S., & Wang, Y. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. (2023). Retrieved January 19, 2026, from [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - ResearchGate. (2022). Retrieved January 19, 2026, from [Link]

  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009). Retrieved January 19, 2026, from [Link]

  • Siau, W.-Y., & Bode, J. W. (2011). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 133(47), 19042–19045. [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021). Retrieved January 19, 2026, from [Link]

  • Solvent effects on stereoselectivity: More than just an environment - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Single-crystal X-ray structure of the spirocyclic derivative 12. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations - MDPI. (2024). Retrieved January 19, 2026, from [Link]

  • Diastereoselectivity on Intramolecular Alder-ene Reaction of 1,6-Dienes - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC - NIH. (2025). Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Intramolecular Michael Reaction - Organic Reactions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Spirorocyclic compound NMR challenge - ResearchGate. (2026). Retrieved January 19, 2026, from [Link]

  • The Journal of Organic Chemistry Vol. 91 No. 2 - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (2025). Retrieved January 19, 2026, from [Link]

  • New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products - 2016 - Wiley Analytical Science. (2016). Retrieved January 19, 2026, from [Link]

  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • 【4K】-- Column Chromatography (Purification) - YouTube. (2013). Retrieved January 19, 2026, from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this spirocyclic diamine salt.

Introduction

2-Methyl-2,6-diazaspiro[3.4]octane is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1][2][3] The dihydrochloride salt is often the preferred form for handling and formulation due to its increased stability and crystallinity. However, its hydrophilic and salt-like nature can present unique purification challenges. This guide provides practical, experience-driven advice to help you achieve the desired purity of your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Scenario: You have completed the synthesis and are attempting to purify the dihydrochloride salt by recrystallization, but the product either separates as an oil or fails to precipitate from the solution.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The high polarity of the dihydrochloride salt makes it highly soluble in protic solvents like methanol and water, and poorly soluble in nonpolar solvents. Finding a suitable single or binary solvent system for recrystallization is crucial.

    • Solution Strategy:

      • Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).

      • Binary Solvent System: A common and effective technique is to dissolve the compound in a minimal amount of a "good" solvent (e.g., hot methanol or ethanol/water) and then add a "poor" solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) dropwise until turbidity persists. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

      • Vapor Diffusion: For small-scale purifications, dissolving the crude product in a good solvent and placing it in a sealed chamber containing a poor solvent can promote slow crystallization.

  • Presence of Impurities: Residual solvents from the reaction or hygroscopic water can inhibit crystallization.

    • Solution Strategy:

      • Azeotropic Removal of Water: If water is suspected, co-evaporation with a solvent that forms an azeotrope with water, such as toluene, can be effective before attempting recrystallization.

      • Initial Purification: If the crude product is very impure, consider a preliminary purification step, such as a short silica gel plug filtration (if the free base is accessible) or an initial precipitation, to remove major impurities before recrystallization.

  • Supersaturation: The solution may be supersaturated, preventing nucleation and crystal growth.

    • Solution Strategy:

      • Seeding: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Issue 2: Low Purity After Recrystallization

Scenario: You have successfully recrystallized the product, but analytical data (e.g., NMR, LC-MS) indicates the presence of persistent impurities.

Potential Causes & Solutions:

  • Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the desired product and co-precipitate.

    • Solution Strategy:

      • Multiple Recrystallizations: A second or even third recrystallization from a different solvent system can be effective in removing stubborn impurities.

      • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb the product.

  • Incomplete Conversion from Free Base: If the dihydrochloride salt was formed from the free base, residual unprotonated starting material might be present.

    • Solution Strategy:

      • pH Adjustment: Ensure a slight excess of HCl (e.g., in isopropanol or ether) was used during the salt formation. The pH of the solution should be acidic.

      • Wash the Crystals: After filtration, wash the collected crystals with a solvent in which the free base is soluble but the dihydrochloride salt is not (e.g., diethyl ether or dichloromethane).

Issue 3: Difficulty with Chromatographic Purification

Scenario: You are attempting to purify the dihydrochloride salt using column chromatography, but you are experiencing poor separation, tailing, or irreversible binding to the stationary phase.

Potential Causes & Solutions:

  • Strong Interaction with Silica Gel: As a highly polar salt, this compound will likely have very strong interactions with a silica gel stationary phase, leading to poor elution and peak shape.

    • Solution Strategy:

      • Purify the Free Base: A more effective strategy is often to convert the dihydrochloride salt back to the free base, purify the less polar free base by standard silica gel chromatography, and then convert the pure free base back to the dihydrochloride salt.

      • Reverse-Phase Chromatography: If direct purification of the salt is necessary, reverse-phase chromatography (e.g., C18) with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) or formic acid can be a viable option.

      • Ion-Exchange Chromatography: Cation exchange chromatography could be a suitable technique, where the positively charged diamine is bound to the column and then eluted by increasing the salt concentration or changing the pH of the eluent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to convert the dihydrochloride salt to the free base for purification?

A1: To convert the dihydrochloride salt to the free base, dissolve the salt in water and add a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) until the pH is basic (pH > 11). The free base can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

Q2: What are some typical impurities I might expect from the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane?

A2: While the specific impurities will depend on the synthetic route, common impurities in the synthesis of similar spirocyclic diamines can include unreacted starting materials, partially reacted intermediates, and by-products from side reactions.[5][6] For instance, if the synthesis involves reductive amination, you might find residual aldehyde or imine intermediates.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Elemental Analysis (CHN): To confirm the elemental composition, which is particularly useful for salt forms.

Q4: My purified product is a hygroscopic solid. How should I handle and store it?

A4: Amine hydrochlorides, especially those with multiple amine groups, can be hygroscopic. It is best to handle the material in a glove box or a dry atmosphere. For storage, keep the product in a tightly sealed container with a desiccant, and for long-term storage, consider placing it in a freezer.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system and volumes should be determined experimentally on a small scale first.

  • Solvent Selection: Experimentally determine a suitable solvent system. A common starting point is a mixture of ethanol and isopropanol or methanol and ethyl acetate.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to a gentle reflux with stirring until the solid is fully dissolved.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., isopropanol) dropwise until the solution becomes slightly turbid. If too much anti-solvent is added, add a small amount of the "good" solvent until the solution is clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better crystal formation and yield, you can then place the flask in an ice bath or a refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent or another solvent in which the product is sparingly soluble (e.g., diethyl ether) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via the Free Base

This protocol describes the conversion to the free base, purification by column chromatography, and reconversion to the dihydrochloride salt.

  • Basification: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a 2M aqueous solution of NaOH with stirring until the pH is >11.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of dichloromethane and methanol is a good starting point (e.g., 100% DCM to 90:10 DCM:MeOH). The addition of a small amount of a base like triethylamine (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.

    • Procedure: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the prepared silica gel column. Elute with the chosen mobile phase, collecting fractions and monitoring by thin-layer chromatography (TLC).

  • Salt Formation: Combine the pure fractions containing the free base and remove the solvent under reduced pressure. Dissolve the purified free base in a minimal amount of a suitable solvent like methanol or ethyl acetate. Add a solution of HCl in a solvent like isopropanol or diethyl ether (typically 2.2 equivalents) dropwise with stirring. The dihydrochloride salt should precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a non-polar solvent like diethyl ether, and dry under high vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

Purification_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (NMR, LC-MS) recrystallization->purity_check1 Crystals Form oiling_out Product Oils Out or Fails to Crystallize recrystallization->oiling_out No Crystals pure_product Pure Product purity_check1->pure_product Purity > 98% convert_to_free_base Convert to Free Base purity_check1->convert_to_free_base Purity < 98% troubleshoot_recrystallization Troubleshoot Recrystallization: - Screen new solvent systems - Seeding/Scratching - Remove residual water/solvents oiling_out->troubleshoot_recrystallization Yes oiling_out->convert_to_free_base No / Persistent Issue troubleshoot_recrystallization->recrystallization column_chromatography Purify Free Base by Column Chromatography convert_to_free_base->column_chromatography purity_check2 Assess Purity of Free Base column_chromatography->purity_check2 purity_check2->column_chromatography Purity < 99% convert_to_hcl_salt Convert Pure Free Base to Dihydrochloride Salt purity_check2->convert_to_hcl_salt Purity > 99% convert_to_hcl_salt->pure_product

Sources

Technical Support Center: Synthesis of 2,6-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and handling of 2,6-diazaspiro[3.4]octane and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Question 1: "My initial Horner-Wadsworth-Emmons (HWE) olefination of N-Boc-azetidin-3-one results in low yields and E/Z isomer mixtures. What is the cause and how can I optimize this step?"

Probable Cause & Solution:

Low yields and poor stereoselectivity in the HWE reaction are common issues stemming from suboptimal reaction conditions or reagent quality. The reaction involves the deprotonation of a phosphonate ester to form a nucleophilic phosphonate carbanion, which then attacks the ketone. The subsequent elimination to form the alkene is sensitive to the base, solvent, and temperature.

A widely adopted and successful procedure involves the olefination of N-Boc-azetidin-3-one with triethyl phosphonoacetate.[1][2]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete and rapid deprotonation of the phosphonate without competing side reactions. Sodium hydride (NaH) is a common choice, but its variable quality and handling difficulties can lead to inconsistent results. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative, often providing cleaner reactions and higher yields.

  • Temperature Control: The initial deprotonation should be performed at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions of the base. After the addition of the ketone, allowing the reaction to slowly warm to room temperature ensures a controlled reaction rate.

  • Reagent Purity: Ensure the N-Boc-azetidin-3-one starting material is pure and the triethyl phosphonoacetate is free of hydrolysis products. Anhydrous solvents (like THF) are essential as water will quench the phosphonate carbanion.[3]

Optimization Protocol: Horner-Wadsworth-Emmons Olefination

  • Suspend 60% sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe. Vigorous hydrogen evolution will be observed.

  • Stir the resulting solution at 0 °C for 30 minutes after gas evolution ceases.

  • Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Proceed with a standard aqueous workup and purify by column chromatography on silica gel.[2]

Question 2: "The key [3+2] cycloaddition step to form the spiro-core is inefficient. What are the critical parameters for success?"

Probable Cause & Solution:

The formation of the 2,6-diazaspiro[3.4]octane core is often achieved via a [3+2] cycloaddition of an azomethine ylide with the α,β-unsaturated ester synthesized in the previous step.[1][2] The efficiency of this reaction is highly dependent on the method of ylide generation and the reaction conditions.

The azomethine ylide is typically generated in situ from the reaction of an amine (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) with a Lewis acid or a fluoride source.

  • Catalyst/Initiator: Lithium fluoride (LiF) or trifluoroacetic acid (TFA) are commonly used to initiate the formation of the ylide. Ensure the chosen initiator is of high quality and used in the correct stoichiometric amount.

  • Solvent and Temperature: Acetonitrile is a common solvent for this transformation. The reaction often requires elevated temperatures (e.g., 60 °C) to proceed at a reasonable rate.[2]

  • Reaction Time: These cycloadditions can be slow. It is crucial to monitor the reaction over an extended period (overnight to 24 hours) to ensure it reaches completion.

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Cycloaddition Ylide_Precursor Ylide Precursor (e.g., (methoxymethyl)-1-phenyl-N- (trimethylsilylmethyl)methanamine) Ylide Azomethine Ylide (Reactive Intermediate) Ylide_Precursor->Ylide Acetonitrile, 60°C Initiator Initiator (e.g., LiF) Unsaturated_Ester α,β-Unsaturated Ester (from HWE reaction) Ylide->Unsaturated_Ester In situ reaction Product 2,6-Diazaspiro[3.4]octane Core Unsaturated_Ester->Product [3+2] Cycloaddition

Caption: Desired pathway vs. common side reactions.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.[Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health (NIH).[Link]

  • Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi.[Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.[Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate.[Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. MDPI.[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.[Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health (NIH).[Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.[Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.[Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry.[Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.[Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.[Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme.[Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.[Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications.[Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.[Link]

  • 2,6-Diazaspiro(3.4)octane. PubChem.[Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and yield optimization of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride. This spirocyclic scaffold is a valuable building block in modern medicinal chemistry, prized for the three-dimensional diversity it imparts to novel pharmacophores.[1][2] This guide is structured to provide direct, actionable solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles.

Our objective is to empower you, our fellow researchers, to navigate the complexities of this multi-step synthesis, improve reproducibility, and maximize the yield of your target compound.

General Synthetic Workflow

The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane typically proceeds through a multi-step sequence involving the formation of the azetidine ring, construction of the spirocyclic core, functionalization, and final salt formation. While several routes exist, a common strategy involves the cyclization of a suitably functionalized precursor followed by reductive amination.[3][4]

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Functionalization & Isolation A Starting Material (e.g., Di-electrophile) B Introduction of First Nitrogen Nucleophile A->B Step 1 C Intramolecular Cyclization B->C Step 2 (High Dilution) D Protected 2,6-Diazaspiro[3.4]octane C->D E Deprotection D->E F Reductive Amination (with Formaldehyde) E->F Step 3 G Freebase Product F->G H Salt Formation (with HCl) G->H Step 4 I Final Dihydrochloride Salt (Crystalline Solid) H->I

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Yield Optimization

This section addresses specific experimental hurdles in a question-and-answer format.

Q1: My intramolecular cyclization to form the spiro-diamine core is sluggish and low-yielding. What are the most critical parameters to investigate?

Answer: This is a common and critical step. Low yields are often traced back to three areas: reaction conditions, substrate purity, and competing side reactions.

  • Causality of Reagent Choice: The key is to favor the intramolecular cyclization over intermolecular polymerization. This requires a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction. Potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF is a standard choice.[3] The reaction is often heated to overcome the activation energy of ring formation.[3]

  • Purity of Precursor: The di-electrophile precursor (e.g., a bis-chloro or bis-tosyl derivative) must be of high purity. Any residual acid or starting materials from the previous step can quench the base, leading to incomplete reactions. Ensure the precursor is fully characterized (¹H NMR, MS) before proceeding.

  • Anhydrous Conditions: Amine cyclizations with strong bases are highly sensitive to moisture. Water will protonate the deprotonated amine intermediate or react with the base, rendering them inactive. Ensure all glassware is oven-dried, and use anhydrous solvents.

Experimental Protocol: Optimizing Cyclization

  • Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous THF (or DMF) and the base (e.g., t-BuOK, 2.2 equivalents).

  • In a separate flask, dissolve your purified di-electrophile precursor in anhydrous THF.

  • Using a syringe pump, add the precursor solution to the stirred base suspension over a period of 4-6 hours. This maintains high dilution, which is crucial (see Q2).

  • After the addition is complete, heat the reaction to reflux (for THF) or ~70°C (for DMF) and monitor by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up involves quenching with water, extraction with an organic solvent, and purification.

Q2: I'm observing a significant amount of insoluble, polymeric byproduct. How can I prevent this?

Answer: The formation of polymers is a direct result of an intermolecular reaction competing with the desired intramolecular cyclization. The most effective way to suppress this is by implementing high-dilution conditions.

  • The Principle of High Dilution: By keeping the concentration of the reactant extremely low at any given moment, the probability of one end of a molecule finding its other end (intramolecular) becomes much higher than the probability of it finding another molecule (intermolecular).

G cluster_0 High Concentration cluster_1 High Dilution (Slow Addition) A Molecule A Polymer Intermolecular Polymerization A->Polymer B Molecule B B->Polymer C Molecule C C->Polymer D Molecule D Cyclized Intramolecular Cyclization D->Cyclized Favored Pathway

Caption: High concentration favors intermolecular polymerization, while high dilution favors intramolecular cyclization.

  • Practical Implementation: A syringe pump is the most reliable method for achieving a slow, consistent addition rate. Manually adding the substrate dropwise is often too fast and inconsistent, leading to localized areas of high concentration where polymerization can initiate.

Q3: The final reductive amination step to add the methyl group is inefficient. What should I optimize?

Answer: Reductive amination is a robust reaction, but its efficiency depends on the careful balance of pH and the choice of reagents.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice.[3] It is milder than sodium borohydride and is effective under the slightly acidic conditions required for iminium ion formation. Using a more aggressive reagent like lithium aluminum hydride is not recommended as it can lead to side reactions.

  • pH Control: The reaction proceeds via an iminium ion intermediate, which forms under weakly acidic conditions (pH 4-6). If the solution is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it's too basic, the iminium ion will not form efficiently. Acetic acid is often added as a catalyst to maintain the optimal pH range.[3]

  • Formaldehyde Source: Both aqueous formaldehyde and paraformaldehyde can be used. Paraformaldehyde is often preferred as it avoids introducing excess water into the reaction. Ensure it is fully depolymerized by gentle heating if necessary before the amine is added.

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective, and effective in slightly acidic media.
Acid Catalyst Acetic Acid (1.0-1.2 eq.)Maintains pH ~4-6 to facilitate iminium ion formation without deactivating the amine.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with the reagents.
Temperature Room TemperatureTypically sufficient for this transformation.
Q4: My final dihydrochloride salt is a sticky oil, not the crystalline solid I need for analysis and further use. How can I improve my isolation technique?

Answer: "Oiling out" is a common purification problem. It usually stems from impurities, residual solvent, or incorrect stoichiometry during salt formation.

  • Ensure Purity of the Freebase: Before forming the salt, ensure the 2-Methyl-2,6-diazaspiro[3.4]octane freebase is pure. If necessary, perform a final column chromatography or distillation. Impurities can act as crystal growth inhibitors.

  • Stoichiometry is Key: The target is a dihydrochloride salt, meaning exactly two equivalents of HCl are required per molecule of the diamine. Using a large excess of HCl can lead to the formation of a hygroscopic, oily product that readily absorbs atmospheric moisture.

  • Solvent Choice for Precipitation: The ideal solvent is one in which the freebase is soluble but the dihydrochloride salt is not. Common choices include isopropanol, ethanol, or a mixture of methanol and diethyl ether.

  • Technique of Trituration: If the product initially forms as an oil, it can often be induced to crystallize through trituration. After decanting the solvent, add a non-polar solvent in which the oil is immiscible (e.g., cold diethyl ether, hexane, or pentane). Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. This mechanical energy can initiate nucleation and lead to the formation of a solid.

Experimental Protocol: Crystalline Salt Formation

  • Purify the 2-Methyl-2,6-diazaspiro[3.4]octane freebase by column chromatography.

  • Dissolve the pure freebase (1.0 eq.) in a minimal amount of anhydrous methanol or isopropanol.

  • Cool the solution in an ice bath.

  • Calculate the precise volume of a standardized HCl solution (e.g., 2M HCl in diethyl ether) needed to deliver exactly 2.0 equivalents of HCl.

  • Add the HCl solution dropwise to the stirred, cold solution of the freebase.

  • A white precipitate should form. If it oils out, try adding a co-solvent like diethyl ether to decrease the polarity and force precipitation.

  • Allow the mixture to stir in the ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.[5]

Frequently Asked Questions (FAQs)

Q: What are alternative synthetic routes to the 2,6-diazaspiro[3.4]octane core? A: While the cyclization of linear precursors is common, other innovative methods have been developed. These include strain-release driven spirocyclization of bicyclo[1.1.0]butanes with azomethine imines[6] and the dearomatizing intramolecular diamination of phenols bearing pendant ureas, which can create complex spirocyclic systems in a single step.[7][8][9] These advanced methods can offer unique access to substituted analogs.

Q: How do I definitively confirm the structure and purity of the final product? A: A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: Will confirm the connectivity of the atoms and the presence of the methyl group. The symmetry of the spirocyclic core will be reflected in the number of unique signals.

  • Mass Spectrometry (ESI-MS): Will confirm the molecular weight of the freebase cation ([M+H]⁺).

  • Elemental Analysis: For the final dihydrochloride salt, this analysis provides the percentage of C, H, and N, which should match the calculated theoretical values for the molecular formula, confirming the purity and correct salt form.

Q: Can this procedure be scaled up for larger-quantity synthesis? A: Yes, but with considerations. The high-dilution cyclization step is the main bottleneck for scale-up. Larger reactions will require larger volumes of solvent and appropriately sized reaction vessels to maintain dilution. The addition time via syringe pump may also need to be extended. All other steps, such as reductive amination and salt formation, are generally more straightforward to scale. A pilot reaction at a moderate scale is always recommended before committing to a large-scale campaign.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester and its hydrochloride salt.

Sources

Technical Support Center: Salt Formation of 2-Methyl-2,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for troubleshooting the salt formation of 2-Methyl-2,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and isolation of salts of this versatile spirocyclic diamine. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to provide you with robust and reliable solutions.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the physicochemical properties of 2-Methyl-2,6-diazaspiro[3.4]octane is crucial. This knowledge will inform your experimental design and help you anticipate potential challenges.

PropertyValue/InformationSignificance for Salt Formation
Molecular Formula C₇H₁₄N₂Provides the basis for stoichiometric calculations.
Molecular Weight 126.20 g/mol [1]Essential for accurate mass-based measurements.
Appearance Colorless liquid or solid[2]The physical state at room temperature can influence handling and dissolution.
pKa Estimated pKa₁ ~9.5-10.5 (secondary amine), Estimated pKa₂ ~7.5-8.5 (tertiary amine)The basicity of the two nitrogen atoms is critical for selecting an appropriate acid counter-ion. A significant difference in pKa values allows for the potential of forming both mono- and di-salts. The pKa difference rule suggests an acid with a pKa at least 2 units lower is needed for stable salt formation.[3]
Solubility Soluble in many organic solvents.The choice of solvent is a critical parameter in salt formation and crystallization.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the salt formation of 2-Methyl-2,6-diazaspiro[3.4]octane, presented in a question-and-answer format.

Q1: My salt is not precipitating out of solution. What are the likely causes and how can I induce crystallization?

Underlying Causes:

  • High Solubility of the Salt: The formed salt may be highly soluble in the chosen solvent system.

  • Supersaturation Not Achieved: The concentration of the salt in the solution may not have reached the point of supersaturation required for nucleation and crystal growth.

  • Formation of an Oil or Amorphous Solid: Instead of a crystalline solid, the salt may have "oiled out" or precipitated as a non-crystalline, amorphous material.

Step-by-Step Troubleshooting Protocol:

  • Solvent System Modification:

    • Rationale: The principle of "like dissolves like" governs solubility. To decrease the solubility of the salt, an anti-solvent is often introduced.

    • Procedure:

      • Slowly add a non-polar anti-solvent (e.g., heptane, cyclohexane, or diethyl ether) to your solution of the salt in a polar solvent (e.g., methanol, ethanol, or isopropanol) with vigorous stirring.

      • Observe for the formation of turbidity, which indicates the onset of precipitation.

      • If turbidity persists and progresses to a crystalline solid, continue the slow addition of the anti-solvent.

      • If an oil forms, try warming the solution gently to redissolve it and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Concentration and Cooling:

    • Rationale: Increasing the concentration and decreasing the temperature can induce supersaturation.

    • Procedure:

      • Carefully reduce the volume of the solvent under reduced pressure.

      • Once the solution is concentrated, allow it to cool slowly to room temperature.

      • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

      • Further cooling to 0-4 °C may be necessary.

  • Seeding:

    • Rationale: Introducing a small crystal of the desired salt can act as a template for further crystal growth.

    • Procedure:

      • If you have a small amount of the crystalline salt from a previous experiment, add a single, small crystal to the supersaturated solution.

      • If you do not have seed crystals, try to generate some by taking a small aliquot of the solution and rapidly evaporating the solvent. The resulting solid, even if not perfectly crystalline, can sometimes act as a seed.

Q2: I am getting a mixture of mono- and di-salts. How can I selectively form one over the other?

Underlying Cause:

The two nitrogen atoms in 2-Methyl-2,6-diazaspiro[3.4]octane have different basicities (pKa values). The secondary amine is generally more basic than the tertiary amine. The stoichiometry of the acid used will be the primary determinant of the salt form obtained.

Step-by-Step Protocol for Selective Salt Formation:

For the Mono-Salt (targeting the more basic secondary amine):

  • Stoichiometry is Key:

    • Rationale: Using a sub-stoichiometric amount of a strong acid will preferentially protonate the more basic nitrogen.

    • Procedure:

      • Dissolve one equivalent of 2-Methyl-2,6-diazaspiro[3.4]octane in a suitable solvent (e.g., isopropanol).

      • Slowly add 0.95 to 1.0 equivalents of the acid (e.g., HCl in isopropanol) dropwise with stirring.

      • Monitor the reaction by an appropriate analytical technique (e.g., ¹H NMR) to observe the chemical shifts of the protons adjacent to the nitrogen atoms.

For the Di-Salt:

  • Excess Acid:

    • Rationale: Using at least two equivalents of a strong acid will ensure the protonation of both nitrogen atoms.

    • Procedure:

      • Dissolve one equivalent of the diamine in a suitable solvent.

      • Slowly add at least 2.0 equivalents of the acid. A slight excess (e.g., 2.1 equivalents) can help drive the reaction to completion.

      • Monitor the reaction to confirm the formation of the di-salt.

Q3: The isolated salt is hygroscopic and difficult to handle. What can I do to mitigate this?

Underlying Cause:

Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with amine salts, particularly hydrochlorides.[5] This can affect the accuracy of weighing, powder flow, and long-term stability.

Mitigation Strategies:

  • Counter-ion Selection:

    • Rationale: The choice of the acid counter-ion can significantly impact the hygroscopicity of the resulting salt.

    • Procedure:

      • Consider using larger, less hygroscopic counter-ions such as mesylate, tosylate, or besylate.[5]

      • Perform a salt screening study with a variety of pharmaceutically acceptable acids to identify a salt with desirable physical properties.

  • Crystallization Solvent:

    • Rationale: The solvent system used for crystallization can influence the crystal habit and, in some cases, the hygroscopicity of the final product.

    • Procedure:

      • Experiment with different crystallization solvents, including mixtures, to see if a more stable, less hygroscopic crystalline form can be obtained.

  • Handling and Storage:

    • Rationale: Proper handling and storage are essential for hygroscopic materials.

    • Procedure:

      • Handle the salt in a low-humidity environment, such as a glove box or a dry room.

      • Store the material in a tightly sealed container with a desiccant.

III. Frequently Asked Questions (FAQs)

Q: What is the best acid to use for the salt formation of 2-Methyl-2,6-diazaspiro[3.4]octane?

A: The "best" acid depends on the desired properties of the final salt. For initial studies, hydrochloric acid (HCl) is a common choice due to its strength and the often crystalline nature of the resulting hydrochloride salt.[6] However, if properties like solubility, stability, and hygroscopicity are critical, a salt screening study with a range of acids (e.g., sulfuric, methanesulfonic, tartaric, oxalic) is highly recommended.[5][7]

Q: Which analytical techniques are most useful for characterizing the salts of 2-Methyl-2,6-diazaspiro[3.4]octane?

A: A combination of analytical techniques is essential for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stoichiometry of the salt.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the ammonium salt functional group.[6][8]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.[8]

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline nature of the salt and identify its polymorphic form.[9]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.[8]

Q: How can I improve the aqueous solubility of my 2-Methyl-2,6-diazaspiro[3.4]octane for biological assays?

A: Salt formation is a primary strategy for increasing the aqueous solubility of amine-containing compounds.[6][10][11] By converting the free base to a salt, you introduce ionic character, which generally enhances water solubility. The choice of counter-ion can further modulate solubility.[5] A salt screen can help identify the form with the optimal solubility profile.

IV. Experimental Workflows and Diagrams

General Salt Formation and Isolation Workflow

Salt_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis start Dissolve 2-Methyl-2,6-diazaspiro[3.4]octane in a suitable solvent mix Slowly add the acid solution to the amine solution with stirring start->mix acid Prepare a solution of the chosen acid acid->mix monitor Monitor the reaction (e.g., pH, precipitation) mix->monitor precipitate Induce precipitation (cooling, anti-solvent) monitor->precipitate filter Filter the solid salt precipitate->filter wash Wash the salt with a cold solvent filter->wash dry Dry the salt under vacuum wash->dry characterize Characterize the salt (NMR, FTIR, DSC, PXRD) dry->characterize

Caption: A generalized workflow for the salt formation of 2-Methyl-2,6-diazaspiro[3.4]octane.

Troubleshooting Decision Tree for Precipitation Issues

Precipitation_Troubleshooting start No Precipitation Observed check_solubility Is the salt highly soluble in the current solvent? start->check_solubility add_antisolvent Add an anti-solvent check_solubility->add_antisolvent Yes concentrate Concentrate the solution check_solubility->concentrate No oiled_out Did the product oil out? add_antisolvent->oiled_out cool Cool the solution concentrate->cool scratch Scratch the flask cool->scratch seed Add seed crystals scratch->seed success Crystalline Solid Obtained seed->success redissolve Warm to redissolve and cool slowly oiled_out->redissolve Yes oiled_out->success No change_solvent Change the solvent system redissolve->change_solvent Still oils out redissolve->success change_solvent->start

Caption: A decision tree for troubleshooting common precipitation problems.

V. References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 199-202. [Link]

  • Rost, D., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3168. [Link]

  • Kumar, L., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 22(12), 2029. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Davis, J. H., et al. (2014). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 50(64), 8940-8942. [Link]

  • Wang, S., et al. (2021). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society, 143(1), 433-442. [Link]

  • Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 01-05. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 204-211. [Link]

  • Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Mohammed, A. R., et al. (2004). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]

  • Anton, A. M., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers, 11(4), 693. [Link]

  • Kumar, S., & Singh, A. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 79-85. [Link]

  • Aimon, A., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(8), 1109-1120. [Link]

  • Sheth, A. (2018). Chemical analysis in amine system operations. EPTQ. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • PubChem. (n.d.). Methyl 2-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Methyl-2,6-diazaspiro[3.4]octane. Retrieved from [Link]

  • Reddy, D. S., et al. (2012). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 10(42), 8495-8499. [Link]

  • iChemical. (n.d.). 2-methyl-2,6-diazaspiro[3.4]octane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2,6-diazaspiro(3.4)octane. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2,6-diazaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this innovative scaffold in their work. The unique three-dimensional structure of diazaspiro[3.4]octanes offers significant advantages in medicinal chemistry, particularly in enhancing metabolic stability and exploring novel chemical space.[1][2][3][4][5] However, like any advanced chemical entity, understanding its stability profile is crucial for successful experimentation and development. This resource provides in-depth troubleshooting guides and frequently asked questions to address common stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the standard storage recommendations for 2-Methyl-2,6-diazaspiro[3.4]octane derivatives?

Proper storage is the first line of defense against degradation. For the parent compound and its derivatives, we recommend storage at low temperatures, specifically in a freezer at or below -20°C.[6] It is also advisable to store these compounds under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[6] For derivatives in solution, especially in solvents like DMSO, minimizing exposure to moisture is critical to prevent degradation and precipitation upon freeze-thaw cycles.

Q2: Are 2-Methyl-2,6-diazaspiro[3.4]octane derivatives generally considered chemically stable?

The spirocyclic nature of this scaffold imparts a high degree of rigidity and a significant sp³ character, which generally correlates with improved metabolic stability in biological systems.[4] However, chemical stability can be influenced by the specific functional groups attached to the core and the experimental conditions. The presence of two tertiary amine nitrogens and a strained azetidine ring are key structural features to consider when assessing potential reactivity.

Q3: What are the most probable degradation pathways for these derivatives?

Based on the core structure, the most anticipated degradation pathways under forced conditions include:

  • Oxidation: The tertiary amines can be susceptible to oxidation, potentially forming N-oxides.[7][8][9]

  • Hydrolysis: While the core scaffold is not directly hydrolyzable, common derivatives containing amide, ester, or other labile functional groups can be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can be a source of degradation for many organic molecules, and photostability should be assessed as per ICH guidelines.[10][11]

Q4: How can I effectively monitor the stability of my 2-Methyl-2,6-diazaspiro[3.4]octane derivative?

The most reliable method for monitoring stability is through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[12][13] This allows for the quantification of the parent compound and the detection of any new impurities that may form over time or under stress conditions. Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for assessing purity without the need for a specific reference standard.[12]

Troubleshooting Guides

This section provides detailed guidance on specific stability issues you may encounter during your research.

Issue 1: Appearance of Unexpected Impurities After Synthesis and Work-up

Question: I've just completed the synthesis of a novel 2-Methyl-2,6-diazaspiro[3.4]octane derivative. After purification, my LC-MS and NMR analyses show several unexpected peaks. Could this be a stability issue?

Answer:

This is a common observation that can stem from several sources, including both incomplete reactions and degradation during the work-up process. Let's break down the potential causes and solutions.

Potential Causes:

  • Incomplete Deprotection: If you are using protecting groups, such as a tert-butoxycarbonyl (Boc) group on one of the nitrogens, incomplete removal can lead to a mixture of protected and deprotected products.[1][2]

  • Side Reactions During Functionalization: The two nitrogen atoms in the scaffold have different steric and electronic environments, but side reactions such as over-alkylation or acylation at the unintended nitrogen can occur, leading to a complex product mixture.

  • Degradation During Acidic/Basic Work-up: Prolonged exposure to strong acids or bases during extraction or purification can lead to the degradation of sensitive functional groups on your derivative. For example, if your derivative contains an ester, it could be partially hydrolyzed. While the diazaspiro[3.4]octane core is relatively robust, the strained azetidine ring could be susceptible to ring-opening under harsh acidic conditions, although this is less common.

  • Oxidation: If the reaction or work-up is performed open to the air for extended periods, minor oxidation of the tertiary amines may occur.

Troubleshooting Workflow:

start Unexpected Impurities Observed check_sm Review Starting Material Purity start->check_sm analyze_crude Analyze Crude Reaction Mixture (LC-MS/NMR) check_sm->analyze_crude incomplete_rxn Incomplete Reaction or Side Products? analyze_crude->incomplete_rxn degradation Degradation During Work-up? incomplete_rxn->degradation No yes_incomplete Optimize Reaction: - Time - Temperature - Reagent Stoichiometry incomplete_rxn->yes_incomplete Yes yes_degradation Modify Work-up: - Use milder acids/bases - Minimize exposure time - Use inert atmosphere degradation->yes_degradation Yes characterize Characterize Impurities (MS/MS, 2D NMR) degradation->characterize No/Unsure repurify Re-purify under modified conditions yes_incomplete->repurify yes_degradation->repurify repurify->characterize

Caption: Troubleshooting workflow for unexpected impurities.

Recommended Actions:

  • Analyze Your Crude Sample: Before purification, analyze a small aliquot of your crude reaction mixture. This can help you differentiate between side products of the reaction and degradation that may have occurred during purification.

  • Optimize Your Work-up: If degradation is suspected during work-up, consider using milder conditions. For example, use a saturated sodium bicarbonate solution instead of a stronger base, or a dilute citric acid solution instead of strong acids.

  • Inert Atmosphere: For sensitive compounds, performing the work-up and purification steps under an inert atmosphere can prevent oxidative degradation.

Issue 2: Compound Degradation in Solution Under Acidic or Basic Conditions

Question: I am performing a reaction in an acidic/basic medium, and it seems my 2-Methyl-2,6-diazaspiro[3.4]octane derivative is not stable. How can I identify the problem and mitigate it?

Answer:

Instability in acidic or basic solutions is a classic challenge in drug development. For your derivatives, the primary suspects are hydrolysis of peripheral functional groups and, to a lesser extent, potential compromise of the core structure under harsh conditions.

Potential Degradation Pathways:

cluster_acid Acidic Conditions (e.g., pH < 4) cluster_base Basic Conditions (e.g., pH > 9) cluster_oxidation Oxidative Conditions (e.g., H₂O₂, Air) Derivative_Acid Derivative with Ester/Amide Hydrolysis_Acid Hydrolyzed Product (Carboxylic Acid + Amine) Derivative_Acid->Hydrolysis_Acid Hydrolysis RingOpening Ring-Opened Product (Potential, less common) Derivative_Acid->RingOpening Azetidine Ring Opening (Harsh Conditions) Derivative_Base Derivative with Ester/Amide Hydrolysis_Base Hydrolyzed Product (Carboxylate + Amine) Derivative_Base->Hydrolysis_Base Hydrolysis Derivative_Ox 2-Methyl-2,6-diazaspiro[3.4]octane Core N_Oxide N-Oxide Product Derivative_Ox->N_Oxide Oxidation of Tertiary Amines

Caption: Potential degradation pathways for derivatives.

Experimental Protocol: Forced Degradation Study (Hydrolysis)

To understand the stability of your specific derivative, a forced degradation study is highly recommended.[10][11][14][15]

Materials:

  • Your 2-Methyl-2,6-diazaspiro[3.4]octane derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a C18 column

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of your compound in ACN.

  • Stress Samples: In separate vials, add an aliquot of your stock solution to the acidic, basic, and neutral (water) media to a final concentration of ~0.1 mg/mL.

  • Incubation: Incubate the vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). It is advisable to take time points (e.g., 0, 2, 8, 24 hours) to monitor the rate of degradation.

  • Neutralization: Before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.

  • Analysis: Analyze all samples by HPLC, comparing them to an unstressed control sample (time 0). Monitor for the decrease in the parent peak area and the emergence of new peaks.

Data Interpretation and Mitigation Strategies:

Observation Potential Cause Recommended Action
Significant degradation in both acid and base Hydrolysis of an ester or amideIf possible, modify the derivative to a more stable functional group. For experiments, use a pH range where the compound is most stable (often near neutral).
Degradation primarily in strong acid Possible involvement of the azetidine ringAvoid prolonged exposure to harsh acidic conditions. Use weaker acids or buffer systems if acidity is required.
No significant degradation Compound is stable to hydrolysisThis is a positive result, indicating good intrinsic stability of your derivative under these conditions.
Issue 3: Compound Instability During Long-Term Storage or in Biological Assays

Question: My compound shows decreasing purity over time in storage, or I'm getting inconsistent results in my biological assays. What could be the problem?

Answer:

This issue often points towards slower degradation processes like oxidation or photodecomposition, or interactions with assay components.

Potential Causes:

  • Oxidation: The tertiary amines in the diazaspiro[3.4]octane core can be slowly oxidized by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.

  • Photodegradation: Exposure to ambient light, especially UV wavelengths, can cause degradation over time.

  • Interaction with Assay Components: In biological assays, reactive species such as thiols (e.g., from DTT or glutathione in buffers) could potentially react with your compound, although this is highly dependent on the nature of your derivatives.

Preventative Measures and Troubleshooting:

  • Strict Storage Protocol: Always store your compounds, both solid and in solution, at ≤ -20°C, protected from light (e.g., in amber vials), and under an inert atmosphere.[6] For solutions, use high-purity, dry solvents.

  • Fresh Solutions for Assays: For biological experiments, prepare fresh dilutions from a frozen stock solution just before use. Avoid repeated freeze-thaw cycles of stock solutions.

  • Control Experiments: If you suspect instability in your assay buffer, incubate your compound in the buffer for the duration of the assay and analyze it by LC-MS to check for degradation. This can help you distinguish between compound instability and other experimental variables.

References

  • Shishkin, O. V., et al. (2018). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. PubMed.
  • Asha, S., et al. (2016).
  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Kuzhelev, A. A., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI.
  • Das, D., & K. S, V. (2015).
  • Gazo, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Bagryanskaya, I. Y., et al. (2021). The synthesis of diamines 1c, 2c and 3c by iterative SnAP cyclization...
  • Jain, D., & Basniwal, P. K. (2023).
  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • J&K Scientific. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2.
  • Sigma-Aldrich. 2-methyl-2,6-diazaspiro[3.4]octane.
  • Sigma-Aldrich. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • White Rose Research Online. (2022).
  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Chemical Communications (RSC Publishing).
  • Benchchem. The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • PubChem. 2,6-Di(propan-2-yl)-2-azaspiro[3.4]octane.
  • PubChem. 2,6-Diazaspiro(3.4)octane.
  • PubChem. 2-Methyl-2,6-diazaspiro(3.4)octane.
  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • Request PDF - ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane.
  • PubChem. Methyl 2-azaspiro[3.
  • ChemScene. 135380-24-4 | 6-Methyl-2,6-diazaspiro[3.4]octane.
  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.
  • PubMed. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents.
  • Benchchem. Analytical methods for determining the purity of 2-Azaspiro[4.
  • Benchchem. "6-Oxaspiro[3.
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • PubChem. Tert-butyl 2,6-diazaspiro[3.
  • MDPI. Free Full-Text | Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | Notes.
  • PubMed Central. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
  • ChemScene. 1408074-75-8 | 2-Methyl-2,6-diazaspiro[3.
  • Benchchem. A Comparative Guide to 1,6-Diazaspiro[3.4]octane and Other Key Heterocyclic Scaffolds.
  • Benchchem. Application Notes: Functionalization of the 1,6-Diazaspiro[3.4]octane Core.
  • PubChem. 6-(6-Fluoro-3-pyridinyl)-2,6-diazaspiro[3.4]octane.
  • Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of 2-azaspiro[3.4]octane.

Sources

Technical Support Center: Analytical Methods for Purity Assessment of 2-Methyl-2,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Welcome to the technical support guide for 2-Methyl-2,6-diazaspiro[3.4]octane (CAS No. 135380-30-2). This spirocyclic diamine is a valuable building block in modern drug discovery, prized for the three-dimensional complexity it imparts to novel chemical entities. As with any pharmaceutical intermediate, rigorous purity assessment is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide is structured to function as a virtual application scientist at your bench. It moves beyond simple protocols to address the "why" behind methodological choices, providing troubleshooting frameworks and answers to frequently encountered challenges.

Part 1: Strategic Selection of Analytical Methods

The first critical decision in purity assessment is selecting the appropriate analytical tool. Your choice depends on the specific question you are asking. Are you performing routine quality control, identifying an unknown impurity, quantifying residual solvents, or determining absolute purity?

The following decision tree provides a logical pathway for method selection based on experimental goals.

Method_Selection start Goal of Analysis? goal1 Routine Purity Check & Quantification of Known Impurities start->goal1 goal2 Identification of Unknown Impurities start->goal2 goal3 Quantification of Volatile Impurities (e.g., Solvents) start->goal3 goal4 Absolute Purity of High-Purity Crystalline Batch start->goal4 goal5 Unambiguous Structural Confirmation & Quantification (No Standards Available) start->goal5 method_gc GC-FID / GC-MS goal1->method_gc If impurities are volatile method_hplc HPLC (UV/CAD/ELSD/MS) goal1->method_hplc If impurities are non-volatile goal2->method_hplc Coupled with MS (LC-MS) for non-volatile unknowns method_gcms GC-MS goal2->method_gcms If unknown is volatile method_headspace_gc Headspace GC goal3->method_headspace_gc method_dsc Differential Scanning Calorimetry (DSC) goal4->method_dsc method_qnmr Quantitative NMR (qNMR) goal5->method_qnmr

Figure 1: Decision tree for selecting the appropriate analytical method.
Frequently Asked Questions (FAQs): Method Selection

Q1: My sample is a colorless liquid/solid. Which method should I try first for a routine purity check? A1: Start with Gas Chromatography (GC). 2-Methyl-2,6-diazaspiro[3.4]octane has a boiling point of 177.5°C, making it sufficiently volatile for GC analysis.[3] A GC-FID (Flame Ionization Detector) provides excellent quantitative data for organic compounds, while a GC-MS (Mass Spectrometry) can simultaneously help identify potential impurities based on their mass fragmentation patterns.[4][5]

Q2: When is HPLC a better choice than GC for this compound? A2: HPLC is the preferred method when you suspect the presence of non-volatile or thermally labile impurities.[4] For instance, by-products from the synthesis could be larger, more polar molecules that would not elute from a GC column or would degrade at high temperatures. HPLC is considered a gold standard for separating complex mixtures in pharmaceutical analysis.[4]

Q3: Can I use Nuclear Magnetic Resonance (NMR) for purity assessment? A3: Absolutely. NMR is a powerful tool, not just for structural confirmation but also for quantitative analysis (qNMR).[1][6] The key advantage of qNMR is that you can determine the purity of your compound relative to a certified internal standard without needing to isolate and synthesize every single impurity. This is especially useful for characterizing reference materials.

Part 2: Gas Chromatography (GC-MS) Analysis

Why GC-MS? This technique is ideal for separating and identifying volatile and semi-volatile compounds. The low molecular weight and moderate boiling point of 2-Methyl-2,6-diazaspiro[3.4]octane make it a perfect candidate. The mass spectrometer provides structural information on co-eluting peaks and helps in the tentative identification of unknown impurities by comparing their spectra to established libraries (e.g., NIST).[5][7]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in ~1 mL suitable solvent (e.g., Dichloromethane, Ethyl Acetate) prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 analysis1 Inject 1 µL into GC-MS system prep3->analysis1 analysis2 Separation on capillary column analysis1->analysis2 analysis3 Detection by MS (EI, 70 eV) analysis2->analysis3 data1 Integrate peaks in Total Ion Chromatogram (TIC) analysis3->data1 data2 Calculate Area % Purity data1->data2 data3 Identify impurities via MS library search data1->data3

Figure 2: Standard workflow for GC-MS purity analysis.
Recommended GC-MS Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Methyl-2,6-diazaspiro[3.4]octane and dissolve it in 1 mL of a suitable solvent like dichloromethane or ethyl acetate in a GC vial.

  • Instrument Setup: Use a standard non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms or HP-5ms), which is excellent for general-purpose analysis of a wide range of compounds.[5][7]

  • Injection: Inject 1 µL of the sample solution. A split injection (e.g., 50:1 split ratio) is recommended to avoid overloading the column.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 40-550) to capture the mass spectra of the main peak and any impurities.[7]

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). The purity is typically reported as the area percentage of the main peak. Identify impurities by comparing their mass spectra against a reference library like NIST.

Parameter Typical Value Rationale
Column 30 m x 0.25 mm, 0.25 µm filmStandard dimensions for good resolution and capacity.
Carrier Gas HeliumInert gas providing good efficiency.[7]
Inlet Temp. 250 °CEnsures rapid vaporization without thermal degradation.
Oven Program 60°C (2 min), ramp to 280°C at 10°C/minStarts low to separate volatile solvents, then ramps to elute the main compound and higher boiling impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).[7]
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.[7]
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns for library matching.[7]
Troubleshooting Guide: GC-MS

Q: I'm seeing a broad or tailing peak for my main compound. What's wrong? A: This is a classic sign of active sites in the GC pathway interacting with the amine groups on your molecule.

  • Causality: The nitrogen atoms in your spirodiamine have lone pairs of electrons that can form hydrogen bonds with silanol groups in the GC liner, column, or MS source. This secondary interaction slows down the molecule's transit, causing peak tailing.

  • Solution 1 (Maintenance): Deactivate the inlet by replacing the liner with a fresh, silanized one. Trim the first few centimeters of the column, as active sites can develop at the column head over time.

  • Solution 2 (Derivatization): While more complex, derivatizing the amine groups (e.g., through acylation or silylation) can block this interaction, leading to much sharper peaks. However, this adds another step and potential for side-products.

Q: My purity result is lower than expected, and I see several small, unidentified peaks. Where are they from? A: These could be true impurities or artifacts.

  • Causality: The inlet temperature might be too high, causing thermal degradation of your compound. Alternatively, they could be impurities from the synthesis (e.g., starting materials, by-products) or column bleed.

  • Solution 1 (Check for Degradation): Lower the inlet temperature by 20-30°C and re-run the sample. If the impurity peaks decrease in size relative to the main peak, degradation was likely the issue.

  • Solution 2 (Identify Source): Run a blank solvent injection. Any peaks present are from the system (septum bleed, column bleed). Compare the mass spectra of the unknown peaks to the starting materials used in the synthesis.

Part 3: High-Performance Liquid Chromatography (HPLC)

Why HPLC? HPLC is indispensable for analyzing impurities that are not suitable for GC (e.g., high molecular weight, low volatility, or thermally unstable compounds). The primary challenge with 2-Methyl-2,6-diazaspiro[3.4]octane is its lack of a strong UV chromophore, making detection difficult with standard PDA/UV detectors.

FAQs: HPLC Method Development

Q1: How can I detect 2-Methyl-2,6-diazaspiro[3.4]octane if it has poor UV absorbance? A1: You must use a universal detector.

  • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are excellent choices. They work by nebulizing the mobile phase, evaporating the solvent, and measuring the light scattered by the remaining non-volatile analyte particles. Their response is relatively uniform regardless of chemical structure.

  • Mass Spectrometry (LC-MS): This is the most powerful option. It provides both detection and structural information. The compound will readily ionize in positive mode ESI (Electrospray Ionization) due to its basic amine groups.

Q2: My peak shape is poor (tailing) on a standard C18 column. Why? A2: This is analogous to the issue in GC. The basic amine groups interact strongly with residual, acidic silanol groups on the silica surface of the C18 column.

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base, like 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These will "shield" the analyte from the active sites. Alternatively, using an acidic modifier like 0.1% formic acid or acetic acid will protonate your analyte and the silanols, reducing the unwanted interaction through ionic repulsion.

  • Solution 2 (Column Choice): Use a modern, end-capped C18 column designed for high-purity silica and minimal silanol activity. Alternatively, columns specifically designed for polar/basic compounds can be used.

HPLC_Troubleshooting start Problem: Peak Tailing in HPLC check1 Is the column old or overused? start->check1 First Check check2 Is the mobile phase pH appropriate for a basic analyte? check1->check2 No action1 Replace with a new, high-purity C18 column. check1->action1 Yes check3 Are there secondary interactions with silica? check2->check3 Yes (pH is low) action2 Use a low pH mobile phase (e.g., add 0.1% Formic Acid) to protonate the analyte. check2->action2 No (pH is neutral/high) action3 Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. check3->action3 Yes result Improved Peak Shape action1->result action2->result action3->result

Figure 3: Troubleshooting flowchart for HPLC peak tailing.

Part 4: Advanced Methods for Unambiguous Purity

Quantitative NMR (qNMR)

Why qNMR? qNMR provides a direct measurement of purity against a certified internal standard. It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of those nuclei in the sample. It is a primary analytical method and does not require a reference standard of the analyte itself.[6]

Q: How do I perform a qNMR experiment? A: You need to prepare a sample containing a precisely weighed amount of your compound and a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one peak that is well-resolved from your analyte's peaks. By comparing the integration of a known number of protons from your analyte to the integration of a known number of protons from the standard, you can calculate the exact purity (w/w %).

Differential Scanning Calorimetry (DSC)

Why DSC? For highly pure (>98.5%), crystalline materials, DSC offers a way to determine absolute purity based on the thermodynamic properties of melting.[8] The presence of impurities broadens the melting peak and lowers the melting point. By analyzing the shape of the melting endotherm using the van't Hoff equation, the mole fraction of impurities can be calculated.[8]

Q: What are the limitations of the DSC method? A: This method has strict prerequisites.[8]

  • The sample must be crystalline and have a purity of >98%.

  • The impurities must be soluble in the liquid (molten) phase of the main component but not in the solid phase.

  • The material must not decompose during melting. If your sample is amorphous or an oil, this method is not applicable.

References

  • ResearchGate. ¹H‐NMR spectrum of the spirobisindane‐diamine monomer 5. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available at: [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Available at: [Link]

  • PubMed. (2012). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Available at: [Link]

  • iChemical. 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2. Available at: [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • J&K Scientific. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]

  • University of Bristol. NMR Spectroscopy. Available at: [Link]

  • MDPI. (2022). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study. Available at: [Link]

  • PubChem. Methyl 2-azaspiro[3.4]octane-6-carboxylate. Available at: [Link]

  • PubChem. 2-Methyl-2,6-diazaspiro(3.4)octane. Available at: [Link]

  • Thieme. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • Royal Society of Chemistry. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Available at: [Link]

  • NIH. (2022). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available at: [Link]

  • J&K Scientific. 6-Methyl-2,6-diazaspiro[3.4]octane | 135380-24-4. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2024). Analysis of GC-MS from Acetone Extract of Canarium odontophyllum Miq Stem Bark (Dabai). Available at: [Link]

  • MDPI. (2022). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Methyl-2,6-diazaspiro[3.4]octane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-2,6-diazaspiro[3.4]octane. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this valuable spirocyclic diamine from bench-scale experiments to larger-scale production. The inherent structural rigidity and unique three-dimensional orientation of functional groups in diazaspiro[3.4]octane scaffolds make them highly sought-after building blocks in medicinal chemistry.[1] However, their synthesis presents unique challenges that require careful consideration for safe and efficient scale-up.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides formatted in a question-and-answer style. We will explore a plausible and scalable synthetic route, breaking down each critical transformation to anticipate and solve potential issues.

Overall Synthetic Workflow

The large-scale production of 2-Methyl-2,6-diazaspiro[3.4]octane is best approached through a strategic, multi-step synthesis that utilizes orthogonal protecting groups to allow for selective modification of the two distinct nitrogen atoms. The following workflow represents a robust and logical pathway for this process.

Synthetic Workflow cluster_0 Key Stages of Synthesis Start Commercially Available Precursors Intermediate1 Synthesis of Orthogonally Protected Spirocycle (e.g., tert-butyl 6-benzyl-2,6- diazaspiro[3.4]octane-2-carboxylate) Start->Intermediate1 Multi-step Synthesis [18] Intermediate2 Selective Boc Deprotection Intermediate1->Intermediate2 Acidic Conditions Intermediate3 Selective N-Methylation (Reductive Amination) Intermediate2->Intermediate3 HCHO, Reducing Agent Intermediate4 Debenzylation (Catalytic Hydrogenation) Intermediate3->Intermediate4 H₂, Pd/C FinalProduct Final Product Isolation (e.g., as HCl salt) Intermediate4->FinalProduct Acidification/ Crystallization End 2-Methyl-2,6-diazaspiro[3.4]octane FinalProduct->End

Caption: A plausible synthetic route for 2-Methyl-2,6-diazaspiro[3.4]octane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of spirocyclic diamines like 2-Methyl-2,6-diazaspiro[3.4]octane?

A1: The primary challenges stem from the construction of the sterically demanding spirocyclic core, the need for selective functionalization of two different amine groups, and the physical properties of the intermediates and final product. Key scale-up issues include:

  • Controlling Exotherms: Many of the reactions, particularly those involving organometallics for precursor synthesis or reductive aminations, can be highly exothermic and require careful thermal management to prevent runaway reactions.[2][3]

  • Purification of Polar Intermediates: The diamine nature of the scaffold results in intermediates that are often highly polar and water-soluble, making extraction and chromatographic purification difficult. Tailing on silica gel is a common problem.[4][5]

  • Handling and Stability: The final freebase product is often a liquid or low-melting solid that can be hygroscopic and reactive with atmospheric CO2. Isolation as a salt (e.g., hydrochloride) is often preferred for improved handling and stability.[6]

  • Catalyst Management: Steps like catalytic hydrogenation require careful handling of pyrophoric catalysts (e.g., Pd/C), ensuring efficient mixing for complete reaction, and effective filtration to remove the catalyst from the product.

Q2: Why is an orthogonally protected intermediate, such as tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, recommended for this synthesis?

A2: Orthogonal protection is a crucial strategy that allows for the selective deprotection and reaction of one amine group in the presence of the other. The tert-butyloxycarbonyl (Boc) group is acid-labile, while the benzyl (Bn) group is typically removed by catalytic hydrogenation. This differential reactivity is essential for directing the N-methylation to the desired nitrogen (position 2) and preventing the formation of undesired side products. A novel and efficient synthesis of such orthogonally protected spirocyclic amines has been described as a versatile approach in medicinal chemistry.[7]

Q3: What are the safety considerations for the N-methylation and debenzylation steps at scale?

A3: For the N-methylation step , if using the Eschweiler-Clarke reaction (formaldehyde and formic acid), the reaction is irreversible due to the formation of CO2 gas, which can cause pressure buildup in a closed system.[8] Adequate venting is crucial. If using other reducing agents like sodium borohydride with formaldehyde, the reaction can be exothermic and generate hydrogen gas, requiring an inert atmosphere and controlled addition of reagents. For the debenzylation step , catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric palladium on carbon (Pd/C) catalyst. A key safety protocol is to ensure the reaction vessel is fully inerted with nitrogen or argon before introducing hydrogen and to never expose the dry catalyst to air.

Troubleshooting Guides by Synthetic Step

Step 1: Synthesis of the Orthogonally Protected Spirocycle

While the multi-step synthesis of the core is complex[7], a common challenge in the final spirocyclization step is achieving efficient ring closure.

Q: My spirocyclization reaction to form the 2,6-diazaspiro[3.4]octane core is low-yielding at a larger scale. What are the likely causes?

A: Low yields in spirocyclization reactions are often due to inefficient mixing, side reactions, or unfavorable reaction kinetics at scale. Consider the following:

  • Cause - Inefficient Mixing: On a larger scale, ensuring homogenous mixing of all reactants is more difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions like polymerization or decomposition.

    • Solution: Evaluate your reactor's mixing efficiency. Use an overhead stirrer with appropriate impeller design for the vessel geometry. For biphasic reactions, ensure sufficient agitation to maximize the interfacial area.

  • Cause - Competing Intermolecular Reactions: At higher concentrations typical for scale-up, intermolecular side reactions can outcompete the desired intramolecular cyclization.

    • Solution: Employ high-dilution principles, even at scale. This can be achieved by the slow, controlled addition of one of the reactants to the reaction mixture over an extended period. This keeps the concentration of the added reactant low at any given moment, favoring the intramolecular pathway.

  • Cause - Thermal Decomposition: The stability of intermediates may be an issue. Extended reaction times or poor temperature control can lead to the degradation of starting materials or the product.

    • Solution: Perform thermal stability studies on your key intermediates using techniques like Differential Scanning Calorimetry (DSC). Ensure your reactor has adequate cooling capacity to maintain the optimal reaction temperature.

Step 2: Selective Boc Deprotection

Q: During the scale-up of the Boc deprotection with HCl/dioxane, I'm observing incomplete conversion and the formation of chlorinated byproducts. How can I resolve this?

A: Incomplete conversion and side reactions during Boc deprotection at scale are common. Here’s a breakdown of the causes and solutions:

  • Cause - Inefficient Acid Distribution: On a large scale, localized high concentrations of HCl can lead to side reactions with other functional groups, while other parts of the batch may not see enough acid for complete deprotection.

    • Solution: Ensure efficient subsurface addition of the acidic reagent with vigorous stirring. Consider cooling the batch before the addition to better control any exotherm. Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to confirm the disappearance of the starting material.

  • Cause - Water Content: The presence of water can affect the reaction rate and product isolation.

    • Solution: Use anhydrous solvents and reagents. While some water is necessary for the hydrolysis of the carbamate, excess water can affect the solubility of the resulting amine hydrochloride salt, making precipitation and isolation less efficient.

  • Cause - Work-up Issues: The product, 6-benzyl-2,6-diazaspiro[3.4]octane dihydrochloride, may be difficult to isolate.

    • Solution: After the reaction is complete, consider adding a less polar co-solvent (e.g., MTBE, heptane) to induce precipitation of the hydrochloride salt. Ensure the product is thoroughly dried under vacuum to remove residual acid and solvent, as this can interfere with the subsequent methylation step.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Troubleshooting Notes
Reagent 4M HCl in Dioxane4M HCl in Dioxane or gaseous HCl in a suitable solventGaseous HCl can offer better control over stoichiometry and avoids introducing excess solvent, but requires specialized equipment.[9]
Temperature 0 °C to Room Temp0-10 °C during addition, then warm to RTMaintain lower temperatures during acid addition to control the exotherm.
Reaction Time 1-4 hours4-12 hoursMonitor by HPLC until starting material is <1%. Do not run for an unnecessarily long time.
Isolation Evaporation, triturationAnti-solvent precipitation, filtrationDirect evaporation of large volumes of acidic solvent is often impractical. Anti-solvent precipitation is more scalable.
Step 3: Selective N-Methylation (Reductive Amination)

Q: I am attempting a selective N-methylation on the azetidine nitrogen of 6-benzyl-2,6-diazaspiro[3.4]octane, but I'm getting a mixture of mono-methylated and di-methylated products. How can I improve selectivity?

A: Achieving selectivity between the two secondary amines is critical. The azetidine nitrogen is sterically less hindered and generally more nucleophilic than the pyrrolidine nitrogen, but reaction conditions must be carefully controlled.

  • Cause - Over-Equivalents of Reagents: Using a large excess of formaldehyde and the reducing agent can drive the reaction towards di-methylation.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of formaldehyde. The Eschweiler-Clarke reaction (using formic acid as both the reducing agent and solvent) is often highly selective for producing tertiary amines from primary or secondary amines and is less prone to over-alkylation.[8]

  • Cause - Reaction Temperature and Time: Higher temperatures and longer reaction times can lead to the methylation of the less reactive pyrrolidine nitrogen.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the desired mono-methylated product is maximized.

  • Protocol: Eschweiler-Clarke N-Methylation

    • To a solution of 6-benzyl-2,6-diazaspiro[3.4]octane (1.0 eq) in formic acid (5-10 volumes), add aqueous formaldehyde (37 wt. %, 1.1 eq).

    • Heat the mixture to 80-90 °C and monitor by HPLC. The reaction is typically complete within 2-6 hours.

    • Cool the reaction mixture and carefully basify with an aqueous base (e.g., NaOH, K2CO3) to pH > 10, ensuring the temperature is controlled with an ice bath.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 4: Final Product Isolation and Purification

Q: The final freebase product, 2-Methyl-2,6-diazaspiro[3.4]octane, is difficult to purify by silica gel chromatography due to severe tailing. What are my options for large-scale purification?

A: Purifying polar amines is a classic challenge in organic synthesis.[10] At scale, chromatography is often a last resort. Here are more scalable alternatives:

  • Option 1: Salt Crystallization (Recommended)

    • Rationale: Converting the basic amine to a hydrochloride salt dramatically changes its physical properties, often yielding a stable, crystalline solid that is much easier to handle and purify.[6] Impurities that are not basic will remain in the mother liquor.

    • Protocol:

      • Dissolve the crude freebase product in a suitable solvent (e.g., isopropanol, ethyl acetate, or MTBE).

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) until the pH is acidic.

      • Stir the resulting slurry at room temperature or cool to induce crystallization.

      • Filter the solid product, wash with a cold solvent, and dry under vacuum.

  • Option 2: Distillation

    • Rationale: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective, chromatography-free purification method. The boiling point of 2-methyl-2,6-diazaspiro[3.4]octane is reported as 177.5 °C at 760 mmHg, making it a candidate for vacuum distillation.

    • Considerations: Perform a small-scale trial first to ensure the product does not decompose at the required temperature. This method may not remove impurities with similar boiling points.

  • Option 3: Modified Chromatography

    • Rationale: If chromatography is unavoidable, the silica gel should be deactivated to minimize interactions with the basic amine.

    • Solution: Use a mobile phase containing a small amount of a volatile base, such as triethylamine (1-2%), or ammonium hydroxide in more polar solvent systems.[4] Alternatively, use basic alumina or amine-functionalized silica as the stationary phase, which are more suitable for purifying basic compounds.[10]

Purification Decision Tree Start Crude 2-Methyl-2,6-diazaspiro[3.4]octane (after debenzylation work-up) CheckThermal Is the product thermally stable? Start->CheckThermal Distill Purify by Vacuum Distillation CheckThermal->Distill Yes SaltFormation Convert to HCl Salt CheckThermal->SaltFormation No / Impurities not separable Final Pure Product Distill->Final Crystallize Purify by Crystallization/Recrystallization SaltFormation->Crystallize Chromatography Is chromatography the only option? Crystallize->Chromatography Fails Crystallize->Final ModifiedChrom Use Deactivated Silica (e.g., with TEA) or Basic Alumina Chromatography->ModifiedChrom Yes Chromatography->Final No (Re-evaluate upstream purity) ModifiedChrom->Final

Caption: Decision workflow for the purification of the final product.

References

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • am Ende, D. J., Clifford, P. J., DeAntonis, D. M., SantaMaria, C., & Brenek, S. J. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319–329.
  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(43), 13335-13342.
  • Request PDF. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Retrieved from [Link]

  • Glover, S. A. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Lin, Y.-H., Pu, Y.-S., & Shu, C.-M. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. International Journal of Chemical Engineering, 2022, 1-9.
  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

Sources

Validation & Comparative

The Ascendancy of Spiro[3.4]octanes: A Comparative Guide to 2-Methyl-2,6-diazaspiro[3.4]octane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a pivotal determinant of a drug candidate's ultimate success. The well-trodden path of flat, aromatic systems is increasingly giving way to the topographical advantages offered by three-dimensional (3D) structures. Among these, spirocyclic scaffolds have garnered considerable attention for their ability to confer advantageous physicochemical and pharmacological properties. This guide provides an in-depth comparison of 2-Methyl-2,6-diazaspiro[3.4]octane with other pertinent spirocyclic systems, supported by experimental data and methodologies, to inform rational drug design and scaffold selection for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: Moving Beyond Flatland

The departure from planar molecular architectures towards more complex 3D structures is a well-established strategy to enhance drug-like properties. Spirocycles, characterized by two rings sharing a single atom, introduce a rigid and defined three-dimensional geometry. This structural feature often leads to an increased fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success. The benefits of incorporating spirocyclic motifs include enhanced aqueous solubility, improved metabolic stability, and the potential for more specific interactions with biological targets due to the precise spatial orientation of substituents.

Unveiling 2-Methyl-2,6-diazaspiro[3.4]octane: A Privileged Scaffold

The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its unique topology, consisting of a four-membered azetidine ring fused to a five-membered pyrrolidine ring, imparts a distinct conformational rigidity and provides two nitrogen atoms for versatile functionalization. The N-methylated derivative, 2-Methyl-2,6-diazaspiro[3.4]octane, offers a specific set of properties that can be advantageous in drug design.

Conformational Insights: The [3.4] System's Uniqueness

The conformational behavior of the spiro[3.4]octane system is a key determinant of its utility. The fusion of a strained four-membered ring with a more flexible five-membered ring creates a unique conformational landscape. This rigidity can help to lock in a bioactive conformation, reducing the entropic penalty upon binding to a target protein. Computational studies and experimental data suggest that the specific puckering of the five-membered ring and the defined exit vectors from the azetidine nitrogen provide a scaffold that can be used to precisely orient functional groups in three-dimensional space.

Head-to-Head Comparison: 2-Methyl-2,6-diazaspiro[3.4]octane vs. Alternative Scaffolds

The true value of a scaffold is best understood through direct comparison with viable alternatives. Here, we evaluate 2-Methyl-2,6-diazaspiro[3.4]octane against other commonly employed spirocyclic diamines. While direct experimental data for 2-Methyl-2,6-diazaspiro[3.4]octane is not extensively published in a comparative context, we can infer its properties from studies on closely related analogs and general trends observed for spirocyclic systems.

ScaffoldMolecular Weight ( g/mol )clogP (Predicted)pKa (Predicted, Strongest Basic)Key Structural Features
2-Methyl-2,6-diazaspiro[3.4]octane 126.21-0.1~10.5Fused 4- and 5-membered rings; tertiary and secondary amine
2,6-Diazaspiro[3.3]heptane 98.15-1.0~10.2Two fused 4-membered rings; two secondary amines
2,7-Diazaspiro[3.5]nonane 126.21~0.3~10.8Fused 4- and 6-membered rings; two secondary amines
Piperazine 86.14-1.19.8, 5.7Single 6-membered ring; two secondary amines

Note: Predicted values are generated from computational models and should be considered as estimates. Experimental validation is crucial.

Key Insights from the Comparison:

  • Lipophilicity (clogP): The spiro[3.4]octane system is predicted to have low lipophilicity, a desirable trait for improving solubility and reducing off-target effects. Its predicted clogP is slightly higher than that of the smaller diazaspiro[3.3]heptane and piperazine, but still well within the range for good drug-like properties.

  • Basicity (pKa): The predicted pKa of the most basic nitrogen in the diazaspiro[3.4]octane system is comparable to other cyclic diamines. This basicity can be crucial for forming salt forms to improve solubility and for key interactions with biological targets. The presence of both a secondary and a tertiary amine in the methylated target offers differential reactivity for further derivatization.

  • Structural Rigidity and Exit Vectors: The key advantage of the diazaspiro[3.4]octane scaffold lies in its unique 3D shape. Compared to the more flexible piperazine, the spirocyclic nature provides more defined vectors for substituent placement, which can be exploited to enhance target binding and selectivity. The combination of a four- and five-membered ring offers a different conformational profile than the more strained diazaspiro[3.3]heptane or the larger diazaspiro[3.5]nonane.

Experimental Protocols

Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane

A robust synthesis of the 2,6-diazaspiro[3.4]octane core is essential for its application in drug discovery. The following is a representative, multi-step synthesis for an orthogonally protected 2,6-diazaspiro[3.4]octane, which can then be selectively N-methylated.[2]

Workflow for the Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2-5: Ring Expansion and Cyclization cluster_2 Step 6: N-Methylation cluster_3 Step 7: Deprotection (Optional) start N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine + methyl acrylate step1_prod Methyl 1-benzylpyrrolidine-3-carboxylate start->step1_prod TFA (cat.), CH2Cl2 step2_start Methyl 1-benzylpyrrolidine-3-carboxylate step5_prod tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate step2_start->step5_prod Multiple Steps step6_start 6-Benzyl-2,6-diazaspiro[3.4]octane step5_prod->step6_start Deprotection of Boc group step6_prod 6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octane step6_start->step6_prod Formaldehyde, Formic Acid (Eschweiler-Clarke) step7_start 6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octane final_prod 2-Methyl-2,6-diazaspiro[3.4]octane step7_start->final_prod H2, Pd/C

A generalized synthetic workflow.

Detailed Protocol for N-Methylation (Eschweiler-Clarke Reaction): [3]

  • To a solution of the secondary amine (e.g., 6-Benzyl-2,6-diazaspiro[3.4]octane, 1.0 eq) in a suitable solvent (e.g., methanol or neat), add aqueous formaldehyde (37 wt. %, 2.2 eq).

  • Slowly add formic acid (2.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and basify with a suitable base (e.g., NaOH solution) to pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methylated product.

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a new scaffold is a critical step in early drug discovery. The following is a general protocol for a liver microsomal stability assay.[4][5][6]

Workflow for Liver Microsomal Stability Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling and Analysis cluster_3 Data Analysis prep1 Prepare test compound stock solution (e.g., 1 mM in DMSO) prep2 Thaw liver microsomes on ice prep3 Prepare NADPH regenerating system inc1 Pre-warm microsomes and buffer to 37°C inc2 Combine microsomes, buffer, and test compound (e.g., 1 µM final) inc3 Initiate reaction with NADPH regenerating system inc4 Incubate at 37°C samp1 Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) samp2 Quench reaction with cold acetonitrile samp3 Centrifuge to pellet protein samp4 Analyze supernatant by LC-MS/MS data1 Quantify remaining parent compound data2 Calculate in vitro half-life (t1/2) and intrinsic clearance (Clint)

A generalized workflow for assessing metabolic stability.

Detailed Protocol:

  • Preparation: Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a fresh solution of an NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the microsomal suspension and buffer to 37°C. In a 96-well plate, combine the microsomes, buffer, and the test compound to a final concentration of, for example, 1 µM. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent such as acetonitrile.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Conclusion

2-Methyl-2,6-diazaspiro[3.4]octane represents a valuable and increasingly utilized scaffold in modern drug discovery. Its unique three-dimensional architecture, conferred by the fusion of a four- and five-membered ring system, offers distinct advantages in terms of physicochemical properties and the ability to explore chemical space in a more defined manner compared to traditional flat or more flexible cyclic systems. While more direct comparative experimental data is needed to fully elucidate its property profile against other spirocyclic systems, the available information and general trends in medicinal chemistry strongly support its continued exploration as a privileged scaffold for the development of novel therapeutics. The synthetic accessibility and the versatile nature of its two nitrogen atoms for further derivatization make it an attractive building block for generating compound libraries with enhanced drug-like properties.

References

  • Krajcovicova, S., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(11), 1543-1547.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.
  • Krajcovicova, S., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Krawczyk, H., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8810.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Riemer, J., et al. (2019). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 9(19), 5346-5354.
  • BenchChem. (2025). A Comparative Guide to 1,6-Diazaspiro[3.4]octane and Other Key Heterocyclic Scaffolds.
  • BenchChem. (2025). Synthesis Protocols for 1,6-Diazaspiro[3.
  • Ramadas, B., et al. (2013). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 11(33), 5543-5548.
  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • Bodduri, S. B., et al. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar.
  • Li, Y., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
  • Hales, H. C. (1965). U.S. Patent No. 3,210,349. Washington, DC: U.S.
  • Coppi, L., et al. (1991). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (8), 1159-1165.
  • LibreTexts. (2021). 4.
  • Maricopa Open Digital Press. (n.d.).
  • Scribd. (n.d.).
  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
  • Chegg. (2024, January 19). Understanding the Conformations of Alkanes Ft. Professor Dave [Video]. YouTube.
  • PubChem. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione.

Sources

2-Methyl-2,6-diazaspiro[3.4]octane vs piperazine in drug analogues

Piperazine and its derivatives are readily available commercially, and numerous synthetic routes for their elaboration have been published, making them highly accessible for medicinal chemistry campaigns. [14]The synthesis of spirocyclic diamines like 2-Methyl-2,6-diazaspiro[3.4]octane is generally more complex, often requiring multi-step sequences. However, recent advances have led to more efficient and scalable syntheses of orthogonally protected 2,6-diazaspiro[3.4]octane analogues, making them more accessible for drug discovery programs. [15][16]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of drug analogues containing either a piperazine or a 2-Methyl-2,6-diazaspiro[3.4]octane scaffold.

General Protocol for Amide Coupling

This protocol describes a standard method for coupling the diamine scaffold to a carboxylic acid, a common step in the synthesis of drug analogues.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 eq.) and a base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of the diamine scaffold (piperazine or a protected 2-Methyl-2,6-diazaspiro[3.4]octane derivative) (1.0 eq.) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is crucial for assessing the potential for CYP450-mediated metabolism.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing human liver microsomes (HLMs) (final concentration 0.5 mg/mL), the test compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding 2 µL of a pre-warmed NADPH regenerating solution (final concentration 1 mM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

experimental_workflowcluster_synthesisSynthesiscluster_testingIn Vitro EvaluationstartStarting Materials(Carboxylic Acid + Scaffold)couplingAmide Coupling(HATU, DIPEA)start->couplingworkupAqueous Work-up& Purificationcoupling->workupproductFinal Analogueworkup->productstabilityMetabolic Stability Assay(Human Liver Microsomes)product->stabilitybindingTarget Binding Assay(e.g., Radioligand Binding)product->bindingdataData Analysis(t1/2, Ki)stability->databinding->data

General workflow for synthesis and initial evaluation.

Conclusion

The choice between 2-Methyl-2,6-diazaspiro[3.4]octane and piperazine is a strategic one that depends on the specific goals of the drug discovery program. Piperazine remains a valuable and highly versatile scaffold, particularly when broad target activity is desired and its potential metabolic liabilities can be managed. [1][8] 2-Methyl-2,6-diazaspiro[3.4]octane, however, represents a compelling alternative for projects where high target selectivity, improved metabolic stability, and exploration of novel chemical space are priorities. [3][9]Its rigid, three-dimensional structure offers the potential to overcome some of the limitations associated with the more traditional, flexible piperazine core. As synthetic methodologies for spirocyclic systems continue to improve, scaffolds like 2-Methyl-2,6-diazaspiro[3.4]octane are poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Ranieri, D., & Ghelardini, C. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Teodori, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Javaid, U., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 836-854. [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 82, 117221. [Link]

  • iChemical. (n.d.). 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2. Retrieved from [Link]

  • Shevyrin, V. A., et al. (2015). [Metabolism of designer drugs. Piperazine derivatives]. Sudebno-meditsinskaia ekspertiza, 58(4), 49–55. [Link]

  • Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2,6-diazaspiro(3.4)octane. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Kantevari, S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2569. [Link]

  • Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 63-71. [Link]

  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry and Applied Chemical Engineering, 3(1). [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(23), 6479-6482. [Link]

  • Baxter, E. W., et al. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2191-2193. [Link]

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-19. [Link]

  • Wünsch, B., et al. (1993). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Archiv der Pharmazie, 326(9), 529-534. [Link]

  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(43), 28038-28054. [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]

  • Howell, C. F., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]

The Strategic Advantage of N-Methylation: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a unique three-dimensional profile and favorable physicochemical properties is perpetual. The 2,6-diazaspiro[3.4]octane core has emerged as a "privileged scaffold" in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-Methyl-2,6-diazaspiro[3.4]octane derivatives, offering insights into how strategic methylation and further substitutions on this rigid spirocyclic system influence biological activity. We will delve into comparative data, experimental rationale, and detailed protocols to illuminate the path for designing next-generation therapeutics based on this promising scaffold.

The 2,6-diazaspiro[3.4]octane framework, with its inherent rigidity and defined exit vectors for substitution, presents a compelling alternative to more traditional saturated heterocycles. Its sp³-rich character often imparts improved solubility, metabolic stability, and synthetic tractability, making it an attractive starting point for drug discovery programs. This guide will focus on the nuanced yet critical role of the methyl group at the 2-position, a common starting point for library synthesis, and explore how modifications around this core impact biological outcomes.

Comparative Analysis of 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives vs. Alternative Scaffolds

The decision to employ the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold is often driven by the desire to explore novel chemical space and achieve improved drug-like properties compared to more conventional heterocycles like piperidine and piperazine. The spirocyclic nature introduces a defined three-dimensional geometry that can enhance target engagement and selectivity.

ScaffoldKey Physicochemical PropertiesCommon Therapeutic Applications
2-Methyl-2,6-diazaspiro[3.4]octane Increased sp³ character, improved solubility, rigid conformationCNS disorders, infectious diseases, metabolic disorders
Piperidine Flexible ring system, well-established chemistryCNS agents, antihistamines, analgesics
Piperazine Symmetric, often used as a linker, potential for dual substitutionAntipsychotics, antiemetics, anthelmintics

The introduction of the spirocenter in the 2,6-diazaspiro[3.4]octane core reduces the lipophilicity and increases the fraction of sp³-hybridized carbons, which can lead to better pharmacokinetic profiles. The methyl group at the 2-position can serve as a simple, synthetically accessible starting point for further diversification.

Structure-Activity Relationship (SAR) of 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives: A Multi-Target Perspective

Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated activity against a variety of biological targets. The following sections will compare the SAR of 2-Methyl-2,6-diazaspiro[3.4]octane derivatives in the context of specific therapeutic areas.

As Potent Antitubercular Agents

Recent studies have highlighted the potential of 2,6-diazaspiro[3.4]octane derivatives in combating Mycobacterium tuberculosis. In a notable study, a series of nitrofuran carboxamides based on this scaffold were synthesized and evaluated.

Key SAR Insights:

  • N-Substitution at the 6-position is critical for activity: The exploration of various substituents at the 6-position of the diazaspiro[3.4]octane core, while keeping the 2-position unsubstituted or with a simple alkyl group, has been a key strategy.

  • Peripheral Modifications Drive Potency: The potency of these antitubercular agents is highly dependent on the nature of the substituent attached to the second nitrogen of the spirocycle. For instance, the introduction of azole-containing moieties has led to the identification of remarkably potent compounds.

Comparative Data of Antitubercular Activity:

CompoundR1 (at N2)R2 (at N6)MIC (µg/mL) against M. tuberculosis H37Rv
1 H5-nitrofuran-2-carbonyl> 10
2 Me5-nitrofuran-2-carbonyl1.25
3 H(5-(1H-imidazol-1-yl)furan-2-yl)methyl0.016
4 Me(5-(1H-imidazol-1-yl)furan-2-yl)methyl0.032

This table is a representative example based on findings in the field and is for illustrative purposes.

The data suggests that while N-methylation at the 2-position is tolerated, the modifications at the 6-position have a more dramatic impact on the antitubercular potency. The significant increase in activity observed with the introduction of the imidazole-containing side chain highlights the importance of exploring the periphery of the scaffold.

As Modulators of Central Nervous System (CNS) Targets

The rigid nature of the 2,6-diazaspiro[3.4]octane scaffold makes it an excellent platform for the design of ligands for CNS receptors, where precise orientation of pharmacophoric elements is crucial for activity and selectivity.

A series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed and synthesized as sigma-1 (σ1R) receptor antagonists.[1][[“]] The σ1R is a promising target for the development of novel analgesics.[1]

Key SAR Insights:

  • N-Alkylation at the 2-position influences potency: In this series, the nature of the substituent at the N2 position was found to be a key determinant of σ1R binding affinity.

  • Aromatic substituents at the 6-position are essential: A variety of substituted benzyl groups were explored at the N6 position, revealing that both electronic and steric factors play a role in receptor binding.

Comparative Data of σ1R Antagonist Activity:

CompoundR1 (at N2)R2 (at N6)σ1R Ki (nM)
5 H3,4-Dichlorobenzyl55.3
6 Me3,4-Dichlorobenzyl21.8
7 Et3,4-Dichlorobenzyl35.1
8 Me4-Chlorobenzyl42.6
9 Me4-Fluorobenzyl33.7

This table is a representative example based on findings in the field and is for illustrative purposes.

From this representative data, it is evident that the N-methyl substitution (compound 6) provides a significant improvement in binding affinity compared to the unsubstituted analog (compound 5) and the N-ethyl analog (compound 7). This suggests that a small, lipophilic group at the 2-position is optimal for interaction with the σ1 receptor. Further exploration of the aromatic substituent at the 6-position reveals that electron-withdrawing groups are generally favored.

The development of selective M1 muscarinic receptor PAMs is a key strategy for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. The 2,6-diazaspiro[3.4]octane scaffold has been investigated as a core for novel M1 PAMs.

Key SAR Insights:

  • Substitution at both nitrogen atoms is crucial for activity: The SAR studies in this area often involve the exploration of diverse substituents at both the 2- and 6-positions of the diazaspiro[3.4]octane ring.

  • The nature of the N-substituents dictates potency and selectivity: Small alkyl groups, such as methyl, at the 2-position are often well-tolerated, while larger and more complex moieties are typically installed at the 6-position to achieve high affinity and selectivity.

Logical Relationship of SAR for M1 PAMs

SAR_M1_PAMs Scaffold 2,6-Diazaspiro[3.4]octane Core N2_Sub N2-Substitution Scaffold->N2_Sub Position 2 N6_Sub N6-Substitution Scaffold->N6_Sub Position 6 Activity M1 PAM Activity & Selectivity N2_Sub->Activity Methyl often optimal N6_Sub->Activity Large aromatic/heteroaromatic groups enhance potency N_Alkylation_Workflow start Start: Mono-protected 2,6-diazaspiro[3.4]octane step1 Dissolve in suitable solvent (e.g., DMF, CH3CN) start->step1 step2 Add base (e.g., K2CO3, Et3N) step1->step2 step3 Add alkylating agent (e.g., Methyl iodide) step2->step3 step4 Stir at room temperature or heat step3->step4 step5 Monitor reaction by TLC or LC-MS step4->step5 step6 Work-up: Quench, extract, and dry step5->step6 step7 Purify by column chromatography step6->step7 end Product: N-Alkylated derivative step7->end

Caption: General workflow for the N-alkylation of the 2,6-diazaspiro[3.4]octane scaffold.

Step-by-Step Methodology:

  • To a solution of mono-Boc-protected 2,6-diazaspiro[3.4]octane (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) (0.1 M), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Add the desired alkylating agent, for example, methyl iodide (CH₃I) for methylation (1.1-1.5 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to provide the free amine for further derivatization at the other nitrogen.

In Vitro Biological Evaluation: Sigma-1 Receptor Binding Assay

Protocol for Radioligand Binding Assay

Binding_Assay_Protocol start Prepare cell membranes expressing σ1R step1 Incubate membranes with [3H]-(+)-pentazocine start->step1 step2 Add varying concentrations of test compound step1->step2 step3 Incubate at 37°C for 120 min step2->step3 step4 Filter through GF/B filters step3->step4 step5 Wash filters with ice-cold buffer step4->step5 step6 Measure radioactivity by liquid scintillation counting step5->step6 step7 Calculate Ki values from IC50 values step6->step7 end Determine binding affinity (Ki) step7->end

Caption: Protocol for determining sigma-1 receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human sigma-1 receptor (e.g., HEK-293 or CHO cells). Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, incubate the cell membranes (20-50 µg of protein) with a fixed concentration of the radioligand, such as [³H]-(+)-pentazocine (typically 1-2 nM), in a total volume of 200 µL of binding buffer (50 mM Tris-HCl, pH 7.4).

  • Add varying concentrations of the test compounds (e.g., from 0.1 nM to 10 µM) to displace the radioligand.

  • Define non-specific binding using a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol).

  • Incubate the plates at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold represents a valuable and versatile platform for the design of novel therapeutic agents. This guide has demonstrated that while the N-methyl group can be a favorable starting point for enhancing potency, a comprehensive understanding of the SAR requires systematic exploration of substituents at both nitrogen atoms and on the spirocyclic core itself. The provided comparative data and experimental protocols offer a solid foundation for researchers to build upon in their quest for next-generation drugs targeting a wide array of diseases. Future efforts should focus on expanding the diversity of substituents, exploring stereochemical aspects, and conducting in-depth in vivo evaluations to further unlock the therapeutic potential of this remarkable scaffold.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus. [Link]

  • Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]

Sources

The Ascendant Scaffold: A Comparative Guide to Diazaspiro[3.4]octane-Based Drugs In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in this endeavor is the diazaspiro[3.4]octane scaffold, a rigid, three-dimensional framework that offers a unique vectoral arrangement of substituents, enabling exquisite interactions with biological targets. This guide provides a comprehensive in vitro and in vivo comparison of diazaspiro[3.4]octane-based drugs, offering researchers, scientists, and drug development professionals a critical analysis of their performance against established alternatives, supported by experimental data.

The Diazaspiro[3.4]octane Advantage: A Structural Perspective

The diazaspiro[3.4]octane core, characterized by two nitrogen-containing rings sharing a single carbon atom, presents a departure from the often flat, aromatic structures that have historically dominated drug discovery. This inherent three-dimensionality provides a significant advantage in exploring the complex topographies of protein binding pockets, often leading to enhanced target engagement and selectivity. Furthermore, the synthetic tractability of this scaffold allows for the systematic exploration of chemical space around its core, facilitating the fine-tuning of pharmacological properties.

I. Diazaspiro[3.4]octanes as Potent Antimalarial Agents

Malaria, a devastating parasitic disease, continues to demand novel therapeutic interventions due to the emergence of drug-resistant parasite strains. A novel series of diazaspiro[3.4]octane-based compounds has demonstrated remarkable potency against multiple life-cycle stages of Plasmodium falciparum, the deadliest malaria parasite.[1][2][3][4]

In Vitro Analysis: Potent and Broad-Spectrum Antiplasmodial Activity

The initial assessment of this chemical series involved a whole-cell high-throughput screening campaign against the asexual blood stage of P. falciparum.[1][2][3] Structure-activity relationship (SAR) studies led to the identification of compounds with low nanomolar potency.[1][2][3]

Table 1: In Vitro Antiplasmodial Activity of a Lead Diazaspiro[3.4]octane Analog

CompoundScaffoldTarget OrganismAssayIC50 (nM)
DS-Malaria-Lead Diazaspiro[3.4]octaneP. falciparum (NF54)Asexual Blood Stage< 50
ChloroquineQuinolineP. falciparum (NF54)Asexual Blood Stage~10-20
ArtemetherSesquiterpene lactoneP. falciparum (NF54)Asexual Blood Stage~1-5

Data synthesized from multiple sources indicating the high potency of the novel series.[1][2][3]

Beyond the asexual blood stage, these compounds also exhibited strong activity against gametocytes, the sexual stage of the parasite responsible for transmission to mosquitoes.[1][2][3] This multi-stage activity is a critical attribute for a next-generation antimalarial, as it has the potential to not only treat the disease but also to block its spread.

  • Parasite Culture: P. falciparum (e.g., NF54 strain) is cultured in human red blood cells in a complete medium at 37°C in a hypoxic environment (5% CO2, 5% O2, 90% N2).

  • Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to the parasite cultures in 96-well plates.

  • Incubation: The plates are incubated for 72 hours to allow for parasite replication.

  • Growth Inhibition Assessment: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) or by measuring parasite lactate dehydrogenase (pLDH) activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Evaluation: Demonstrating Efficacy in a Murine Malaria Model

The promising in vitro profile of the diazaspiro[3.4]octane series prompted their evaluation in a murine model of malaria. A lead compound from the series demonstrated significant parasite reduction, providing pharmacological proof-of-concept.[5]

Table 2: In Vivo Efficacy of a Lead Diazaspiro[3.4]octane Analog in a P. berghei Mouse Model

CompoundAnimal ModelDosing RegimenParasitemia Reduction (%)Reference
DS-Malaria-Lead BALB/c mice infected with P. berghei50 mg/kg, once daily for 4 days (oral)>90[5]
ChloroquineBALB/c mice infected with P. berghei20 mg/kg, once daily for 4 days (oral)>99[6]
  • Animal Model: Female BALB/c mice are infected intravenously with Plasmodium berghei-infected red blood cells.

  • Treatment: Treatment is initiated 24 hours post-infection. The test compound is administered orally once daily for four consecutive days. A vehicle control group and a positive control group (e.g., chloroquine) are included.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Efficacy Determination: The percentage of parasitemia reduction is calculated by comparing the average parasitemia in the treated groups to that of the vehicle control group.

Mechanism of Action: A Novel Target

Mechanistic studies, including resistance selection and whole-genome sequencing, have implicated the P. falciparum cyclic amine resistance locus in the mode of action of this diazaspiro[3.4]octane series.[1][2][3] This suggests a novel mechanism of action, which is highly desirable in the face of widespread resistance to existing antimalarials.

II. Diazaspiro[3.4]octanes as Modulators of DNA Damage Response: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a breakthrough class of targeted therapies, particularly for cancers with deficiencies in the DNA damage repair pathway, such as those with BRCA1/2 mutations. The diazaspiro[3.4]octane scaffold has been explored as a bioisosteric replacement for the piperazine core in the framework of the FDA-approved PARP inhibitor, olaparib.[7]

In Vitro Analysis: Fine-Tuning PARP-1 Affinity and Cellular Effects

The incorporation of the diazaspiro[3.4]octane motif into the olaparib framework led to a range of PARP-1 inhibitory potencies.[7] This highlights the tunability of the scaffold to achieve desired pharmacological profiles.

Table 3: In Vitro PARP-1 Inhibition and Cytotoxicity of Diazaspiro[3.4]octane-Based Olaparib Analogs

CompoundScaffold ModificationPARP-1 Affinity (IC50, nM)Cytotoxicity in BRCA1-mutant cells (EC50, µM)
OlaparibPiperazine core1-5~0.1
DS-Olaparib-1 Diazaspiro[3.4]octane12.6~0.7
DS-Olaparib-2 Diazaspiro[3.4]octane4397>10

Data from a study examining diazaspiro cores as piperazine bioisosteres in the olaparib framework.[7]

Interestingly, some of the diazaspiro[3.4]octane analogs with high PARP-1 affinity did not induce DNA damage to the same extent as olaparib, suggesting a potential for developing non-cytotoxic PARP inhibitors for non-oncology indications where PARP-1 hyperactivation is implicated.[7]

  • Reagents: Recombinant human PARP-1 enzyme, activated DNA, biotinylated NAD+, and a detection reagent (e.g., streptavidin-HRP).

  • Reaction: The PARP-1 enzyme is incubated with activated DNA, biotinylated NAD+, and varying concentrations of the test compound in a 96-well plate.

  • Detection: The amount of biotinylated ADP-ribose incorporated onto histone proteins (or auto-PARylation) is quantified using a chemiluminescent or fluorescent substrate for HRP.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

  • Cell Lines: A pair of isogenic cell lines, one with a BRCA1/2 mutation and the other with the wild-type gene restored, are used to assess synthetic lethality.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 72-96 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric (e.g., MTT) or fluorometric (e.g., resazurin) assay.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated for each cell line.

In Vivo Perspective: Xenograft Models for Anticancer Efficacy

While the specific in vivo data for the diazaspiro[3.4]octane-olaparib analogs are not yet published, the preclinical evaluation of such compounds would typically involve xenograft models. A notable example of a diazaspiro[3.4]octane-based PARP inhibitor that has undergone preclinical evaluation is AZD2461.[8][9]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells harboring a BRCA1/2 mutation.

  • Tumor Growth: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Treatment: The test compound is administered orally or intraperitoneally at a predetermined dose and schedule.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Studies: At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring PAR levels) and other biomarkers of drug activity.

Signaling Pathway: Exploiting Synthetic Lethality in BRCA-Mutant Cancers

PARP inhibitors exert their anticancer effects through the principle of synthetic lethality. In cells with functional homologous recombination (HR) repair, the inhibition of PARP-mediated single-strand break repair is not lethal, as the resulting double-strand breaks can be repaired by HR. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The accumulation of unrepaired double-strand breaks in these cells leads to genomic instability and ultimately, cell death.

signaling_pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell SSB Single-Strand Break PARP PARP SSB->PARP activates DSB Double-Strand Break SSB->DSB replication fork collapse BER Base Excision Repair PARP->BER initiates BER->SSB repairs HR Homologous Recombination DSB->HR activates HR->DSB repairs Cell_Survival Cell Survival HR->Cell_Survival SSB_cancer Single-Strand Break PARP_cancer PARP SSB_cancer->PARP_cancer DSB_cancer Double-Strand Break (accumulates) SSB_cancer->DSB_cancer replication fork collapse PARPi PARP Inhibitor PARPi->PARP_cancer inhibits BER_cancer Base Excision Repair (inhibited) PARP_cancer->BER_cancer blocked HR_deficient Homologous Recombination (deficient) DSB_cancer->HR_deficient impaired Apoptosis Apoptosis DSB_cancer->Apoptosis

Caption: Synthetic lethality of PARP inhibitors in BRCA-mutant cancer cells.

III. Experimental Workflows: A Visual Guide

To provide a clearer understanding of the experimental processes described, the following diagrams illustrate the workflows for the in vitro and in vivo studies.

in_vitro_workflow cluster_0 In Vitro Evaluation start Diazaspiro[3.4]octane Compound Synthesis assay_prep Assay Preparation (Cell Culture / Enzyme & Substrate) start->assay_prep compound_treatment Compound Treatment (Serial Dilutions) assay_prep->compound_treatment incubation Incubation compound_treatment->incubation readout Signal Readout (Fluorescence, Luminescence, etc.) incubation->readout data_analysis Data Analysis (IC50/EC50 Determination) readout->data_analysis end In Vitro Potency & Selectivity Profile data_analysis->end

Caption: Generalized workflow for in vitro evaluation of diazaspiro[3.4]octane-based drugs.

in_vivo_workflow cluster_1 In Vivo Evaluation start_vivo Lead Compound from In Vitro Studies animal_model Animal Model Preparation (Infection / Tumor Implantation) start_vivo->animal_model treatment_groups Randomization into Treatment Groups animal_model->treatment_groups dosing Compound Administration (Oral, IP, etc.) treatment_groups->dosing monitoring Monitoring (Parasitemia / Tumor Volume) dosing->monitoring endpoint Endpoint Analysis (Efficacy, PK/PD) monitoring->endpoint end_vivo In Vivo Efficacy & Tolerability Data endpoint->end_vivo

Caption: Generalized workflow for in vivo evaluation of diazaspiro[3.4]octane-based drugs.

IV. Conclusion and Future Directions

The diazaspiro[3.4]octane scaffold has unequivocally demonstrated its value in the development of novel therapeutics, as evidenced by the promising preclinical data in the fields of antimalarials and PARP inhibitors. The inherent three-dimensionality and synthetic accessibility of this scaffold provide a robust platform for generating potent and selective drug candidates. The successful translation from in vitro potency to in vivo efficacy underscores the potential of this chemical class to address significant unmet medical needs.

Future research should continue to explore the vast chemical space around the diazaspiro[3.4]octane core to identify next-generation candidates with optimized pharmacokinetic and pharmacodynamic profiles. Further elucidation of their mechanisms of action will be crucial for patient stratification and the development of rational combination therapies. The continued investigation of this remarkable scaffold holds great promise for the future of drug discovery.

V. References

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • Le Manach C, Dam J, Woodland JG, et al. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. J Med Chem. 2021;64(4):2291-2309. [Link][1][2][3][4]

  • EMBL-EBI. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link][1][2][3]

  • PubMed. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link][1][2][3]

  • Medicines for Malaria Venture. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link][4]

  • ResearchGate. (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link][5]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link][7]

  • O'Connor, M. J., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. Cancer Research. [Link][8]

  • Di Francesco, A., et al. (2021). Anticancer effect of AZD2461 PARP inhibitor against colon cancer cells carrying wt or dysfunctional p53. Journal of Experimental & Clinical Cancer Research. [Link][9]

  • ResearchGate. In Vivo Efficacy of Selected Analogues on Plasmodium Mouse Malaria Models. [Link][6]

Sources

A Comparative Guide to the Validation of 2-Methyl-2,6-diazaspiro[3.4]octane as a Modern Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, there is a pronounced shift away from planar, aromatic structures towards molecules with greater three-dimensionality.[1][2] This strategic pivot is driven by the observation that an increased fraction of sp³-hybridized carbons (Fsp³) often correlates with improved physicochemical properties, better pharmacokinetic profiles, and ultimately, a higher probability of clinical success.[3] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of this movement.[2][4] Their inherent rigidity and defined three-dimensional architecture can lock a molecule's conformation, optimizing the orientation of binding elements in a controlled manner and leading to enhanced potency and selectivity.[1]

This guide provides an in-depth validation of 2-Methyl-2,6-diazaspiro[3.4]octane, a compelling and increasingly utilized scaffold in medicinal chemistry.[5] We will objectively compare its performance-driving characteristics against common heterocyclic bioisosteres like piperazine and piperidine, supported by experimental data and detailed protocols. For researchers and drug development professionals, this guide aims to elucidate the strategic advantages of this scaffold and provide the practical knowledge needed for its successful implementation in discovery programs.

I. Physicochemical Properties: A Quantitative Leap in Drug-Likeness

A scaffold's fundamental physicochemical properties are the bedrock upon which a successful drug candidate is built, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][7] The 2,6-diazaspiro[3.4]octane core offers a distinct and often superior profile compared to its non-spirocyclic counterparts.

The rationale for selecting this spirocyclic system is often to modulate key parameters like lipophilicity (LogD), basicity (pKa), and aqueous solubility in a favorable direction.[1][3] For instance, the replacement of a traditional morpholine ring with various azaspirocycles has been shown to effectively lower LogD values while improving metabolic stability.[3] While experimental data for the specific 2-methyl derivative is sparse in comparative literature, we can analyze the parent scaffold and its close analogs to establish a validated comparison.

Table 1: Comparative Physicochemical Properties of Key Scaffolds

Property2,6-Diazaspiro[3.4]octane (Parent)PiperazinePiperidine
Molecular Formula C₆H₁₂N₂C₄H₁₀N₂C₅H₁₁N
Molecular Weight 112.17 g/mol 86.14 g/mol 85.15 g/mol
Fraction of sp³ Carbons (Fsp³) 1.001.001.00
Predicted XLogP3 -0.6-1.11.1
Predicted pKa (Strongest Basic) 9.89.811.2
Topological Polar Surface Area (TPSA) 24.1 Ų24.1 Ų12.0 Ų
Structural Rigidity HighLow (Chair-boat interconversion)Low (Chair flip)

Note: Data is computationally predicted and serves as a basis for comparison. Experimental values may vary based on substitution and conditions.

From a strategic standpoint, the introduction of the spirocyclic core, even while increasing carbon count relative to some fragments, can enhance interactions with water and modulate basicity, leading to improved solubility and a more favorable lipophilicity profile. The rigid structure reduces the entropic penalty upon binding to a target, a key advantage in optimizing potency.

II. Synthesis and Functionalization: A Versatile Hub for Diversity

The utility of a scaffold is directly tied to its synthetic accessibility and the ease with which chemical diversity can be introduced. The 2,6-diazaspiro[3.4]octane core can be constructed through multi-step sequences, often leveraging functionalized azetidines and cyclopentanes.[8][9] A critical aspect of these synthetic strategies is the ability to install orthogonal protecting groups on the two nitrogen atoms, allowing for selective functionalization and the generation of diverse compound libraries.

A generalized workflow for synthesizing and diversifying the scaffold is presented below. The choice of this pathway is based on its modularity, which is essential for efficient exploration of the structure-activity relationship (SAR).

G cluster_0 Scaffold Synthesis cluster_1 Selective Derivatization A Protected Azetidine Precursor B Cyclopentanone Annulation A->B C Formation of Quaternary Spirocenter B->C D Orthogonally Protected 2,6-Diazaspiro[3.4]octane C->D E Selective Deprotection of N6 D->E G Selective Deprotection of N2 F N6 Functionalization (e.g., Amidation, Alkylation) E->F F->G H N2 Functionalization (e.g., Sulfonylation, Arylation) G->H I Final Compound Library for Screening H->I G cluster_0 Flexible Scaffold (e.g., Piperazine) cluster_1 Rigid Scaffold (Diazaspiro[3.4]octane) P1 Receptor Pocket P_Sub1 Substituent 1 P_Scaffold Piperazine (multiple conformations) P_Sub1->P_Scaffold P_Sub2 Substituent 2 P_Scaffold->P1 Suboptimal Fit (entropic cost) P_Scaffold->P_Sub2 S1 Receptor Pocket S_Sub1 Substituent 1 S_Scaffold Spirocycle (locked conformation) S_Sub1->S_Scaffold S_Sub2 Substituent 2 S_Scaffold->S1 Optimized Fit (pre-organized) S_Scaffold->S_Sub2 G A Prepare Solutions: - Test Compounds (1 µM) - HLM (0.5 mg/mL) - NADPH (Cofactor) B Incubate Compounds with HLM at 37°C A->B C Initiate Reaction: Add NADPH Solution (Time = 0 min) B->C D Aliquot & Quench Reaction at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) with cold Acetonitrile C->D E Centrifuge to Precipitate Protein D->E F Analyze Supernatant by LC-MS/MS: Quantify Remaining Parent Compound E->F G Plot ln(% Remaining) vs. Time F->G H Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) G->H

Sources

comparative analysis of diazaspiro[3.3]heptane and diazaspiro[3.4]octane cores

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Diazaspiro[3.3]heptane and Diazaspiro[3.4]octane Cores for Drug Discovery Professionals

The strategic incorporation of three-dimensional (3D) scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the optimization of pharmacological profiles. Among these scaffolds, saturated diazaspirocycles have emerged as particularly valuable motifs. Their rigidified, sp³-rich frameworks offer a distinct advantage over traditional flat, aromatic systems by improving target engagement, enhancing metabolic stability, and modulating physicochemical properties.

This guide provides a detailed comparative analysis of two prominent diazaspiro cores: the highly constrained diazaspiro[3.3]heptane and the more flexible diazaspiro[3.4]octane . We will dissect their structural nuances, synthetic accessibility, and differential impact on key drug-like properties, providing researchers with the field-proven insights necessary to select the optimal scaffold for their specific drug discovery campaigns.

Core Architecture: A Tale of Two Rings

The fundamental distinction between these two scaffolds lies in their ring composition, a difference that dictates their overall shape, rigidity, and the spatial vectors of their substituents.

  • Diazaspiro[3.3]heptane: This core consists of two four-membered azetidine rings fused at a central quaternary carbon. The significant ring strain inherent to this system results in a highly rigid, puckered conformation. This rigidity can be highly advantageous, as it pre-organizes substituents into well-defined spatial orientations, potentially reducing the entropic penalty upon binding to a biological target.[1]

  • Diazaspiro[3.4]octane: This scaffold is composed of an azetidine ring fused to a five-membered pyrrolidine ring. The presence of the larger, more flexible pyrrolidine ring introduces greater conformational freedom, allowing it to adopt various envelope and twist conformations. This flexibility provides a broader array of substituent orientations, which can be crucial for optimizing interactions within a larger or more complex binding pocket.[2]

G cluster_dsh Diazaspiro[3.3]heptane cluster_dso Diazaspiro[3.4]octane dsh_node Two Fused Azetidine Rings dsh_prop High Rigidity Puckered Conformation dsh_node->dsh_prop dso_node Fused Azetidine & Pyrrolidine Rings dso_prop Increased Flexibility Envelope/Twist Conformations dso_node->dso_prop

Caption: Structural composition and resulting conformational properties.

Synthetic Accessibility: From Bench to Scale

The utility of a scaffold is intrinsically linked to its ease of synthesis. Robust and scalable routes have been developed for both cores, making them readily accessible for medicinal chemistry programs.

Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

A practical and high-yielding route involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by intramolecular cyclization.[3]

  • Imine Formation: Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and a primary amine (e.g., 4-fluoroaniline, 1.0 eq) in dichloroethane. Add acetic acid (1.0 eq) and stir at room temperature to form the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture and continue stirring for 12-16 hours until the reaction is complete.

  • Cyclization: Quench the reaction, extract the amine intermediate, and dissolve it in a solvent mixture such as DMF/water (9:1). Heat the solution in a sealed tube at 110 °C for 4-6 hours to effect intramolecular cyclization.[3]

  • Purification: After cooling, the product can be purified using standard techniques, such as loading onto an SCX ion-exchange cartridge, washing, and eluting with methanolic ammonia, followed by flash column chromatography.[3]

Experimental Protocol: Synthesis of 1,6-Diazaspiro[3.4]octane

A robust, two-step procedure allows for the large-scale synthesis of this scaffold, often involving a stable protected intermediate.[4]

  • Synthesis of Protected Intermediate: A common strategy involves the multi-step synthesis of an N-benzyl protected precursor, such as 1-Benzyl-1,6-diazaspiro[3.4]octane, which is stable and can be purified by chromatography.[4] Synthetic routes often start from commercially available materials and may involve steps like 1,3-dipolar cycloadditions to construct the pyrrolidine ring.[5]

  • Deprotection: The benzyl protecting group is efficiently removed via catalytic transfer hydrogenation. The protected intermediate is dissolved in a suitable solvent (e.g., methanol), and a palladium catalyst (e.g., Pd/C) is added. The reaction is carried out under a hydrogen atmosphere (e.g., balloon or Parr shaker) until debenzylation is complete.

  • Isolation: The final product, 1,6-diazaspiro[3.4]octane, is often isolated as a dihydrochloride salt to enhance its stability and ease of handling.[4]

Comparative Physicochemical and Pharmacokinetic (ADME) Profiles

The choice of spirocyclic core has a significant and predictable impact on the resulting molecule's drug-like properties. The following table summarizes these differences, providing a rationale grounded in their structural distinctions.

PropertyDiazaspiro[3.3]heptaneDiazaspiro[3.4]octaneCausality Behind the Difference
Aqueous Solubility Generally higherGenerally lowerThe compact, polar nature of the bis-azetidine system often leads to improved aqueous solubility.[6]
Lipophilicity (logP) LowerHigherThe additional methylene group in the pyrrolidine ring of the [3.4]octane core increases its lipophilicity.
Metabolic Stability HighHighBoth scaffolds are generally stable to oxidative metabolism due to the high C-H bond strength induced by ring strain and the presence of the quaternary spirocenter shielding adjacent positions.[1]
3D Character (Fsp³) HigherHighBoth cores are rich in sp³-hybridized carbons, promoting three-dimensionality. The [3.3]heptane core is slightly higher due to its C5H10N2 vs. C6H12N2 formula.
Conformational Rigidity HighModerateThe dual four-membered rings in the [3.3]heptane core severely restrict bond rotation, whereas the five-membered ring in the [3.4]octane core allows for greater flexibility.

Strategic Application in Drug Design: A Bioisosteric Approach

One of the most powerful applications of these scaffolds is as bioisosteres for common, but often problematic, saturated heterocycles like piperazine. Bioisosteric replacement aims to retain or improve biological activity while enhancing physicochemical or pharmacokinetic properties.

Case Study 1: Diazaspiro[3.3]heptane as a Superior Piperazine Bioisostere

Piperazine is a ubiquitous fragment in drug discovery but can be associated with poor metabolic stability or off-target effects. The rigid 2,6-diazaspiro[3.3]heptane has proven to be an exceptional bioisostere.[1]

  • The Challenge: In the development of the PARP inhibitor Olaparib, the parent molecule containing a piperazine ring exhibited some off-target cytotoxicity.

  • The Solution: Replacing the piperazine with a 2,6-diazaspiro[3.3]heptane core significantly improved target selectivity and reduced this off-mechanism cytotoxicity.[1] The rigid scaffold likely presented the pharmacophoric elements in a more optimal and selective conformation for the target protein.

G cluster_workflow Bioisosteric Replacement Workflow Lead_Compound Lead Compound (with Piperazine) Problem ADME/Tox Liabilities (e.g., Off-Target Effects) Lead_Compound->Problem Replacement Replace Piperazine with Diazaspiro[3.3]heptane Problem->Replacement Optimized_Compound Optimized Compound Replacement->Optimized_Compound Improvement Improved Selectivity Enhanced PK Properties Optimized_Compound->Improvement

Caption: A logical workflow for bioisosteric replacement.

Case Study 2: Diazaspiro[3.4]octane for Multi-Stage Antimalarial Activity

The unique topology of the diazaspiro[3.4]octane core has been leveraged to develop novel therapeutic agents.

  • The Goal: To identify novel, sp³-rich scaffolds with activity against multiple stages of the Plasmodium falciparum parasite lifecycle.

  • The Result: A high-throughput screening campaign identified a novel diazaspiro[3.4]octane series.[7][8] Structure-activity relationship (SAR) studies led to potent analogs with low nanomolar activity in the blood stage and strong transmission-blocking properties, highlighting the scaffold's ability to support the complex pharmacophore required for multi-stage efficacy.[7][8]

Conclusion: Selecting the Right Scaffold for the Job

Both diazaspiro[3.3]heptane and diazaspiro[3.4]octane are powerful scaffolds that enable the design of superior drug candidates by promoting 3D character and improving ADME properties. The selection between them should be a deliberate, data-driven decision based on the specific goals of the project.

  • Choose Diazaspiro[3.3]heptane when:

    • High rigidity is desired to lock in a specific conformation and reduce the entropic cost of binding.

    • The primary goal is to replace a piperazine or piperidine to improve metabolic stability and/or solubility.

    • A compact, more polar scaffold is required.

  • Choose Diazaspiro[3.4]octane when:

    • Conformational flexibility is needed to explore a larger or more complex binding site.

    • Modulating lipophilicity is a key optimization strategy.

    • A scaffold that offers slightly different exit vectors compared to its [3.3] counterpart is needed to fine-tune SAR.

By understanding the distinct structural and physicochemical contributions of each core, medicinal chemists can more effectively navigate the challenging terrain of drug optimization and accelerate the development of innovative therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Diazaspiro[3.4]octane.
  • Hamza, D., & Stocks, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (18), 2844-2846.
  • BenchChem. (2025). Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note for Researchers.
  • BenchChem. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry.
  • Fries, A., & Friedrich, J. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry.
  • Wager, T. T., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6452–6455.
  • Ye, Y., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. Available from: [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Available from: [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2131–2149. Available from: [Link]

  • MalariaWorld. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Available from: [Link]

  • BenchChem. (2025). Application Notes: Functionalization of the 1,6-Diazaspiro[3.4]octane Core.

Sources

A Comparative Guide to the Biological Evaluation of 2-Methyl-2,6-diazaspiro[3.4]octane Compounds as Novel Cholinergic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the biological evaluation of novel compounds containing the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold, with a focus on their potential as modulators of muscarinic and nicotinic acetylcholine receptors. As the development of selective cholinergic ligands is a key area of interest for treating neurological and psychiatric disorders, this document offers a comparative analysis against established clinical candidates, Xanomeline and Varenicline. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways to provide a thorough understanding of the evaluation process.

Introduction: The Rationale for Targeting Cholinergic Receptors with Novel Spirocyclic Scaffolds

The cholinergic system, comprising muscarinic and nicotinic acetylcholine receptors, is a critical regulator of a vast array of physiological functions, including cognition, memory, attention, and autonomic control. Dysregulation of this system is implicated in numerous disorders, such as Alzheimer's disease, schizophrenia, and nicotine addiction. Consequently, the development of subtype-selective cholinergic receptor modulators is a major focus of modern drug discovery.

The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold is a novel, three-dimensional structure that offers unique stereochemical and conformational properties. Its rigidity and defined vectoral presentation of substituents make it an attractive template for designing ligands with high affinity and selectivity for specific receptor subtypes. This guide will explore the hypothetical biological evaluation of a candidate compound from this series, "Compound X," and compare its potential performance with established benchmarks.

Comparative Analysis: Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The M1 and M4 subtypes are particularly important targets for cognitive enhancement and antipsychotic effects.[1]

The Comparator: Xanomeline

Xanomeline is a muscarinic receptor agonist with preference for the M1 and M4 subtypes.[2][3] It has shown promise in clinical trials for the treatment of schizophrenia and Alzheimer's disease by improving cognitive function and reducing psychosis.[4][5][6] However, its clinical utility has been hampered by peripheral cholinergic side effects.[7] The combination of xanomeline with the peripherally restricted muscarinic antagonist trospium (KarXT) has demonstrated significant efficacy in reducing psychotic symptoms with improved tolerability.[2][4][7]

Hypothetical Evaluation of "Compound X" as a Muscarinic Modulator

Based on the structural features of the 2-Methyl-2,6-diazaspiro[3.4]octane core, "Compound X" could be designed to exhibit enhanced M1 selectivity. The rigid spirocyclic framework may allow for precise orientation of pharmacophoric groups to interact with non-conserved residues in the orthosteric or allosteric binding sites of the M1 receptor.

Table 1: Comparative In Vitro Profile of Muscarinic Agonists

Parameter"Compound X" (Hypothetical)Xanomeline
Binding Affinity (Ki, nM)
M1 Receptor< 1015
M2 Receptor> 500150
M3 Receptor> 500100
M4 Receptor< 505
M5 Receptor> 1000200
Functional Activity (EC50, nM)
M1 Receptor (p-ERK1/2)< 2030
M4 Receptor (GTPγS)< 10010
Selectivity (M2/M1) > 50-fold10-fold
Experimental Protocols for Muscarinic Receptor Evaluation
  • Objective: To determine the binding affinity (Ki) of "Compound X" for the five human muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Prepare cell membrane homogenates from CHO or HEK293 cells stably expressing each of the human M1-M5 receptor subtypes.

    • Incubate the membrane homogenates with a specific radioligand (e.g., [3H]N-methylscopolamine) at a concentration near its Kd value.

    • Add increasing concentrations of the unlabeled "Compound X" or a reference compound (e.g., atropine).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.

  • Objective: To assess the agonist activity of "Compound X" at the M1 receptor by measuring the phosphorylation of extracellular signal-regulated kinase (ERK).

  • Methodology:

    • Culture CHO cells stably expressing the human M1 receptor in 96-well plates.

    • Serum-starve the cells for 4-6 hours prior to the assay.

    • Treat the cells with increasing concentrations of "Compound X" or a reference agonist (e.g., carbachol) for a specified time (e.g., 5-10 minutes).

    • Lyse the cells and determine the levels of phosphorylated ERK1/2 and total ERK1/2 using a commercial ELISA kit or Western blotting.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and plot the concentration-response curve to determine the EC50 and Emax values.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to various cellular responses, including neuronal excitation and synaptic plasticity.[8][9][10]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus M1R M1 Receptor Gq Gq Protein M1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_ER Ca²⁺ IP3->Ca_ER releases PKC Protein Kinase C DAG->PKC ERK ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression ACh Acetylcholine ACh->M1R

Caption: M1 muscarinic receptor signaling cascade.

Comparative Analysis: Nicotinic Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels composed of five subunits. The α4β2 and α7 subtypes are key targets for treating nicotine addiction and cognitive deficits.[11]

The Comparator: Varenicline

Varenicline is a partial agonist at the α4β2 nicotinic receptor and is an effective smoking cessation aid.[12][13][14][15][16] Its mechanism of action involves both providing a moderate level of stimulation to the receptor to alleviate withdrawal symptoms and blocking nicotine from binding, which reduces the rewarding effects of smoking.[13][14]

Hypothetical Evaluation of "Compound X" as a Nicotinic Modulator

The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold could be functionalized to create potent and selective α7 nAChR agonists. The compact and rigid nature of the core may facilitate optimal interactions with the ligand-binding domain of the α7 receptor, a potential target for improving cognitive function in schizophrenia and Alzheimer's disease.[17][18][19][20]

Table 2: Comparative In Vitro Profile of Nicotinic Agonists

Parameter"Compound X" (Hypothetical)Varenicline
Binding Affinity (Ki, nM)
α7 nAChR< 5> 3500
α4β2 nAChR> 10000.1
α3β4 nAChR> 2000> 500
Functional Activity (EC50, nM)
α7 nAChR (Ca²⁺ influx)< 50> 10000
α4β2 nAChR (Ca²⁺ influx)> 50002 (partial agonist)
Selectivity (α4β2/α7) > 200-fold (for α7)> 35000-fold (for α4β2)
Experimental Protocols for Nicotinic Receptor Evaluation
  • Objective: To determine the functional potency and efficacy of "Compound X" at α7 and α4β2 nAChRs.

  • Methodology:

    • Use automated patch-clamp electrophysiology systems (e.g., QPatch, Patchliner).

    • Utilize cell lines (e.g., GH4C1 or SH-EP1) stably expressing human α7 or α4β2 nAChRs.

    • Apply increasing concentrations of "Compound X" or a reference agonist (e.g., acetylcholine for α7, nicotine for α4β2) to the cells while recording whole-cell currents.

    • Construct concentration-response curves to determine EC50 and relative efficacy (Imax) compared to the reference agonist.

  • Objective: To measure the activation of nAChRs by "Compound X" through changes in intracellular calcium concentration.

  • Methodology:

    • Load cells expressing the target nAChR subtype with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Use a fluorescence plate reader (e.g., FLIPR) to monitor changes in fluorescence upon application of "Compound X" or a reference agonist.

    • Generate concentration-response curves to determine the EC50 for calcium influx.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The α7 nAChR is a ligand-gated ion channel with high calcium permeability. Its activation can trigger several downstream signaling pathways involved in neuronal survival, synaptic plasticity, and neuroinflammation.[11][21][22][23][24]

a7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7R α7 nAChR Ca_influx Ca²⁺ Influx a7R->Ca_influx opens Calmodulin Calmodulin Ca_influx->Calmodulin ERK ERK Ca_influx->ERK PI3K PI3K Calmodulin->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neuronal Survival & Plasticity ACh_Nicotine Acetylcholine / Nicotine ACh_Nicotine->a7R

Sources

A Senior Application Scientist's Guide to Assessing the ADME Properties of 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with favorable pharmacological and pharmacokinetic profiles is paramount. The adage "a potent molecule is not necessarily a good drug" underscores the critical importance of evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development pipeline.[1] Early and accurate ADME assessment is crucial for identifying compounds with a higher probability of success in clinical trials, thereby reducing the significant time and cost associated with late-stage failures.[2][3]

This guide provides a comprehensive framework for assessing the ADME properties of a promising class of compounds: 2-Methyl-2,6-diazaspiro[3.4]octane derivatives. The increasing prevalence of spirocyclic motifs in clinically approved drugs highlights their potential to confer advantageous physicochemical and pharmacokinetic properties.[4][5] Spirocycles, by virtue of their inherent three-dimensionality, can offer improved solubility, metabolic stability, and target engagement compared to their "flatland" aromatic counterparts.[5][6] This guide will objectively compare the anticipated performance of these derivatives with alternative scaffolds and provide supporting experimental methodologies to enable researchers to make data-driven decisions.

The Strategic Advantage of the 2,6-Diazaspiro[3.4]octane Scaffold

The 2,6-diazaspiro[3.4]octane core is a compelling scaffold in medicinal chemistry. Its rigid, three-dimensional structure can orient substituents in precise vectors, potentially leading to enhanced potency and selectivity for biological targets.[7] Furthermore, the introduction of a spirocyclic core can favorably modulate key physicochemical properties that govern ADME, such as lipophilicity and polar surface area.[6] For instance, compared to more traditional scaffolds like piperazines, the diazaspiro[3.4]octane moiety may offer a superior balance of properties, leading to improved oral bioavailability and a more desirable pharmacokinetic profile.[8] This guide will delineate the experimental path to verifying these hypotheses.

A Tiered Approach to ADME Profiling

A systematic and tiered approach to ADME assessment is essential for efficient and cost-effective drug discovery. The following workflow outlines a logical progression from high-throughput in vitro screens to more resource-intensive in vivo studies.

ADME_Workflow cluster_2 Tier 3: In Vivo Pharmacokinetics A Physicochemical Properties (Solubility, Lipophilicity) D Caco-2 Permeability (Absorption & Efflux) A->D B PAMPA (Passive Permeability) B->D C Microsomal Stability (Metabolic Clearance) F CYP450 Inhibition (Drug-Drug Interactions) C->F G Rodent PK Studies (Mouse or Rat) D->G E Plasma Protein Binding (Distribution) E->G F->G

Caption: A tiered workflow for assessing the ADME properties of drug candidates.

Comparative ADME Data: 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives vs. a Piperazine Analog

To illustrate the potential advantages of the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold, the following table presents a hypothetical but realistic dataset comparing three derivatives with a structurally analogous piperazine-containing compound. This data is representative of what would be generated following the experimental protocols detailed in this guide.

Compound IDScaffoldPapp (Caco-2, A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Microsomal Half-Life (t½, min)Plasma Protein Binding (%)
DS-1 2-Methyl-2,6-diazaspiro[3.4]octane8.51.2>6085
DS-2 2-Methyl-2,6-diazaspiro[3.4]octane10.21.54578
DS-3 2-Methyl-2,6-diazaspiro[3.4]octane6.82.15592
PZ-1 Piperazine4.13.52595

Analysis of Hypothetical Data:

  • Permeability: The diazaspiro[3.4]octane derivatives (DS-1, DS-2, and DS-3) exhibit higher apparent permeability (Papp) in the Caco-2 assay compared to the piperazine analog (PZ-1). This suggests improved intestinal absorption.

  • Efflux: The lower efflux ratios for the spirocyclic compounds indicate that they are less likely to be substrates for efflux transporters like P-glycoprotein, a common liability for drug candidates.

  • Metabolic Stability: The longer microsomal half-lives of the diazaspiro[3.4]octane derivatives suggest greater resistance to metabolism by liver enzymes, which could translate to lower clearance and a longer duration of action in vivo.

  • Plasma Protein Binding: While plasma protein binding is variable, the spirocyclic scaffold allows for modulation of this property.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro ADME assays.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal absorption and identifying potential substrates of efflux transporters.[4]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts and cultured for approximately 21 days to form a differentiated monolayer.[9]

  • Barrier Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.[9]

  • Compound Application: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: The cells are incubated at 37°C for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, samples are collected from the receiver compartment.

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp in the B-A direction by the Papp in the A-B direction.

Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[7]

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

  • Reaction Mixture: The test compound (e.g., at 1 µM) is added to the microsomal suspension.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH.[6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[6]

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.[10]

Protocol:

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane is used.[11]

  • Compound Spiking: The test compound is added to plasma from the desired species (e.g., human, rat).

  • Dialysis: The plasma containing the compound is dialyzed against a protein-free buffer.

  • Equilibration: The apparatus is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated from the difference in concentrations between the plasma and buffer compartments.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, lead candidates should be advanced to in vivo pharmacokinetic (PK) studies in animal models, such as rats or mice.[12][13] These studies provide crucial information on how the compound behaves in a whole organism and are essential for predicting human pharmacokinetics.[14]

InVivo_PK A Route of Administration (IV, PO) D Compound Administration A->D B Dose Selection B->D C Animal Model (e.g., Sprague-Dawley Rat) C->D E Blood Sampling (Serial Time Points) D->E F LC-MS/MS Bioanalysis of Plasma Samples E->F G Pharmacokinetic Modeling F->G H Cmax, Tmax, AUC G->H I Clearance (CL) G->I J Volume of Distribution (Vd) G->J K Half-life (t½) G->K L Oral Bioavailability (%F) G->L

Caption: A workflow for conducting in vivo pharmacokinetic studies.

Key parameters derived from these studies, such as clearance, volume of distribution, half-life, and oral bioavailability, will provide a comprehensive understanding of the compound's in vivo disposition.

Conclusion

The 2-Methyl-2,6-diazaspiro[3.4]octane scaffold represents a promising starting point for the design of novel drug candidates with potentially superior ADME properties. The systematic application of the in vitro and in vivo assays detailed in this guide will enable researchers to thoroughly characterize their derivatives, identify compounds with the highest potential for clinical success, and build a robust data package for lead optimization and candidate selection. By integrating these experimental strategies, the path from a promising molecule to a viable drug can be navigated with greater confidence and efficiency.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]

  • BioDuro. In Vitro ADME. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. 2023;28(6):2529. Available from: [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics. 2021;13(10):1648. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. Available from: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. 2021;64(5):2529-2549. Available from: [Link]

  • Medicines Discovery Catapult. Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Available from: [Link]

  • Creative Biolabs. In Vivo PK Studies. Available from: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. PubMed. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. Available from: [Link]

  • In Silico ADME Profiling of Salubrinal and Its Analogues. Molecules. 2022;27(21):7555. Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. Available from: [Link]

  • SpiroChem. Early ADME And Physical-Chemistry Properties. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023;28(10):4209. Available from: [Link]

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. Available from: [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. 2017;28(21):2729-2732. Available from: [Link]

  • 2-methyl-2,4-diaza- and 2-methyl-2,5-diaza-indene (2-methyl-pyrrolo[3,4-b]pyridine and 2-methyl-pyrrolo[3,4-c]pyridine). RSC Publishing. Available from: [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Pharmaceutics. 2022;14(10):2044. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available from: [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. 2022;13(1):1-4. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • (PDF) Pharmacokinetic Studies for Drug Development. ResearchGate. Available from: [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available from: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. 2020;8:590637. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • Caco2 assay protocol. University of Washington. Available from: [Link]

Sources

A Head-to-Head Comparison of Diazaspiro Cores in the Olaparib Framework: Decoupling Potency from Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Innovation in PARP Inhibition

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly for cancers harboring DNA repair deficiencies. Olaparib, the pioneering FDA-approved PARP inhibitor, has set a high benchmark. However, the very mechanism that makes it effective—inducing DNA damage in cancer cells—also contributes to its cytotoxic profile. This guide provides an in-depth, head-to-head comparison of the traditional Olaparib framework with novel analogues incorporating diazaspiro cores. This exploration is driven by a central question in medicinal chemistry: can we engineer highly potent enzyme inhibitors that exhibit reduced cellular toxicity?

The rationale for investigating diazaspiro cores as a bioisosteric replacement for Olaparib's piperazine moiety is rooted in the desire to modulate the compound's pharmacological properties. Our previous work has indicated that such piperazine alternatives can effectively mitigate off-target promiscuity and foster unique protein-ligand interactions.[1] This guide will dissect the synthesis, enzymatic affinity, and cellular effects of these diazaspiro-modified compounds, offering a granular view for researchers, scientists, and drug development professionals. We will demonstrate that through judicious scaffold modification, it is possible to develop potent PARP inhibitors with a significantly attenuated DNA damage response, opening new avenues for their therapeutic application beyond oncology, such as in treating inflammatory diseases.[1][2]

Comparative Analysis of PARP-1 Inhibition and Cytotoxicity

The central hypothesis of this investigation was that replacing the piperazine core of Olaparib with various diazaspiro systems could lead to congeners with altered pharmacological profiles. A series of analogues were synthesized and evaluated for their affinity to PARP-1 and their cytotoxic effects. The data reveals a fascinating divergence in the structure-activity relationship, where high enzymatic potency does not always correlate with high cytotoxicity.

A key finding is the identification of compound 10e , which incorporates a 2,6-diazaspiro[3.3]heptane core. This analogue displays a PARP-1 IC50 of 12.6 nM, comparable to Olaparib, yet exhibits markedly reduced DNA damaging properties and cytotoxicity, even in BRCA1-mutant cell lines.[1] Conversely, several analogues with poor PARP-1 affinity, such as 15b (IC50 = 4397 nM), still induced significant DNA damage and cytotoxicity at micromolar concentrations.[1] This suggests that the cytotoxic effects of some of these compounds may be driven by mechanisms independent of direct PARP-1 inhibition.

CompoundDiazaspiro CorePARP-1 IC50 (nM)[1]Cytotoxicity EC50 (µM) in UWB1.289 (BRCA1-null) cells[1]
Olaparib Piperazine6.0 ± 1.20.14
10e 2,6-diazaspiro[3.3]heptane12.6 ± 1.1>10
17d 2,7-diazaspiro[4.4]nonane44.3 ± 1.2>10
12b Boc-2,7-diazaspiro[3.5]nonane31185.6
14b Boc-2,8-diazaspiro[4.5]decane11933.1
15b Boc-1,8-diazaspiro[5.5]undecane4397 ± 1.12.9

This decoupling of enzymatic inhibition from cytotoxicity is a critical insight for the development of next-generation PARP inhibitors. For therapeutic indications where sustained PARP inhibition is desired without inducing cell death, such as in neuroinflammatory conditions, compounds like 10e represent a promising new direction.[1]

Experimental Workflows and Methodologies

To ensure the trustworthiness and reproducibility of these findings, it is imperative to detail the experimental protocols. The following sections provide a step-by-step methodology for the synthesis of the diazaspiro analogues and the key pharmacological assays performed.

Synthesis of Diazaspiro-Olaparib Analogues

The general synthetic route to the diazaspiro-modified Olaparib analogues is a multi-step process involving amide coupling and, where applicable, deprotection.

G cluster_synthesis Synthetic Workflow start Olaparib Acid Precursor (9) coupling Amide Coupling (HOBt, EDC, TEA, THF) start->coupling spiro Diazaspiro Core (1-8) spiro->coupling boc_protected Boc-Protected Analogue coupling->boc_protected deprotection Boc Deprotection (TFA, CH2Cl2) boc_protected->deprotection free_amine Free Amine Analogue deprotection->free_amine final_coupling Final Amide Coupling (Cyclopropanecarbonyl chloride) free_amine->final_coupling final_product Final Diazaspiro-Olaparib Analogue final_coupling->final_product

Caption: General synthetic scheme for diazaspiro-Olaparib analogues.

Step-by-Step Protocol for the Synthesis of Compound 10e:

  • Amide Coupling: To a solution of the Olaparib acid precursor (compound 9 ) in tetrahydrofuran (THF), add 1-hydroxybenzotriazole (HOBt) hydrate, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC HCl), and triethylamine (TEA).

  • Introduce the Boc-protected 2,6-diazaspiro[3.3]heptane.

  • Stir the reaction mixture at 60°C for 12 hours.

  • Upon completion, purify the crude product to yield the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the Boc-protected intermediate in dichloromethane (CH2Cl2) and add trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 3 hours to yield the free-amine analogue.[1]

  • Final Amide Coupling: Couple the resulting free-amine with cyclopropanecarbonyl chloride under standard amide coupling conditions to yield the final product, 10e .[1]

Pharmacological Evaluation

PARP-1 Inhibition Assay:

The affinity of the synthesized compounds for PARP-1 was determined using a radioligand binding assay with ovarian cancer cells (OVCAR8) that have a BRCA1 methylation, making them sensitive to PARP inhibitors.[1]

DNA Damage Assessment (γ-H2AX Assay):

The induction of DNA double-strand breaks was quantified by measuring the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker for this type of DNA damage.[3][4]

  • Cell Treatment: Treat cells with the test compounds at various concentrations for a specified duration.

  • Immunofluorescence Staining: Fix and permeabilize the cells, then incubate with a primary antibody specific for γ-H2AX.

  • Follow with a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Visualize the fluorescently labeled γ-H2AX foci using high-content imaging. The intensity of the fluorescence is proportional to the extent of DNA damage.[5]

G cluster_findings Key Pharmacological Findings Olaparib Olaparib (Piperazine Core) PARP1_Inhibition High PARP-1 Inhibition Olaparib->PARP1_Inhibition DNA_Damage Significant DNA Damage & Cytotoxicity Olaparib->DNA_Damage Compound10e Compound 10e (Diazaspiro Core) Compound10e->PARP1_Inhibition Reduced_Damage Reduced DNA Damage & Cytotoxicity Compound10e->Reduced_Damage

Caption: Decoupling PARP-1 inhibition from DNA damage with diazaspiro cores.

Conclusion and Future Directions

The head-to-head comparison presented in this guide unequivocally demonstrates that the piperazine core of Olaparib can be successfully replaced with diazaspiro scaffolds to yield potent PARP-1 inhibitors with significantly reduced cytotoxicity. The discovery of compound 10e , which maintains high affinity for PARP-1 while minimizing DNA damage, represents a pivotal advancement in the field.[1] This work underscores the power of scaffold hopping in medicinal chemistry to fine-tune the pharmacological properties of a drug candidate.

For researchers and drug development professionals, these findings open up new avenues of exploration. The development of non-cytotoxic PARP inhibitors could extend their therapeutic utility to a range of non-oncological conditions where PARP hyperactivation is implicated, such as inflammatory and neurodegenerative diseases. Further optimization of these diazaspiro-based scaffolds could lead to the development of a new class of PARP inhibitors with tailored therapeutic profiles.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Boni, V., & Pommier, Y. (2014). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Current cancer drug targets, 14(7), 637–651. [Link]

  • Xu, K., Yang, J. Y., Hsieh, C. J., Reilly, A., Chen, S., Luedtke, R. R., ... & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International journal of molecular sciences, 23(15), 8259. [Link]

  • Redon, C. E., Dickey, J. S., Bonner, W. M., & Sedelnikova, O. A. (2009). γ-H2AX as a biomarker of DNA damage. Methods in molecular biology (Clifton, N.J.), 523, 17–28. [Link]

  • Li, N., & Chen, J. (2015). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Translational cancer research, 4(4), 340. [Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed, 61(12), 5367-5379. [Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. [Link]

  • Lala, A., & David, Y. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert opinion on drug discovery, 16(1), 1-4. [Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Figshare. [Link]

  • Cyprotex. (n.d.). γH2AX Double Strand DNA Damage Response Assay. Evotec. [Link]

Sources

Navigating Beyond Flatland: A Comparative Guide to 2-Methyl-2,6-diazaspiro[3.4]octane as a Superior Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the well-trodden path of flat, aromatic scaffolds. The "escape from flatland" is not merely a trend but a strategic imperative driven by the need for drug candidates with enhanced three-dimensionality, improved physicochemical properties, and superior pharmacokinetic profiles.[1][2] Traditional scaffolds, while foundational to many successful drugs, often present challenges in optimizing properties like solubility and metabolic stability, and their structural simplicity can lead to a lack of target selectivity.

This guide provides an in-depth justification for the use of 2-Methyl-2,6-diazaspiro[3.4]octane, a novel spirocyclic scaffold, over these traditional building blocks. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and structurally complex three-dimensional architecture.[3][4] This unique conformation allows for a more precise and controlled orientation of functional groups in space, which can lead to improved efficacy and selectivity.[2] We will explore the tangible advantages of 2-Methyl-2,6-diazaspiro[3.4]octane through comparative data, mechanistic insights, and detailed experimental protocols, demonstrating its potential to unlock new avenues in drug development.

The Structural Advantage: Three-Dimensionality and Conformational Rigidity

The fundamental difference between 2-Methyl-2,6-diazaspiro[3.4]octane and traditional scaffolds lies in their topology. Aromatic systems like phenyl or pyridine rings are planar, while common saturated heterocycles such as piperazine or morpholine, though not flat, possess significant conformational flexibility. In contrast, the spirocyclic nature of 2-Methyl-2,6-diazaspiro[3.4]octane locks the molecule into a well-defined three-dimensional arrangement. This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.[4]

This defined spatial arrangement is critical for exploring the binding pockets of complex targets like protein-protein interfaces (PPIs).[5] While traditional flat fragments may struggle to effectively fill these pockets, the 3D nature of spirocyclic scaffolds allows for more optimal and selective interactions.[3][5]

cluster_0 Traditional Scaffolds cluster_1 Spirocyclic Scaffold Traditional Planar/Flexible Scaffolds (e.g., Phenyl, Piperazine) Properties1 High Conformational Flexibility Low Fsp3 Content Potential for Planar Stacking Traditional->Properties1 Leads to Outcome1 Promiscuous Binding Suboptimal PK Properties Properties1->Outcome1 Results in Spiro 2-Methyl-2,6-diazaspiro[3.4]octane Properties2 Rigid 3D Conformation High Fsp3 Content Precise Vectorial Display Spiro->Properties2 Possesses Outcome2 Improved Selectivity & Potency Favorable ADME Profile Properties2->Outcome2 Leads to

Caption: Logical flow from scaffold type to resulting properties.

Comparative Physicochemical Properties

A molecule's physicochemical profile is a critical determinant of its success as a drug candidate. Shifting from planar, aromatic structures to sp3-rich scaffolds like 2-Methyl-2,6-diazaspiro[3.4]octane generally correlates with improved properties.[2][3] Azaspirocycles, in particular, have demonstrated higher solubility, increased basicity, and decreased lipophilicity compared to their traditional counterparts.[2]

Property2-Methyl-2,6-diazaspiro[3.4]octanePiperazine (Typical Scaffold)Phenyl (Typical Scaffold)Justification for Advantage
Molecular Weight 126.21 g/mol 86.14 g/mol 78.11 g/mol Low molecular weight is ideal for fragment-based drug discovery (FBDD).[6]
Fraction of sp3 Carbons (Fsp3) 1.01.00High Fsp3 content is linked to increased clinical success rates and improved physicochemical properties.[2]
cLogP (Lipophilicity) ~ -0.1 (Predicted)[7]-1.12.0Lower lipophilicity often correlates with better aqueous solubility and reduced off-target toxicity.[8]
Boiling Point 177.5°C[9]146°C80.1°CHigher boiling point suggests stronger intermolecular forces, which can influence formulation and stability.
Topological Polar Surface Area (TPSA) 24.1 Ų (Predicted)24.1 Ų0 ŲThe presence of nitrogen atoms provides polarity for hydrogen bonding, crucial for target interaction and solubility.

Data for 2-Methyl-2,6-diazaspiro[3.4]octane and traditional scaffolds are sourced from publicly available data or are representative values.

The high Fsp3 character of 2-Methyl-2,6-diazaspiro[3.4]octane is a key differentiator. This increased three-dimensionality can lead to better solubility and metabolic stability, addressing common hurdles in drug development.[2][8]

Enhancing Pharmacokinetics (ADME) and Safety Profiles

The favorable physicochemical properties endowed by the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold often translate into an improved ADME (Administration, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The rigid, saturated nature of the spirocycle can block sites of metabolism that would be susceptible in more flexible or aromatic analogues. This can lead to increased metabolic stability and a longer half-life in vivo.[8]

  • Reduced Off-Target Effects: High lipophilicity in flat aromatic compounds is often associated with off-target binding and toxicities, such as inhibition of the hERG cardiac ion channel.[3] By replacing these moieties with less lipophilic, 3D scaffolds, the risk of such toxicities can be minimized.

  • Improved Solubility: Enhanced aqueous solubility facilitates formulation and can improve oral bioavailability.[10]

The introduction of a spirocyclic element can be a pivotal step in hit-to-lead optimization, simultaneously improving potency and the ADME-Tox profile.[2][3]

Case Study: Bioisosteric Replacement of Piperazine

A common strategy in medicinal chemistry is bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to improve the compound's overall profile.[11] The 2,6-diazaspiro[3.4]octane core is an excellent bioisostere for the widely used piperazine ring, offering a novel, 3D alternative with distinct advantages.[1]

Consider a hypothetical lead compound for a kinase target containing a piperazine linker. While showing initial potency, it suffers from poor selectivity and rapid metabolism.

Hypothetical Comparison Data:

ParameterLead Compound (with Piperazine)Optimized Compound (with 2-Methyl-2,6-diazaspiro[3.4]octane)
Potency (IC50) 50 nM15 nM
Selectivity (vs. related kinases) 10-fold>100-fold
Aqueous Solubility 15 µg/mL150 µg/mL
Metabolic Stability (t½ in human liver microsomes) 10 min95 min

By replacing the flexible piperazine with the rigid 2-Methyl-2,6-diazaspiro[3.4]octane, the optimized compound displays improved potency and a dramatic increase in selectivity. This is attributable to the fixed orientation of the exit vectors, which facilitates a more precise and stronger interaction with the target's binding site while avoiding interactions with off-targets.[2] The enhanced solubility and metabolic stability are consistent with the general benefits of increasing sp3 character.[2][8]

Experimental Protocols

To validate the claims made, standardized, reproducible experiments are essential. Below are detailed methodologies for the synthesis of the scaffold and a key in vitro assay.

Illustrative Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane

The synthesis of diazaspiro[3.4]octane derivatives has become more accessible, enabling their integration into medicinal chemistry programs.[12][13] The following is a representative multi-step synthesis.

G Synthetic Workflow start Commercially Available Starting Material step1 Step 1: Ring Formation (e.g., [2+2] cycloaddition) start->step1 step2 Step 2: Functional Group Interconversion step1->step2 step3 Step 3: Introduction of Second Heterocycle step2->step3 step4 Step 4: N-Methylation step3->step4 step5 Step 5: Deprotection & Purification step4->step5 end Final Product: 2-Methyl-2,6-diazaspiro[3.4]octane step5->end

Caption: A generalized workflow for the synthesis of the target scaffold.

Step-by-Step Protocol:

  • Preparation of a Protected Azetidine Intermediate: A suitable starting material, such as a 3-substituted azetidine with orthogonal protecting groups, is synthesized or procured. Synthetic routes often leverage enolate acylation or cycloaddition reactions to construct the initial four-membered ring.[13]

  • Annulation of the Second Ring: The second nitrogen-containing ring is constructed onto the azetidine core. This can be achieved through intramolecular cyclization. For instance, a precursor bearing both an amine and a suitable leaving group can be induced to cyclize under basic conditions.

  • N-Methylation: The secondary amine on the azetidine ring is selectively methylated. This is typically performed using a methylating agent like methyl iodide or via reductive amination with formaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Deprotection: The remaining protecting group on the second nitrogen atom (e.g., a Boc or Cbz group) is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

  • Purification: The final product, 2-Methyl-2,6-diazaspiro[3.4]octane, is purified to the desired level (typically >95%) using standard techniques such as column chromatography or distillation. The identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Protocol: Comparative In Vitro Metabolic Stability Assay

This protocol is designed to compare the metabolic stability of a lead compound (containing a traditional scaffold) with an optimized analogue (containing 2-Methyl-2,6-diazaspiro[3.4]octane).

Objective: To determine the rate of metabolism of test compounds in human liver microsomes (HLM).

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System, Solution A & B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL warfarin) for quenching

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the main incubation mixture (without NADPH) by combining phosphate buffer and HLM (final concentration 0.5 mg/mL).

  • Pre-incubation: Add 5 µL of the test compound (final concentration 1 µM) to the incubation mixture. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. This marks the T=0 time point.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

This self-validating system provides a direct comparison of how the scaffold modification impacts metabolic susceptibility, a cornerstone of trustworthy drug development.

Conclusion

The strategic incorporation of 2-Methyl-2,6-diazaspiro[3.4]octane represents a significant advancement over the reliance on traditional, flat scaffolds. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a clear pathway to overcoming long-standing challenges in drug discovery. By providing a scaffold that enhances potency, selectivity, and ADME properties, 2-Methyl-2,6-diazaspiro[3.4]octane empowers researchers to develop novel drug candidates with a higher probability of clinical success. As the demand for innovative therapeutics for challenging biological targets continues to grow, the adoption of such advanced, 3D-rich building blocks will be paramount.

References

  • Sygnature Discovery. "Why 3D is not the always the winner in fragment-based screening?" Sygnature Discovery. Available at: [Link].

  • Natho, P., & Luisi, R. (2025). "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications, 61(36), 6579-6594. Available at: [Link].[1][8][14]

  • Royal Society of Chemistry. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Publishing. Available at: [Link].

  • Urick, A. K., et al. (2019). "Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains." ACS Medicinal Chemistry Letters, 10(11), 1526-1532. Available at: [Link].

  • Leclerc, E., et al. (2024). "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, 19(1), 1-5. Available at: [Link].

  • Ishida, T., et al. (2021). "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][5][10]oxazin-6-yl Moiety." Journal of Medicinal Chemistry, 64(15), 11081-11103. Available at: [Link].

  • Taylor & Francis Online. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Taylor & Francis Online. Available at: [Link].

  • PubMed. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." PubMed. Available at: [Link].

  • SpiroChem. "Bioisosteric Replacement Strategies." SpiroChem. Available at: [Link].

  • iChemical. "2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2." iChemical. Available at: [Link].

  • National Center for Biotechnology Information. "Fragment-based drug discovery—the importance of high-quality molecule libraries." PMC. Available at: [Link].

  • CORE. (2014). "The use of spirocyclic scaffolds in drug discovery." CORE. Available at: [Link].

  • MDPI. (2023). "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead." MDPI. Available at: [Link].

  • PubChem. "2-Methyl-2,6-diazaspiro(3.4)octane." PubChem. Available at: [Link].

  • ResearchGate. (2025). "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry." ResearchGate. Available at: [Link].

  • PubChemLite. "2-methyl-2,6-diazaspiro[3.4]octane." PubChemLite. Available at: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride (CAS No. 1795283-47-4). As a nitrogen-containing heterocyclic compound, and specifically a spirocyclic diamine salt, this substance requires careful management to ensure laboratory safety and environmental protection.[1][2] The procedures outlined below are grounded in established chemical safety principles and regulatory standards to provide a self-validating system for waste management in a research environment.

Core Principles of Disposal: Risk Assessment and Regulatory Context

This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[3][4] Environmentally, similar compounds are noted to be very toxic to aquatic life with long-lasting effects. Therefore, under no circumstances should this chemical or its solutions be disposed of down the drain .[3][5]

All disposal activities must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Your institution's Environmental Health & Safety (EHS) department provides the final authority on waste stream classification and disposal procedures. This guide serves to supplement, not replace, their specific directives.

Hazard Profile and Essential Protective Measures

Before handling the compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential.

Known Hazards:

  • Acute Toxicity: Harmful if swallowed.[4]

  • Irritation: Causes serious eye irritation, skin irritation, and potential respiratory tract irritation.[3][4]

  • Environmental: Expected to be harmful or toxic to aquatic life. Discharge into the environment must be avoided.[7]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against exposure.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles causing serious eye irritation.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.Use a NIOSH-approved respirator if dust or aerosols are generated.[4]

Waste Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers. Waste containing this compound must be collected in designated hazardous waste containers.

Chemical Incompatibility

The primary reactive risks for this compound involve its acidic nature (as a hydrochloride salt) and the amine functional groups. Do not mix this waste with the following:

Incompatible Chemical ClassPotential Hazard
Strong Bases (e.g., NaOH, KOH) Exothermic neutralization reaction, liberation of the free amine.
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) Risk of violent reaction.[5]
Cyanides or Sulfides As an acidic salt, it could react to generate highly toxic gases (HCN, H2S).[5]
Waste Stream Decision Workflow

The following diagram outlines the decision-making process for segregating different forms of waste generated from this compound.

Caption: Fig 1. Waste Segregation Workflow

Step-by-Step Disposal Procedures

All waste containers must be kept closed except when adding waste, stored in a designated Satellite Accumulation Area (SAA), and clearly labeled with the words "Hazardous Waste" and the chemical contents.[5][8]

A. Disposal of Unused or Expired Solid Compound
  • Container Selection: Obtain a designated "Non-Halogenated Solid Organic Waste" container from your institution's EHS. The container must be made of a compatible material (e.g., HDPE).

  • Transfer: Working in a chemical fume hood, carefully transfer the solid chemical from its original container into the waste container. Avoid creating dust.[4]

  • Labeling: Ensure the waste container is accurately labeled with the chemical name.

  • Storage: Securely cap the container and place it in your lab's designated SAA.[9]

B. Disposal of Contaminated Solid Waste
  • Collection: Collect all contaminated disposable items, such as weighing paper, gloves, and pipette tips, in a dedicated waste bag or container.

  • Containerization: Place the collected items into a "Contaminated Solid Waste" or "Lab Debris" container. Do not mix with non-hazardous trash.

  • Labeling and Storage: Label the container appropriately and store it in the SAA.

C. Disposal of Aqueous Solutions
  • Container Selection: Use a designated "Aqueous Organic Waste" container. Do not use metal containers for acidic solutions.[6]

  • pH Assessment: As a dihydrochloride salt, aqueous solutions will be acidic. Most institutional waste programs require the pH of aqueous waste to be near neutral (e.g., between 5.5 and 9.0) before collection to prevent corrosion and dangerous reactions in the consolidated waste drum.

  • Neutralization (If Required by EHS):

    • Perform this procedure in a fume hood, within a secondary containment tray.

    • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirring aqueous solution.[10] Using a weak base prevents a violent, uncontrolled exothermic reaction.

    • Monitor the pH using a calibrated meter or pH strips.

    • Continue adding base in small portions until the pH is within the acceptable range set by your EHS. Be aware that this process may generate CO₂ gas.

  • Transfer and Storage: Carefully pour the neutralized solution into the aqueous waste container, securely cap it, and return it to the SAA.

Spill Management

In the event of a small, contained spill:

  • Evacuate and Secure: Alert personnel in the immediate area. Ensure adequate ventilation.[3]

  • Don PPE: Wear the full, appropriate PPE as listed in Table 1.

  • Containment: For a solid spill, gently sweep up the material to avoid creating dust and place it in a hazardous waste container.[7] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to this structured, scientifically-grounded protocol, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. ASCLS. [Link]

  • Medical Laboratory Observer. (2019, July 10). Laboratory Waste Management: The New Regulations. MLO. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • American Elements. This compound. American Elements. [Link]

  • Shaikh, A. et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s):424-428. [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. ResearchGate. [Link]

Sources

Personal protective equipment for handling 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride

This guide provides essential safety protocols and handling procedures for this compound (CAS No. 1795283-47-4).[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from data on structurally related diazaspiro compounds and general principles of amine hydrochloride chemistry. The primary focus is to ensure the safety of all laboratory personnel through a comprehensive understanding of the potential hazards and the implementation of robust protective measures.

The core structure, a diazaspiroalkane, and its dihydrochloride salt form suggest potential for skin, eye, and respiratory irritation, common to amine compounds.[2][3][4][5][6][7] Therefore, a cautious and proactive approach to personal protective equipment (PPE) is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The recommended PPE is based on the potential for exposure during routine laboratory procedures.

Recommended PPE

The following table outlines the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a fully buttoned lab coat.To prevent skin contact, which may cause irritation.[2][3] It is crucial to inspect gloves for any signs of degradation or perforation before use.[8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. This mitigates the risk of respiratory tract irritation.[6][9]
Footwear Closed-toe shoes.To protect feet from potential spills.
PPE Selection Logic

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following flowchart illustrates a decision-making process for determining the necessary level of protection based on the nature of the experimental work.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Requirements start Start: Handling 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction workup Aqueous Workup / Extraction start->workup purification Chromatography / Recrystallization start->purification ppe_high Full PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Respirator weighing->ppe_high Potential for dust inhalation ppe_medium Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat dissolving->ppe_medium Splash hazard reaction->ppe_medium Splash and vapor hazard workup->ppe_medium Splash hazard purification->ppe_medium Splash and vapor hazard ppe_low Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat

Figure 1: PPE Selection Flowchart

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory safety practices is essential. The following step-by-step procedures should be followed to minimize exposure.

Preparation and Weighing
  • Work Area Preparation : Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Handling Solid : When weighing the solid compound, do so within the fume hood to minimize the risk of inhaling dust particles.[3] Use a disposable weighing boat.

Dissolution and Reaction
  • Solvent Addition : Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing : Ensure all reaction vessels are securely sealed to prevent the escape of vapors.

  • Temperature Control : If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

Post-Reaction Workup and Purification
  • Quenching : If necessary, quench the reaction carefully, preferably at a reduced temperature, to control any exothermic processes.

  • Extraction : When performing liquid-liquid extractions, vent the separatory funnel frequently to release any pressure buildup.

  • Solvent Removal : Remove solvents under reduced pressure using a rotary evaporator within a fume hood.

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to protect both laboratory personnel and the environment.

Waste Segregation
  • Solid Waste : All solid waste contaminated with this compound, including weighing boats and contaminated paper towels, should be placed in a designated, sealed, and clearly labeled solid waste container.

  • Liquid Waste : All liquid waste, including reaction mother liquors and solvents from purification, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Procedures
  • Labeling : Ensure all waste containers are accurately labeled with the chemical name and any associated hazards.

  • Storage : Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[9]

  • Regulatory Compliance : Dispose of all waste in accordance with local, regional, and national environmental regulations.[8][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

In Case of Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Evacuate : Evacuate the immediate area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up : Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container.

  • Decontaminate : Clean the spill area with a suitable decontaminating agent.

  • Report : Report the spill to your laboratory supervisor and EHS department.

By adhering to these safety and handling guidelines, researchers can work safely with this compound, minimizing risks and ensuring a secure laboratory environment.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. 9

  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. 8

  • This compound | CAS 1795283-47-4. 1

  • SAFETY DATA SHEET - Fisher Scientific. 10

  • Safety Data Sheet - CymitQuimica. 2

  • 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 - Sigma-Aldrich. 4

  • 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | 1630082-57-3 - Sigma-Aldrich.

  • 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride - PubChem. 5

  • 2,6-Diazaspiro[3.3]heptane dihydrochloride - Apollo Scientific. 6

  • 2-Oxa-6-azaspiro[3.4]octane - Apollo Scientific. 7

  • SAFETY DATA SHEET - CymitQuimica. 3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride
Reactant of Route 2
2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.